molecular formula C13H14N2O B12391422 5-PT

5-PT

Katalognummer: B12391422
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: DTWYQMFAHVECJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-PT is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

2-(5-prop-2-ynoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H14N2O/c1-2-7-16-11-3-4-13-12(8-11)10(5-6-14)9-15-13/h1,3-4,8-9,15H,5-7,14H2

InChI-Schlüssel

DTWYQMFAHVECJC-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1=CC2=C(C=C1)NC=C2CCN

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: 5-Propoxytryptamine (5-PT) as a Serotonin Derivative for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Propoxytryptamine (5-PT) is a synthetic tryptamine derivative, structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). It is characterized by a propoxy group (-O-CH₂CH₂CH₃) at the 5-position of the indole ring. As a member of the tryptamine class, this compound is hypothesized to exert its effects primarily through interaction with serotonin (5-HT) receptors, making it a molecule of interest for researchers in neuroscience, pharmacology, and drug development. This document provides a theoretical framework for the synthesis, pharmacological characterization, and potential signaling pathways of this compound.

Predicted Pharmacological Data

The following table summarizes the predicted receptor binding affinities (Ki) and functional activities (EC₅₀) of this compound at key serotonin receptors. These values are extrapolated from data on structurally similar compounds such as 5-methoxytryptamine (5-MeO-T) and other 5-substituted tryptamines.

Table 1: Predicted Receptor Binding Profile of 5-Propoxytryptamine (this compound)

Receptor SubtypePredicted Kᵢ (nM)Predicted EC₅₀ (nM)Predicted Functional Activity
5-HT₁ₐ50 - 150100 - 300Partial Agonist
5-HT₂ₐ20 - 8040 - 120Agonist
5-HT₂C100 - 400200 - 600Agonist
5-HT₁D300 - 800>1000Weak Partial Agonist / Antagonist
5-HT₆500 - 1500>1000Weak Antagonist
5-HT₇200 - 700>1000Weak Antagonist

Synthesis of 5-Propoxytryptamine

A plausible synthetic route to 5-propoxytryptamine is the Speeter-Anthony tryptamine synthesis, starting from 5-propoxyindole.

Experimental Protocol: Speeter-Anthony Synthesis of this compound
  • Oxalyl Chloride Acylation: 5-Propoxyindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF). The solution is cooled to 0°C, and oxalyl chloride is added dropwise. The reaction is stirred at this temperature for 1-2 hours, leading to the formation of 5-propoxyindol-3-ylglyoxylyl chloride.

  • Amination: The resulting acid chloride is then reacted in situ with an excess of dimethylamine (as a solution in THF or as a gas) to yield the corresponding N,N-dimethylamide.

  • Reduction: The amide is reduced to the final product, 5-propoxytryptamine, using a strong reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent. The reaction is typically refluxed for several hours.

  • Work-up and Purification: The reaction is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

G A 5-Propoxyindole B Oxalyl Chloride Acylation A->B (COCl)₂ C 5-Propoxyindol-3-ylglyoxylyl chloride B->C D Amination (Dimethylamine) C->D HN(CH₃)₂ E N,N-dimethyl-2-(5-propoxy-1H-indol-3-yl)-2-oxoacetamide D->E F Reduction (LAH) E->F LiAlH₄ G 5-Propoxytryptamine (this compound) F->G

Caption: Synthetic pathway for 5-propoxytryptamine (this compound).

In Vitro Pharmacological Assays

To validate the predicted binding profile and functional activity of this compound, a series of in vitro assays would be necessary.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).

  • Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared from a stable cell line (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA) is prepared.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G A Prepare Cell Membranes (with 5-HT₂ₐ Receptors) B Incubate with [³H]ketanserin and this compound A->B C Reach Equilibrium B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC₅₀, Kᵢ) F->G

Caption: Workflow for a radioligand binding assay.

Predicted Signaling Pathways

Based on its predicted agonism at 5-HT₂ₐ receptors, this compound is expected to activate the Gq/11 signaling cascade.

Gq/11 Signaling Pathway

Activation of the 5-HT₂ₐ receptor by an agonist like this compound is predicted to lead to the following intracellular events:

  • G Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Response PKC->Response Phosphorylates targets This compound This compound This compound->Receptor

Caption: Predicted Gq/11 signaling pathway for this compound.

Conclusion

5-Propoxytryptamine represents an under-explored derivative within the vast family of tryptamines. The predictive data and methodologies outlined in this guide provide a solid starting point for researchers to begin to empirically characterize the synthesis, receptor pharmacology, and cellular effects of this novel compound. Further investigation is warranted to confirm these theoretical predictions and to fully elucidate the potential of this compound as a research tool for probing the serotonergic system.

An In-depth Technical Guide on the Discovery and Synthesis of 5-Propargyltryptamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propargyltryptamide (5-PT) is a synthetically modified analog of serotonin (5-hydroxytryptamine, 5-HT) that has emerged as a valuable chemical probe for the study of protein serotonylation. This post-translational modification, catalyzed by transglutaminases, involves the covalent attachment of serotonin to glutamine residues of target proteins, thereby modulating their function. The introduction of a terminal alkyne group in 5-Propargyltryptamide allows for its use in bioorthogonal "click chemistry" reactions. This enables the specific labeling, enrichment, and identification of serotonylated proteins from complex biological samples, providing a powerful tool to elucidate the role of this modification in various physiological and pathological processes. This guide provides a comprehensive overview of the synthesis of 5-Propargyltryptamide, detailed experimental protocols for its application in studying protein serotonylation, and an exploration of the associated signaling pathways.

Discovery and Rationale for Development

The discovery of 5-Propargyltryptamide was driven by the need for a specific and versatile tool to investigate protein serotonylation. While the existence of protein serotonylation has been known for some time, its study was hampered by the lack of methods to specifically label and isolate serotonylated proteins from the vast and complex cellular proteome.

Researchers sought to develop a serotonin analog that could be metabolically incorporated into proteins via the same enzymatic machinery as native serotonin but would also possess a unique chemical handle for subsequent detection and purification. The propargyl group, with its terminal alkyne, was an ideal candidate for this "bioorthogonal" handle. The alkyne is small, relatively inert in biological systems, and can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".

The seminal work by Lin et al. demonstrated the utility of 5-Propargyltryptamide as a chemical reporter for profiling protein serotonylation.[1] Their research established this compound as a key tool for identifying novel protein targets of serotonylation and for dissecting the functional consequences of this modification.

Synthesis of 5-Propargyltryptamide

The synthesis of 5-Propargyltryptamide involves a multi-step process, which is detailed below.

Experimental Protocol: Synthesis of 5-Propargyltryptamide

Materials:

  • 5-Hydroxytryptamine (Serotonin) hydrochloride

  • Propargyl bromide (80% wt. solution in toluene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5-Propargyltryptamide.

Application in the Study of Protein Serotonylation

5-Propargyltryptamide is primarily used as a chemical probe to identify and characterize serotonylated proteins through a bioorthogonal labeling and enrichment strategy.

Experimental Workflow for Bioorthogonal Labeling and Enrichment

The general workflow involves treating cells or cell lysates with 5-Propargyltryptamide, which is incorporated into proteins by endogenous transglutaminases. The alkyne-tagged proteins are then reacted with an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent-azide) via a click chemistry reaction. This allows for the subsequent enrichment of biotin-tagged proteins on streptavidin beads or the visualization of fluorescently-tagged proteins.

experimental_workflow cluster_labeling Cellular Labeling cluster_click_reaction Bioorthogonal Ligation cluster_enrichment Enrichment & Analysis cells Cells or Cell Lysate incubation Incubate with 5-Propargyltryptamide cells->incubation alkyne_proteins Alkyne-tagged Serotonylated Proteins incubation->alkyne_proteins Transglutaminase-mediated incorporation click_reaction Click Reaction with Azide-Reporter (e.g., Biotin-Azide) alkyne_proteins->click_reaction labeled_proteins Biotin-labeled Proteins click_reaction->labeled_proteins streptavidin Streptavidin Bead Enrichment labeled_proteins->streptavidin ms_analysis On-bead Digestion & LC-MS/MS Analysis streptavidin->ms_analysis identified_proteins Identified Serotonylated Proteins ms_analysis->identified_proteins Identification of Serotonylated Proteins & Sites

Caption: Experimental workflow for identifying serotonylated proteins using 5-Propargyltryptamide.
Detailed Experimental Protocol: Labeling and Enrichment

Materials:

  • Cells of interest or cell lysate

  • 5-Propargyltryptamide (this compound)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Wash buffers (e.g., PBS with detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Metabolic Labeling: Treat cultured cells with 5-Propargyltryptamide at a final concentration of 10-50 µM for a desired period (e.g., 4-24 hours). Alternatively, add this compound to cell lysates.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail:

    • Biotin-azide (final concentration ~50 µM)

    • TCEP or sodium ascorbate (final concentration ~1 mM)

    • TBTA (final concentration ~100 µM)

    • CuSO₄ (final concentration ~1 mM)

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-labeled proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or by in-gel digestion followed by mass spectrometry for protein identification.

Signaling Pathways Investigated with 5-Propargyltryptamide

The application of 5-Propargyltryptamide has been instrumental in elucidating the role of protein serotonylation in various signaling pathways. Serotonylation is a calcium-dependent process catalyzed by transglutaminases (primarily TG2).

signaling_pathway cluster_upstream Upstream Signaling cluster_serotonylation Serotonylation Cascade cluster_downstream Downstream Effects stimulus Stimulus (e.g., GPCR agonist) receptor Receptor (e.g., 5-HT₂A) stimulus->receptor plc PLC receptor->plc ip3 IP₃ plc->ip3 ca_release Ca²⁺ Release from ER ip3->ca_release tg2_inactive TG2 (inactive) ca_release->tg2_inactive Ca²⁺ binding tg2_active TG2 (active) tg2_inactive->tg2_active Activation serotonylated_protein Serotonylated Protein tg2_active->serotonylated_protein serotonin Serotonin or 5-Propargyltryptamide serotonin->tg2_active protein Target Protein (with Glutamine) protein->tg2_active downstream Modulation of Protein Function (e.g., RhoA activation, Histone modification) serotonylated_protein->downstream cellular_response Cellular Response (e.g., Cytoskeletal rearrangement, Gene expression changes) downstream->cellular_response

Caption: General signaling pathway leading to protein serotonylation.

Key signaling protein families and processes that have been shown to be regulated by serotonylation and can be studied using 5-Propargyltryptamide include:

  • Small GTPases: Proteins such as RhoA and Rac1 are serotonylated, leading to their constitutive activation. This plays a role in cytoskeletal dynamics, cell migration, and smooth muscle contraction.

  • Histone Proteins: Serotonylation of histones, particularly histone H3, has been identified as a novel epigenetic mark that can influence gene expression.

  • Fibrinogen: In platelets, the serotonylation of fibrinogen contributes to clot formation and stability.

Quantitative Data

The quantitative data associated with the use of 5-Propargyltryptamide is often specific to the experimental system being studied. The following table summarizes typical concentration ranges and key parameters.

ParameterTypical Value/RangeNotes
5-Propargyltryptamide Concentration for Cell Labeling 10 - 50 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time for Labeling 4 - 24 hoursDependent on the rate of protein synthesis and turnover.
Click Chemistry Reagent Concentrations
   Biotin-azide25 - 100 µM
   Copper(II) sulfate (CuSO₄)0.5 - 1 mM
   Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mM
   Copper Ligand (e.g., TBTA)100 - 500 µM
Enrichment Efficiency VariableDependent on the abundance of the target protein and the efficiency of the click reaction and immunoprecipitation.

Conclusion

5-Propargyltryptamide has proven to be an invaluable tool for the discovery and characterization of protein serotonylation. Its clever design, incorporating a bioorthogonal handle, allows for the specific and sensitive detection of this important post-translational modification. The experimental protocols and workflows detailed in this guide provide a framework for researchers to utilize 5-Propargyltryptamide to explore the roles of protein serotonylation in health and disease, opening new avenues for understanding complex biological processes and for the development of novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of 5-PT in Protein Serotonylation Studies

This guide provides a comprehensive overview of the pivotal role of 5-pentyl-1,3-benzenediol (this compound), an alkyne-functionalized serotonin analog, in the study of protein serotonylation. We will delve into the core mechanisms, detailed experimental protocols, key discoveries, and the implications for therapeutic development that have been enabled by this powerful chemical probe.

Introduction to Protein Serotonylation

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter, also functions intracellularly through a post-translational modification known as serotonylation . This process involves the covalent attachment of serotonin to the side chain of glutamine (Q) residues on target proteins.[1] The reaction is catalyzed by calcium-dependent enzymes called transglutaminases (TGMs), particularly tissue transglutaminase (TGM2).[2][3]

Serotonylation is a crucial signaling mechanism that operates independently of cell surface receptors, modulating protein function, cellular localization, and protein-protein interactions.[4][5] Dysregulation of this process has been implicated in a range of pathologies, including cancer, cardiovascular diseases like pulmonary arterial hypertension, and neurological disorders.[1][2][6]

Early methods for detecting serotonylation, such as using radiolabeled serotonin or antibodies, faced significant limitations, including a lack of suitability for large-scale profiling and the generation of ineffective antibodies.[6][7] The development of this compound (5-propargylserotonin) provided a breakthrough, enabling robust and specific analysis of the "serotonylome" through a bioorthogonal chemical proteomics approach.[1][6]

The this compound Methodology: A Bioorthogonal Approach

This compound is a serotonin derivative containing a terminal alkyne group.[1][8] This small modification allows this compound to act as a surrogate for serotonin, being readily taken up by cells and incorporated into proteins by TGM2, without significantly altering the enzyme's activity.[6][7][9] The alkyne handle serves as a bioorthogonal tag, meaning it does not react with other functional groups within the cell. It can, however, be specifically targeted in a secondary reaction.

The core of the methodology is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. After cellular proteins are labeled with this compound, the cells are lysed, and a reporter molecule containing an azide group (e.g., biotin-azide) is "clicked" onto the alkyne tag of this compound.[1][4] This appends a biotin molecule to every serotonylated protein, allowing for their subsequent enrichment and analysis.[2]

Experimental Workflow

The use of this compound for profiling serotonylated proteins follows a standardized workflow, enabling the identification of modification sites and the quantification of target proteins.

G cluster_cell In Vivo / In Vitro System cluster_lysate Cell Lysate cluster_analysis Analysis A 1. Incubation with this compound (Serotonin-Alkyne Probe) B 2. TGM2-mediated Incorporation of this compound into Target Proteins A->B Cellular Uptake C 3. Cell Lysis B->C D 4. 'Click' Reaction with Biotin-Azide C->D E 5. Enrichment of Biotinylated Proteins with Streptavidin Beads D->E F 6a. Western Blot (Detection) E->F G 6b. Mass Spectrometry (LC-MS/MS) (Identification & Site Mapping) E->G

General experimental workflow for this compound-based serotonylation studies.
Detailed Experimental Protocol: Proteomic Identification

This protocol is a composite based on methodologies described in the literature for identifying serotonylated proteins from cell culture.[9][10][11][12]

  • Cell Culture and Labeling:

    • Culture cells (e.g., HeLa cells, serotonergic neurons) to desired confluency.

    • Treat cells with this compound (a typical concentration is 1 mM) in culture media.[11] Incubate for a period determined by experimental goals (e.g., overnight) to allow for metabolic labeling.[11]

    • For negative controls, incubate cells without this compound or in the presence of a TGM inhibitor like cystamine (e.g., 4 mM).[13]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To the protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

      • Biotin-Azide (e.g., Biotin-CTA-N3 for cleavable linkage).[4][11]

      • Copper(II) sulfate (CuSO₄).

      • A copper reductant (e.g., sodium ascorbate).

      • A copper-chelating ligand (e.g., TBTA) to stabilize Cu(I) and improve reaction efficiency.[11]

    • Incubate the reaction (e.g., 1 hour at room temperature) to allow for the covalent linkage of biotin to this compound-labeled proteins.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate and incubate (e.g., overnight at 4°C) to capture the biotin-tagged proteins.[11]

    • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Protein Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads. If a cleavable linker (like Biotin-CTA-N3, which has a disulfide bond) was used, elution can be achieved with a reducing agent (e.g., DTT or 2-ME).[4][11]

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

    • Desalt the resulting peptides using a C18 ZipTip or equivalent.[11]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using online nanoflow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., LTQ-Orbitrap Velos).[10][11]

    • Identify serotonylated peptides by searching for the specific mass shift corresponding to the this compound modification on glutamine residues.

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins and pinpoint the exact sites of serotonylation.

Core Mechanism and Signaling Pathways

The fundamental reaction of serotonylation is a transamidation event catalyzed by TGM2.[3] In a two-step mechanism, an active-site cysteine residue of TGM2 attacks the γ-carboxamide group of a protein's glutamine residue, forming a thioester intermediate and releasing ammonia.[2] Subsequently, the primary amine of serotonin (or this compound) attacks this intermediate, creating a stable γ-glutamyl-serotonin isopeptide bond and regenerating the enzyme.[2]

G TGM2 Transglutaminase 2 (TGM2) Intermediate Thioester Intermediate + NH₃ TGM2->Intermediate Protein_Q Target Protein (with Glutamine) Protein_Q->Intermediate TGM2-Cys attacks Q Serotonin Serotonin (5-HT) or this compound Serotonylated_Protein Serotonylated Protein (γ-glutamyl-serotonin bond) Serotonin->Serotonylated_Protein Amine attacks intermediate Intermediate->Serotonylated_Protein Serotonylated_Protein->TGM2 Regenerates Enzyme Calcium Ca²⁺ Calcium->TGM2 Activates

TGM2-catalyzed protein serotonylation mechanism.

The this compound probe has been instrumental in elucidating downstream signaling events. A landmark discovery was the serotonylation of histone H3 at glutamine 5 (H3Q5ser).[9][14] This modification often co-occurs with H3 lysine 4 trimethylation (H3K4me3), a well-known mark of active gene transcription. The dual H3K4me3Q5ser mark acts synergistically to enhance the binding of the general transcription factor TFIID to promoter regions, thereby promoting gene expression.[14][15]

G Serotonin Nuclear Serotonin (5-HT) H3_mod Combinatorial Mark H3K4me3Q5ser Serotonin->H3_mod TGM2 TGM2 TGM2->H3_mod Catalyzes on Q5 H3K4me3 Histone H3 (marked with H3K4me3) H3K4me3->H3_mod TFIID Transcription Factor TFIID H3_mod->TFIID Potentiates Binding Gene Target Gene Locus TFIID->Gene Binds Promoter Transcription Permissive Gene Expression Gene->Transcription Leads to

Histone serotonylation as a permissive mark for gene transcription.

Quantitative Data and Key Protein Targets

The application of this compound has led to the identification of a wide array of serotonylated proteins, significantly expanding our understanding of this modification's reach.

Table 1: Summary of Quantitative Findings from this compound Studies
FindingDescriptionReference(s)
Proteome-wide Identification A study utilizing this compound coupled with LC-MS/MS identified 46 proteins with 50 distinct serotonylation sites in a complex sample.[10][11]
Histone Modification Site Mass spectrometry confirmed serotonylation occurs specifically at glutamine 5 (Q5) of histone H3.[1][9]
Experimental Concentrations Effective labeling in cell culture has been achieved using 1 mM this compound .[11]
Inhibitor Concentration TGM2-mediated H3 serotonylation was shown to be blocked by 4 mM cystamine .[13]
Table 2: Major Classes of Proteins Identified as Serotonylation Targets Using this compound
Protein ClassExamplesAssociated FunctionsReference(s)
Small GTPases RhoA, Rac1, Rab3a, Rab27aCytoskeletal dynamics, vesicle trafficking, insulin secretion, platelet activation[1][3][6][16]
Histones Histone H3Epigenetic regulation, permissive gene transcription[4][9][12][14]
Cytoskeletal Proteins α-actin, β-actin, Myosin heavy chain, Filamin ACell structure, migration, muscle contraction[3][7]
Signaling Proteins Akt, RasCell survival, proliferation, signal transduction[6][16][17]
Extracellular Matrix Fibrinogen, FibronectinHemostasis, cell adhesion, tumor microenvironment[1][3]

Implications for Drug Development

The ability to profile the serotonylome with this compound provides a powerful tool for drug discovery and development.

  • Target Identification and Validation: By identifying the specific proteins that are pathologically serotonylated in disease states, researchers can uncover novel therapeutic targets. For example, understanding the role of serotonylated RhoA in pulmonary hypertension offers a new angle for intervention.[17]

  • Development of TGM2 Inhibitors: Since TGM2 is the primary enzyme responsible for serotonylation, it represents an attractive drug target.[1][18] this compound-based assays can be used to screen for and validate the efficacy of TGM2 inhibitors in a cellular context, assessing their ability to block the modification of key substrates.[13]

  • Translational Research: this compound can be used in in vivo animal models to study the dynamics of protein serotonylation during disease progression and in response to therapeutic agents.[8][19] This provides a translational bridge from basic science to clinical application, potentially aided by imaging techniques like PET to assess drug distribution and target engagement in the CNS.[20][21][22]

Conclusion

The development of this compound has transformed the study of protein serotonylation from a niche observation into a tractable field of proteomic and epigenetic research. This bioorthogonal probe has enabled the comprehensive identification of serotonylation targets, the elucidation of novel signaling pathways such as histone modification, and has provided a robust platform for investigating the role of this modification in health and disease. For researchers and drug developers, this compound and the methodologies it enables will continue to be indispensable tools for dissecting the complex biology of serotonin and identifying new therapeutic strategies for a host of human diseases.

References

An In-Depth Technical Guide to 5-Propargyltryptamide: Structure, Synthesis, and Application in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propargyltryptamide (5-PT), a valuable chemical tool in the study of protein serotonylation. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in advanced proteomic workflows for the identification and characterization of serotonylated proteins.

Core Concepts: Understanding 5-Propargyltryptamide

5-Propargyltryptamide is a synthetic derivative of serotonin (5-hydroxytryptamine), a crucial neurotransmitter and signaling molecule. The key structural feature of this compound is the presence of a propargyl group (a three-carbon chain with a terminal alkyne) at the 5-position of the indole ring. This alkyne moiety serves as a bioorthogonal handle, allowing for the specific chemical ligation of this compound to reporter tags via "click chemistry" reactions. This property makes 5-Propargyltryptamide an indispensable probe for the study of protein serotonylation, a post-translational modification where serotonin is covalently attached to proteins.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 5-Propargyltryptamide is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
Appearance SolidN/A
SMILES C1=CC2=C(C=C1OCC#C)C(=CN2)CCNN/A
CAS Number 92085-05-7N/A

Synthesis of 5-Propargyltryptamide

The synthesis of 5-Propargyltryptamide can be achieved from commercially available serotonin hydrochloride. The following protocol is a general guide based on established chemical principles.

Materials:

  • Serotonin hydrochloride

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve serotonin hydrochloride in DMF in a round-bottom flask.

  • Deprotonation: Add potassium carbonate to the solution to neutralize the hydrochloride and deprotonate the hydroxyl and amine groups.

  • Alkylation: Add propargyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols: Application in Proteomics

5-Propargyltryptamide is a powerful tool for identifying and enriching serotonylated proteins from complex biological samples. The general workflow involves metabolic labeling of cells with this compound, followed by click chemistry-based conjugation to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.

Metabolic Labeling of Cells
  • Cell Culture: Culture cells of interest to the desired confluency.

  • Incubation with this compound: Treat the cells with an optimized concentration of 5-Propargyltryptamide (typically in the low micromolar range) for a specified period (e.g., 24 hours) to allow for its uptake and incorporation into proteins. The uptake is primarily mediated by the serotonin transporter (SERT).

Cell Lysis and Protein Extraction
  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them.

  • Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total proteome.

Click Chemistry Reaction
  • Reagents: Prepare a click chemistry reaction cocktail containing a biotin-azide reporter tag, copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Conjugation: Add the click chemistry cocktail to the protein lysate and incubate to ligate the biotin-azide to the propargyl group of the incorporated this compound.

Enrichment of Biotinylated Proteins
  • Streptavidin Affinity Chromatography: Use streptavidin-coated beads to capture the biotinylated (and thus serotonylated) proteins from the lysate.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

On-Bead Digestion and Mass Spectrometry
  • Digestion: Perform on-bead digestion of the captured proteins using a protease such as trypsin.

  • Elution: Elute the resulting peptides.

  • Mass Spectrometry: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the serotonylated proteins and map the sites of modification.

Visualization of Key Processes

Signaling Pathway of Protein Serotonylation

The following diagram illustrates the transglutaminase-mediated mechanism of protein serotonylation.

Protein_Serotonylation cluster_cell Cell Serotonin Serotonin (5-HT) TGase Transglutaminase (TGase) Serotonin->TGase Substrate Serotonylated_Protein Serotonylated Protein TGase->Serotonylated_Protein Catalyzes Protein Target Protein (with Glutamine residue) Protein->TGase Substrate Ca2 Ca²⁺ Ca2->TGase Activator

Caption: Transglutaminase-mediated protein serotonylation pathway.

Experimental Workflow for Proteomic Analysis

This diagram outlines the key steps in the proteomic workflow using 5-Propargyltryptamide.

Proteomic_Workflow A 1. Metabolic Labeling with this compound B 2. Cell Lysis A->B C 3. Click Chemistry (Biotin-Azide) B->C D 4. Enrichment (Streptavidin Beads) C->D E 5. On-Bead Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Protein Identification F->G

Caption: Proteomic workflow for identifying serotonylated proteins.

Quantitative Data Presentation

The following table summarizes typical quantitative parameters used in experiments involving 5-Propargyltryptamide.

ParameterTypical Value/RangeNotes
This compound Concentration for Labeling 1 - 50 µMDependent on cell type and experimental goals.
Incubation Time for Labeling 12 - 48 hoursTime required for cellular uptake and incorporation.
Protein Concentration for Click Reaction 1 - 5 mg/mLSufficient protein for downstream analysis.
Biotin-Azide Concentration 50 - 200 µMIn molar excess to the incorporated this compound.
Copper(II) Sulfate Concentration 0.5 - 2 mMCatalyst for the click reaction.
Sodium Ascorbate Concentration 1 - 5 mMReducing agent to generate Cu(I) in situ.
TBTA Ligand Concentration 0.5 - 2 mMStabilizes the Cu(I) catalyst.
LC-MS/MS Gradient Length 60 - 180 minFor separation of complex peptide mixtures.

This technical guide provides a foundational understanding of 5-Propargyltryptamide and its application in modern proteomics. For specific experimental details and troubleshooting, researchers are encouraged to consult the primary literature.

References

An In-Depth Technical Guide to Preliminary In Vivo Studies of FPT155, a CD80-Fc Fusion Protein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "5-PT" was not specifically identified in available literature. This document provides a detailed overview of the preliminary in vivo studies for FPT155 , a novel CD80-Fc fusion protein, as a representative example of a therapeutic with a similar designation. The information is compiled from publicly available preclinical data.

Introduction

FPT155 is a first-in-class immuno-oncology therapeutic designed to enhance anti-tumor immunity.[1][2] It is a recombinant fusion protein that joins the extracellular domain (ECD) of human CD80 with the Fc domain of human IgG1.[1][2][3][4] The core mechanism of FPT155 is to provide a potent co-stimulatory signal to T cells, which is critical for their activation and subsequent elimination of cancer cells.[5][6] Unlike CD28 "superagonist" antibodies, FPT155's activity is dependent on T-cell receptor (TCR) engagement, suggesting a more controlled and potentially safer profile by avoiding non-specific T-cell activation.[3][5][6][7]

Preclinical in vivo studies were conducted using a murine surrogate, mFPT155, which consists of the mouse CD80 ECD fused to a murine IgG2a Fc region.[6][7] These studies have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other immunotherapies, in various syngeneic tumor models.[5][6][7]

Core Mechanism of Action

Optimal T-cell activation requires two distinct signals:

  • Signal 1 (Antigen-Specific): The TCR on a T cell recognizes a specific antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC) or a tumor cell.[8]

  • Signal 2 (Co-stimulation): A secondary signal is provided by the interaction of co-stimulatory molecules. The primary pathway for this is the binding of CD28 on the T cell to its ligands, CD80 (B7-1) or CD86 (B7-2), on the APC.[9][10][11]

FPT155 is engineered to leverage this dual-signal requirement. It acts by:

  • Directly Engaging CD28: FPT155 provides a powerful co-stimulatory signal (Signal 2) to T cells that have already received Signal 1, leading to enhanced activation, proliferation, and cytokine production.[12][3][4]

  • Blocking CTLA-4: The fusion protein can also bind to CTLA-4, an inhibitory receptor on T cells that competes with CD28 for endogenous CD80/CD86. By blocking this interaction, FPT155 prevents the delivery of inhibitory signals and ensures that the activating CD28 pathway prevails.[1][2][12][3]

This dual action helps to break immune tolerance within the tumor microenvironment, promoting a robust anti-cancer immune response.[5][6][7]

FPT155_Mechanism_of_Action cluster_APC APC / Tumor Cell APC_MHC MHC-Antigen TCR TCR APC_MHC->TCR Signal 1 APC_CD80 Endogenous CD80 CD28 CD28 APC_CD80->CD28 Endogenous Co-stimulation CTLA4 CTLA-4 APC_CD80->CTLA4 Endogenous Inhibition Activation T-Cell Activation Proliferation Cytokine Release CD28->Activation CTLA4->Activation FPT155 FPT155 (CD80-Fc) FPT155->CD28 Co-stimulation (Signal 2) FPT155->CTLA4 Inhibition Blockade

Caption: FPT155 enhances T-cell activation via CD28 co-stimulation and CTLA-4 blockade.

In Vivo Preclinical Efficacy Data

Preliminary in vivo studies utilized the murine surrogate, mFPT155, in syngeneic mouse tumor models to assess its anti-tumor activity. The results indicate potent efficacy and a favorable impact on the tumor microenvironment.

Summary of Monotherapy Efficacy

The data below is illustrative, based on qualitative descriptions from published abstracts and press releases.[3][6]

ParameterCT26 (Colon Carcinoma) ModelDetails
Animal Model BALB/c MiceSyngeneic Model
Treatment mFPT155Single Agent
Dose 0.2 mg/kgSingle Dose
Primary Outcome Complete Tumor RegressionPotent efficacy observed
Immune Correlate Increased Effector T:Treg RatioFavorable microenvironment shift
Summary of Combination Therapy Efficacy

mFPT155 was also evaluated in combination with an anti-PD1 antibody, demonstrating synergistic effects.[5][6][7]

ParameterSyngeneic Tumor ModelsDetails
Animal Model Murine Models(e.g., CT26)
Treatment mFPT155 + anti-PD1 AbCombination Therapy
Primary Outcome Stronger Antitumor EfficacySuperior to either monotherapy
Immune Correlate Enhanced T-cell InfiltrationIncreased T cells in tumor core

Experimental Protocols

The following are representative protocols for the key in vivo experiments described in preclinical reports.

Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of mFPT155 as a monotherapy and in combination with anti-PD1 therapy.

  • Animal Model:

    • Female BALB/c mice, aged 6-8 weeks, are used. Animals are acclimatized for one week prior to the experiment.

  • Cell Line and Tumor Implantation:

    • CT26 colon carcinoma cells are cultured under standard conditions.

    • On Day 0, mice are subcutaneously inoculated on the right flank with 5 x 10⁵ CT26 cells suspended in 100 µL of sterile PBS.

    • Tumors are allowed to grow until they reach a mean volume of approximately 100-150 mm³.

  • Treatment Groups:

    • Mice are randomized into treatment groups (n=10 per group):

      • Group 1: Vehicle Control (e.g., PBS)

      • Group 2: mFPT155 (e.g., 0.2 mg/kg)

      • Group 3: anti-PD1 antibody (e.g., 10 mg/kg)

      • Group 4: mFPT155 (0.2 mg/kg) + anti-PD1 antibody (10 mg/kg)

  • Drug Administration:

    • Treatments are administered via intraperitoneal (i.p.) injection on specified days (e.g., Days 7, 10, and 13 post-tumor implantation).

  • Efficacy Assessment:

    • Tumor dimensions are measured twice weekly using digital calipers.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Animal body weight and general health are monitored throughout the study.

    • The primary endpoint is tumor growth inhibition. Complete Regression (CR) is defined as the disappearance of a palpable tumor.

Tumor Microenvironment Analysis

Objective: To characterize the immune cell infiltrate within the tumor microenvironment following treatment.

  • Sample Collection:

    • At a predetermined time point (e.g., Day 14), a subset of mice (n=3-5 per group) is euthanized.

    • Tumors are excised, weighed, and mechanically dissociated into single-cell suspensions.

  • Flow Cytometry:

    • Cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify immune cell populations.

    • A representative panel may include antibodies against CD45, CD3, CD4, CD8, and FoxP3.

    • Data is acquired on a multi-color flow cytometer.

  • Data Analysis:

    • Gating strategies are used to quantify the percentage and absolute number of various T-cell subsets, including CD8+ effector T cells and CD4+FoxP3+ regulatory T cells (Tregs).

    • The ratio of effector T cells to Tregs is calculated for each treatment group.

Experimental_Workflow A Day 0: Tumor Cell Implantation (CT26 in BALB/c mice) B Tumor Growth Phase (Approx. 7 days) A->B C Randomization into Treatment Groups B->C D Treatment Administration (e.g., Days 7, 10, 13) C->D E Efficacy Assessment: Tumor Volume Monitoring D->E F Pharmacodynamic Study: Tumor Excision (Day 14) D->F H Final Analysis: Tumor Growth Inhibition E->H G Flow Cytometry Analysis (T-cell Ratios) F->G

Caption: Workflow for in vivo efficacy and pharmacodynamic studies of mFPT155.

Conclusion

The preliminary in vivo data for the CD80-Fc fusion protein FPT155 are highly encouraging.[5] Studies in syngeneic tumor models demonstrate that its murine surrogate, mFPT155, possesses potent anti-tumor activity, both as a single agent and in combination with checkpoint inhibitors like anti-PD1.[5][6][7] The mechanism of action, centered on providing TCR-dependent T-cell co-stimulation, leads to a favorable modulation of the tumor microenvironment, characterized by increased T-cell infiltration and a higher effector to regulatory T-cell ratio.[5][6][7] These findings supported the advancement of FPT155 into clinical development for patients with advanced solid tumors.[1]

References

The Biological Function of Phosphatidylinositol 5-Phosphate (PtdIns(5)P) in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of Phosphatidylinositol 5-Phosphate (PtdIns(5)P), a low-abundance but highly significant signaling lipid, within various cellular models. We delve into its pivotal roles in fundamental cellular processes, including apoptosis, cell migration, and cancer progression, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.

Core Functions and Signaling Pathways of PtdIns(5)P

Phosphatidylinositol 5-phosphate (PtdIns(5)P), once an overlooked member of the phosphoinositide family, has emerged as a critical second messenger in a multitude of cellular signaling pathways.[1][2] Its functions are diverse, ranging from the regulation of gene expression and apoptosis in the nucleus to influencing cell motility at the plasma membrane. The synthesis and metabolism of PtdIns(5)P are tightly controlled by a network of kinases and phosphatases, ensuring its precise spatiotemporal activity.[1][3][4][5]

PtdIns(5)P in Stress-Induced Apoptosis

A key, well-documented function of PtdIns(5)P is its involvement in the cellular response to genotoxic stress, leading to p53-dependent apoptosis.[6][7][8] In response to DNA damage by agents like etoposide or doxorubicin, the enzyme Type I phosphatidylinositol-4,5-bisphosphate 4-phosphatase (Type I 4-phosphatase) translocates to the nucleus.[7][8] This enzyme generates PtdIns(5)P through the dephosphorylation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂).[1][6][7][8]

Nuclear PtdIns(5)P then directly interacts with the Plant Homeodomain (PHD) finger of the Inhibitor of Growth 2 (ING2) protein.[1][6] This interaction is crucial for the subsequent acetylation and stabilization of the tumor suppressor protein p53, ultimately enhancing its apoptotic activity.[1][6][7][8]

G DNA_Damage Genotoxic Stress (e.g., Etoposide) Type_I_4_Phosphatase Type I PI(4,5)P2 4-Phosphatase DNA_Damage->Type_I_4_Phosphatase induces nuclear translocation PtdIns5P PtdIns(5)P Type_I_4_Phosphatase->PtdIns5P generates PtdIns45P2 PtdIns(4,5)P₂ PtdIns45P2->PtdIns5P dephosphorylates ING2 ING2 PtdIns5P->ING2 binds to PHD finger p53 p53 ING2->p53 promotes acetylation Acetylated_p53 Acetylated p53 (Stabilized) p53->Acetylated_p53 acetylation Apoptosis Apoptosis Acetylated_p53->Apoptosis induces

PtdIns(5)P-mediated p53-dependent apoptosis signaling pathway.
The Role of PtdIns(5)P in Cell Migration

PtdIns(5)P has been identified as a crucial second messenger in growth factor-stimulated cell migration.[9] Studies using BJ human fibroblasts have shown that upon growth factor signaling, there is an increase in cellular PtdIns(5)P levels, which is concomitant with an increase in cell migration.[9] Interestingly, the conversion of PtdIns(5)P to PtdIns(4,5)P₂ by Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) appears to negatively regulate this process, as overexpression of PIP4K2α, which consumes PtdIns(5)P, leads to decreased cell migration speed.[9] This suggests that PtdIns(5)P itself, and not its downstream product PtdIns(4,5)P₂, is the key signaling molecule in this context.[9]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PtdIns5P_Production Increased PtdIns(5)P Production Receptor->PtdIns5P_Production stimulates Cell_Migration Cell Migration PtdIns5P_Production->Cell_Migration promotes PIP4K2a PIP4K2α PtdIns5P_Production->PIP4K2a substrate for PIP4K2a->Cell_Migration inhibits PtdIns45P2 PtdIns(4,5)P₂ PIP4K2a->PtdIns45P2 produces

Role of PtdIns(5)P in growth factor-stimulated cell migration.
PtdIns(5)P Metabolism and its Implications in Cancer

The enzymes that regulate the levels of PtdIns(5)P, particularly the PIP4K family, have garnered significant attention in cancer research.[2][10][11] Deregulated expression and activity of these enzymes have been reported in various cancers, including prostate, breast, and glioblastoma.[10][11] For instance, targeting the PIP4Kα isoform has been shown to be effective in killing prostate cancer cells.[10] The integrity of the PtdIns(5)P pathway for PtdIns(4,5)P₂ synthesis is critical for cell survival and growth, and cancer cells appear to be particularly reliant on this pathway.[2] This has led to the proposal of targeting these lipid kinases as a potential therapeutic strategy, especially in p53-null cancers.[2]

Quantitative Data on PtdIns(5)P Function

The following tables summarize key quantitative findings from studies on the biological functions of PtdIns(5)P in various cellular models.

Cellular ModelExperimental ConditionMeasured ParameterResultReference
HeLa CellsRNAi of Type I 4-phosphataseHalf-life of p53Shortened from 7 hours to 1.8 hours[7][8]
Hek293 CellsInducible overexpression of Type I 4-phosphataseCellular PtdIns(5)P levelsIncreased[1]
Mammalian CellsKnockdown/inhibition of PIP4KsCellular PtdIns(5)P levelsIncreased[1]
BJ Human FibroblastsOverexpression of PIP4K2αCell migration speedDecreased[9]

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the biological functions of PtdIns(5)P.

Lipid Extraction and Analysis

A fundamental step in studying PtdIns(5)P is its extraction from cellular models and subsequent quantification.

1. Lipid Extraction (Folch Method) [12]

  • Cell Harvesting: Cells are harvested and pelleted by centrifugation.

  • Lipid Extraction: The cell pellet is resuspended in a chloroform:methanol (2:1, v/v) solution. The mixture is vortexed thoroughly and incubated on ice.

  • Phase Separation: A saline solution (e.g., 0.9% NaCl) is added to induce phase separation. The mixture is vortexed and centrifuged to separate the aqueous and organic phases.

  • Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen gas and the lipid extract is reconstituted in a suitable solvent for downstream analysis.

2. Quantification of PtdIns(5)P

  • Mass Spectrometry (MS): This is a highly sensitive and specific method for the absolute quantification of different phosphoinositide species, including PtdIns(5)P.[12]

  • High-Performance Liquid Chromatography (HPLC): Following metabolic labeling with radioactive precursors like ³²P-orthophosphate or ³H-myo-inositol, lipids are extracted, deacylated, and separated by HPLC with detection by an in-line scintillation counter.[12]

  • Thin-Layer Chromatography (TLC): A simpler method for separating phosphoinositides, often used for qualitative or semi-quantitative analysis.[12][13]

Cellular Assays for Functional Analysis

1. RNA Interference (RNAi) for Gene Silencing

  • Objective: To study the effect of downregulating the expression of enzymes involved in PtdIns(5)P metabolism (e.g., Type I 4-phosphatase, PIP4Ks).

  • Methodology:

    • Design and synthesize small interfering RNAs (siRNAs) targeting the gene of interest.

    • Transfect the siRNAs into the chosen cellular model (e.g., HeLa cells, BJ fibroblasts) using a suitable transfection reagent.

    • Incubate the cells for a sufficient period to allow for mRNA and protein knockdown.

    • Perform functional assays (e.g., apoptosis assays, cell migration assays) and molecular analyses (e.g., Western blotting to confirm protein knockdown, measurement of PtdIns(5)P levels).

2. Overexpression of Proteins of Interest

  • Objective: To study the effects of increased levels of enzymes that metabolize PtdIns(5)P (e.g., PIP4K2α).

  • Methodology:

    • Clone the cDNA of the gene of interest into an appropriate expression vector (e.g., with a GFP tag for visualization).

    • Transfect the expression vector into the target cells.

    • Select for and expand a population of cells stably or transiently overexpressing the protein.

    • Conduct functional assays to assess the impact of overexpression.

G Start Start: Cellular Model RNAi RNA Interference (RNAi) Start->RNAi Overexpression Gene Overexpression Start->Overexpression Lipid_Extraction Lipid Extraction (e.g., Folch Method) RNAi->Lipid_Extraction Functional_Assay Functional Assays (Apoptosis, Migration) RNAi->Functional_Assay Molecular_Analysis Molecular Analysis (Western Blot, etc.) RNAi->Molecular_Analysis Overexpression->Lipid_Extraction Overexpression->Functional_Assay Overexpression->Molecular_Analysis Quantification PtdIns(5)P Quantification (MS, HPLC, TLC) Lipid_Extraction->Quantification Conclusion Conclusion: Elucidation of PtdIns(5)P Function Quantification->Conclusion Functional_Assay->Conclusion Molecular_Analysis->Conclusion

General experimental workflow for studying PtdIns(5)P function.

Conclusion

Phosphatidylinositol 5-phosphate is a critical signaling molecule with profound effects on fundamental cellular processes. Its role in orchestrating p53-dependent apoptosis and modulating cell migration highlights its importance in maintaining cellular homeostasis and its potential as a therapeutic target in diseases such as cancer. The continued elucidation of the intricate signaling networks governed by PtdIns(5)P will undoubtedly open new avenues for drug discovery and development. This guide provides a foundational understanding of the biological functions of PtdIns(5)P in cellular models, offering valuable insights for researchers and scientists in the field.

References

An In-Depth Technical Guide to 5-Propargyltryptamine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargyltryptamine (5-PT), a synthetic derivative of serotonin, has emerged as a valuable chemical probe for the investigation of protein serotonylation, a post-translational modification implicated in a variety of physiological and pathological processes. This guide provides a comprehensive overview of the research surrounding 5-Propargyltryptamine, including its synthesis, experimental applications, and the underlying biological pathways.

Core Concepts

5-Propargyltryptamine is a bioorthogonal chemical reporter. Its key feature is the presence of a terminal alkyne group (the propargyl moiety) at the 5-position of the tryptamine scaffold. This alkyne group is chemically inert in biological systems but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This allows for the covalent attachment of various reporter tags, such as biotin or fluorescent dyes, to 5-Propargyltryptamine that has been incorporated into proteins.

The primary application of 5-Propargyltryptamine is in the study of protein serotonylation . This is a process where the neurotransmitter serotonin is covalently attached to the glutamine residues of proteins, a reaction catalyzed by transglutaminases. By using 5-Propargyltryptamine as a surrogate for serotonin, researchers can tag and subsequently identify serotonylated proteins within complex biological samples.

Synthesis of 5-Propargyltryptamine

Experimental Protocols

The primary experimental use of 5-Propargyltryptamine is in the bioorthogonal labeling and enrichment of serotonylated proteins. A general workflow for this process is outlined below.

Bioorthogonal Labeling and Enrichment of Serotonylated Proteins
  • Cellular Labeling: Cells or tissues of interest are incubated with 5-Propargyltryptamine. The compound is cell-permeable and can be taken up by cells, where it acts as a substrate for transglutaminases, leading to its incorporation into target proteins.

  • Cell Lysis and Protein Extraction: After incubation, cells are lysed, and the total protein is extracted.

  • Click Chemistry Reaction: The protein lysate containing 5-propargylated proteins is then subjected to a click chemistry reaction. A reporter molecule containing an azide group (e.g., biotin-azide or a fluorescent dye-azide) is added in the presence of a copper(I) catalyst and a stabilizing ligand. This results in the covalent attachment of the reporter tag to the 5-Propargyltryptamine-modified proteins.

  • Enrichment of Tagged Proteins: If a biotin-azide reporter was used, the biotinylated proteins can be selectively captured and enriched from the complex lysate using streptavidin-coated beads.

  • Identification and Analysis: The enriched proteins can be eluted from the beads and identified using mass spectrometry. This allows for the proteome-wide identification of serotonylation targets.

A schematic of this experimental workflow is presented below.

experimental_workflow cluster_labeling Cellular Labeling cluster_lysis Lysis & Extraction cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis Cells Cells/Tissues LabeledCells Cells with Propargylated Proteins Cells->LabeledCells Incubation PT 5-Propargyltryptamine PT->LabeledCells Lysate Protein Lysate LabeledCells->Lysate Lysis ClickReaction Click Reaction Lysate->ClickReaction Enrich Streptavidin Enrichment ClickReaction->Enrich Tagged Lysate Reporter Azide Reporter (e.g., Biotin-Azide) Reporter->ClickReaction MS Mass Spectrometry Enrich->MS Eluted Proteins IdentifiedProteins Identified Serotonylated Proteins MS->IdentifiedProteins

Bioorthogonal labeling and enrichment workflow for serotonylated proteins.

Signaling Pathways

Protein serotonylation is a downstream event of serotonin signaling and is catalyzed by transglutaminases. The general signaling pathway leading to protein serotonylation is depicted below.

signaling_pathway cluster_stimulus Stimulus cluster_serotonin Serotonin Release cluster_transglutaminase Transglutaminase Activation cluster_serotonylation Protein Serotonylation cluster_response Cellular Response Stimulus External Stimulus SerotoninRelease Serotonin Release Stimulus->SerotoninRelease Calcium Ca2+ Influx SerotoninRelease->Calcium Serotonylation Protein Serotonylation SerotoninRelease->Serotonylation Substrate (Serotonin or this compound) TG_Activation Transglutaminase Activation TG_Activation->Serotonylation Calcium->TG_Activation SerotonylatedProtein Serotonylated Protein Serotonylation->SerotonylatedProtein TargetProtein Target Protein (Gln) TargetProtein->Serotonylation CellularResponse Cellular Response SerotonylatedProtein->CellularResponse

General signaling pathway leading to protein serotonylation.

Quantitative Data

To date, there is a lack of publicly available quantitative data regarding the biological activity of 5-Propargyltryptamine itself, such as its binding affinities for serotonin receptors or its inhibitory constants (Ki or IC50 values) for enzymes like tryptophan hydroxylase. Research has primarily focused on its application as a chemical tool rather than its intrinsic pharmacological properties.

For context, the following table summarizes the inhibitory activity of various compounds against tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

CompoundTPH IsoformInhibition TypeKi (μM)IC50 (μM)Reference
LP-533401TPH1Competitive vs. Tryptophan0.31-[1]
LP-521834TPH1Competitive vs. Tryptophan0.036-[1]
LP-534193TPH1Competitive vs. Tryptophan0.03-[1]
p-EthynylphenylalanineTPHCompetitive32.6-[2]
Rodatristat (KAR5417)TPH1--0.033[2]
Rodatristat (KAR5417)TPH2--0.007[2]
TPT-004TPH1--0.077[2]
TPT-004TPH2--0.016[2]
TelotristatTPH--0.028 (in vivo)[2]

Conclusion

5-Propargyltryptamine is a powerful tool for the study of protein serotonylation. Its bioorthogonal nature allows for the specific labeling and identification of serotonylated proteins, providing valuable insights into the roles of this post-translational modification in health and disease. While quantitative pharmacological data on 5-Propargyltryptamine is currently limited, its utility in chemical biology and proteomics is well-established. Future research may further elucidate its direct biological effects and expand its applications in drug discovery and development.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Synthetic Cannabinoids: A Focus on JWH-122 as a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "5-PT" is not a standardized chemical identifier and is ambiguous. Based on common nomenclature in medicinal chemistry and drug development, it is plausible that "this compound" could refer to a synthetic cannabinoid with a pentyl side chain. This guide will focus on the well-documented synthetic cannabinoid JWH-122 (1-pentyl-3-(4-methyl-1-naphthoyl)indole) as a representative compound to address the core requirements of your request. The information provided should be considered in the context of this specific compound and may not be directly applicable to other substances.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available safety and toxicity data for JWH-122, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction to JWH-122

JWH-122 is a synthetic cannabinoid from the naphthoylindole family. It acts as a full agonist at both the CB1 and CB2 cannabinoid receptors.[1] Due to its potent psychoactive effects, similar to those of tetrahydrocannabinol (THC), it has been identified in various herbal incense products.[1] As a DEA Schedule I controlled substance, JWH-122 has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.[2]

Quantitative Safety and Toxicity Data

The following table summarizes the available quantitative data on the safety and toxicity of JWH-122. It is important to note that comprehensive, standardized toxicological data for many synthetic cannabinoids, including JWH-122, is limited.

Parameter Value Species/System Source
Binding Affinity (Ki) 9.00 ± 5.00 nM (CB1)Human Receptors[1]
2.94 ± 2.65 nM (CB2)Human Receptors[1]
Functional Activity (EC50) 102 nM (CB1)Human Receptors[1]
133 nM (CB2)Human Receptors[1]
GHS Hazard Statements H302: Harmful if swallowedECHA C&L Inventory[2]
H315: Causes skin irritationECHA C&L Inventory[2]
H319: Causes serious eye irritationECHA C&L Inventory[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assessing the metabolism of JWH-122.

In Vitro Metabolism of JWH-122 using Human Liver Microsomes

This protocol is designed to identify the phase I and phase II metabolites of JWH-122 in a controlled laboratory setting.

Objective: To elucidate the metabolic pathways of JWH-122.

Materials:

  • JWH-122

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Prepare an incubation mixture containing JWH-122, HLMs, and the NADPH regenerating system in a phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C.

  • At specified time points, quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant using LC-MS and LC-MS/MS to identify and characterize the metabolites formed.[3]

Metabolites Identified:

  • Monohydroxylated metabolites on the naphthalene and/or indole moiety.

  • Dihydrodiol metabolites, likely formed via an epoxide intermediate on the naphthalene moiety.

  • A metabolite with a carboxyl group on the N-pentyl side chain.[3]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological and methodological processes.

Cannabinoid Receptor Signaling Pathway

JWH-122, as a cannabinoid receptor agonist, primarily exerts its effects through the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway initiated by agonist binding.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JWH122 JWH-122 receptor CB1/CB2 Receptor JWH122->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Decreases production of

Caption: Canonical signaling pathway of cannabinoid receptors upon agonist binding.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the logical flow of an in vitro metabolism study for a test compound like JWH-122.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound (JWH-122) incubation_mix Incubation Mixture compound->incubation_mix hlm Human Liver Microsomes hlm->incubation_mix nadph NADPH Regenerating System nadph->incubation_mix incubate Incubate at 37°C incubation_mix->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze results Metabolite Identification analyze->results

References

Methodological & Application

Application Notes and Protocols for 5-Pentynoyl-L-prolinamide (5-PT) in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Pentynoyl-L-prolinamide (assumed to be abbreviated as 5-PT), a terminal alkyne-containing proline derivative, in click chemistry. The presence of the terminal alkyne makes this compound a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This powerful and versatile ligation chemistry allows for the efficient and specific conjugation of this compound to a wide variety of azide-modified molecules.

The unique structural features of this compound, combining the rigidity of the proline ring with the reactive handle of the pentynoyl group, make it an attractive component in various research and development areas, including peptide-based drug design, bioconjugation, and materials science.[1][2][3][4]

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, efficient, and highly selective, proceeding under mild, often aqueous, conditions.[][6] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[4][6]

This compound is a proline derivative functionalized with a terminal alkyne. This design allows for its seamless integration into peptides or other molecules, introducing a "clickable" handle for subsequent modifications. The resulting triazole ring is not just a linker but can also act as a bioisostere for an amide bond, potentially enhancing the metabolic stability of peptides.[3][6]

Key Features of this compound:

  • Terminal Alkyne: Readily participates in CuAAC click chemistry reactions.

  • Proline Scaffold: Introduces conformational constraints, which can be crucial for biological activity in peptides and peptidomimetics.

  • Versatility: Can be incorporated into peptides during solid-phase peptide synthesis (SPPS) or used as a standalone building block.

Applications in Research and Drug Development

The ability to specifically and efficiently conjugate this compound to other molecules opens up a wide range of applications:

  • Peptide Modification and Cyclization: Introduction of this compound into a peptide sequence allows for the attachment of various functionalities, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties. Intramolecular click reactions can also be used to create cyclic peptides with enhanced stability and activity.

  • Drug Discovery and Development: this compound can be used to link peptide fragments or to conjugate peptides to other drug molecules, creating novel bioconjugates with improved targeting or therapeutic efficacy.[4] Click chemistry is increasingly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[]

  • Bioconjugation: this compound can be clicked onto azide-modified proteins, nucleic acids, or other biomolecules to study their function, localization, and interactions.[3][4]

  • Materials Science: Incorporation of this compound into polymers and other materials allows for surface functionalization and the creation of novel biomaterials.

Experimental Protocols

The following are general protocols for the use of this compound in CuAAC reactions. Optimization may be required for specific substrates and applications.

General Protocol for CuAAC Reaction with this compound

This protocol describes a typical procedure for the reaction of an alkyne-containing molecule like this compound with an azide-functionalized compound.

Materials:

  • This compound (or a this compound-containing molecule)

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Solvent (e.g., DMSO, t-BuOH/H₂O, or aqueous buffer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in a suitable solvent.

    • Prepare a 10 mM solution of the azide-containing molecule in a suitable solvent.

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a fresh 500 mM solution of sodium ascorbate in water.

    • Prepare a 50 mM solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution (1 equivalent).

    • Add the azide solution (1-1.2 equivalents).

    • Add the THPTA/TBTA solution (0.1-1 equivalent).

    • Add the CuSO₄ solution (0.05-0.2 equivalents).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add the sodium ascorbate solution (1-5 equivalents) to initiate the reaction.

    • Vortex the mixture again.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as HPLC or column chromatography to isolate the desired triazole product.

Protocol for Labeling of a this compound-containing Peptide with an Azide-Fluorescent Dye

This protocol outlines the specific steps for conjugating a fluorescent probe to a peptide that has been synthesized to include a this compound residue.

Materials:

  • This compound-containing peptide (1 mg)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488) (1.2 equivalents)

  • Copper(II) sulfate (10 mM in water)

  • Sodium Ascorbate (100 mM in water, freshly prepared)

  • THPTA (50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Dissolve the this compound-peptide in PBS buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the azide-fluorescent dye in DMSO to a concentration of 10 mM.

  • In a reaction tube, combine the following in order:

    • This compound-peptide solution

    • Azide-dye solution

    • THPTA solution (to a final concentration of 1 mM)

    • CuSO₄ solution (to a final concentration of 0.1 mM)

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • The labeled peptide can be purified from excess reagents by size exclusion chromatography (e.g., using a desalting column) or by reverse-phase HPLC.

Quantitative Data Summary

The efficiency and kinetics of click reactions are crucial for their successful application. The following table summarizes typical reaction parameters for CuAAC reactions. Note that these are general values and can vary significantly based on the specific reactants and conditions.

ParameterTypical ValueNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reaction rates.
Equivalents of Azide 1.1 - 2.0A slight excess of one reactant can drive the reaction to completion.
Copper(I) Catalyst 1 - 10 mol%Higher catalyst loading can accelerate the reaction but may require removal for biological applications.
Reducing Agent 5 - 20 mol%Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
Ligand 1 - 10 mol%Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and increase reaction efficiency.
Reaction Time 15 min - 12 hDependent on reactants, concentrations, and temperature.
Reaction Temperature Room TemperatureMild temperatures are a key advantage of click chemistry.
Yield > 90%CuAAC reactions are known for their high efficiency and yields.

Visualizations

CuAAC Reaction Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_purification Product Isolation Reactant1 This compound (Alkyne) Mix Mix Reactants + Catalyst System Reactant1->Mix Reactant2 Azide-Molecule Reactant2->Mix Incubate Incubate at RT Mix->Incubate Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate + Ligand) Catalyst->Mix Purify Purification (e.g., HPLC) Incubate->Purify Product Triazole-linked Product Purify->Product

Caption: General workflow for a CuAAC reaction.

Signaling Pathway Labeling Logic

This diagram illustrates the logical flow for using this compound in the labeling and study of a hypothetical signaling pathway.

Signaling_Pathway_Labeling cluster_synthesis Probe Synthesis cluster_cellular Cellular Application cluster_analysis Data Analysis Peptide Peptide with this compound ClickReaction CuAAC Click Reaction Peptide->ClickReaction AzideDye Azide-Fluorescent Dye AzideDye->ClickReaction LabeledPeptide Fluorescently Labeled Peptide Probe ClickReaction->LabeledPeptide Cells Introduce Probe to Cells LabeledPeptide->Cells Binding Probe Binds to Target Protein Cells->Binding Imaging Fluorescence Imaging Binding->Imaging Localization Determine Protein Localization Imaging->Localization Pathway Elucidate Signaling Pathway Localization->Pathway

Caption: Logic for signaling pathway analysis.

References

Application Notes and Protocols for Site-Specific Protein Labeling using a Tetrazine-Functionalized TAMRA Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the site-specific labeling of proteins utilizing a two-step bioorthogonal chemistry approach. This method involves the incorporation of a strained alkene or alkyne into a target protein, followed by a highly specific and efficient reaction with a tetrazine-functionalized fluorescent probe, 5-TAMRA-PEG-Tetrazine. This strategy offers precise control over the location of the label, minimizing potential disruption of protein function and enabling a wide range of applications in research, diagnostics, and drug development.[1][2]

The labeling process is based on the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its rapid reaction rates and high specificity in biological systems.[3][4][5] The protocol is designed for researchers, scientists, and drug development professionals seeking to conjugate the bright and photostable fluorophore, 5-TAMRA, to a protein of interest for various downstream applications, including cellular imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[6][7]

Principle of the Method

The core of this protocol is a two-step process:

  • Protein Modification: A dienophile, such as trans-cyclooctene (TCO), is site-specifically introduced into the target protein. This can be achieved through various methods, including the use of unnatural amino acid incorporation, enzymatic modification (e.g., using sortase or farnesyltransferase), or chemical conjugation to a specific residue like cysteine.[5][8]

  • Bioorthogonal Labeling: The modified protein is then reacted with a 5-TAMRA-PEG-Tetrazine probe. The tetrazine moiety on the probe rapidly and covalently reacts with the dienophile on the protein via an iEDDA cycloaddition, resulting in a stably labeled protein.[2][5]

The inclusion of a polyethylene glycol (PEG) linker can improve the solubility and pharmacokinetic properties of the labeled protein.[8]

Applications

Site-specifically labeled proteins with 5-TAMRA are valuable tools for a multitude of applications:

  • Live-Cell Imaging: The high brightness and photostability of TAMRA allow for real-time tracking of protein localization and trafficking within living cells.[7]

  • Protein-Protein Interaction Studies: When used as a FRET acceptor with a suitable donor fluorophore, TAMRA-labeled proteins can be used to study molecular interactions.[7]

  • Drug Discovery and Development: Labeled proteins are instrumental in high-throughput screening assays, target validation, and understanding the mechanism of action of therapeutic candidates.[9][10] Fluorescently labeled biologics can also be used to study their pharmacokinetics and biodistribution.[1]

  • Flow Cytometry: Fluorescently labeled antibodies or ligands can be used for the detection and quantification of specific cell populations.[6]

  • Immunohistochemistry and Immunocytochemistry: Labeled antibodies enable the visualization of target proteins in fixed tissues and cells.[11]

Quantitative Data Summary

The following tables summarize typical quantitative data associated with bioorthogonal protein labeling. The exact values can vary depending on the specific protein, modification strategy, and reaction conditions.

Table 1: Typical Reaction Parameters and Efficiencies for iEDDA Labeling

ParameterValueReference
Reaction Time 1 - 2 hours[8]
Reaction pH 7.0 - 8.5[8]
Reaction Temperature 4 - 37 °C[12]
Labeling Efficiency >80%[8]
Molar Ratio (Probe:Protein) 2:1 to 20:1[6]

Table 2: Spectroscopic Properties of 5-TAMRA

PropertyWavelength (nm)Reference
Maximum Excitation (λex) ~555 nm[11]
Maximum Emission (λem) ~580 nm[11]

Experimental Protocols

This section provides a detailed, generalized protocol for the labeling of a protein that has been pre-modified with a dienophile (e.g., TCO).

Materials and Reagents

  • Dienophile-modified protein of interest (e.g., Protein-TCO)

  • 5-TAMRA-PEG-Tetrazine probe

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or spin columns)[11][14]

  • Spectrophotometer

Protocol 1: Labeling of Dienophile-Modified Protein with 5-TAMRA-PEG-Tetrazine

  • Prepare the Protein Solution:

    • Dissolve or dilute the dienophile-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[6][13]

    • Note: Buffers containing primary amines (e.g., Tris) should be avoided as they can react with some labeling reagents.[13]

  • Prepare the 5-TAMRA-PEG-Tetrazine Solution:

    • Prepare a stock solution of the 5-TAMRA-PEG-Tetrazine probe in anhydrous DMSO at a concentration of 1-10 mM.[6]

    • Note: This solution should be prepared fresh and protected from light.[6]

  • Labeling Reaction:

    • Add the 5-TAMRA-PEG-Tetrazine stock solution to the protein solution at a molar excess (e.g., a 5:1 to 10:1 molar ratio of probe to protein).[6] The optimal ratio may need to be determined empirically for each protein.

    • Mix the reaction gently by pipetting or brief vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[11] For sensitive proteins, the incubation can be performed at 4°C for a longer duration.

  • Purification of the Labeled Protein:

    • Remove the unreacted probe from the labeled protein using a suitable purification method.

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the labeled protein from the smaller, unreacted dye molecules.[14]

    • Spin Columns: Commercially available spin columns can be used for rapid purification.[11]

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer to remove the free dye.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and ~555 nm (for 5-TAMRA).[11]

    • The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula:

      DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

      Where:

      • A_max is the absorbance at ~555 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of 5-TAMRA at ~555 nm.

      • CF is the correction factor for the absorbance of the dye at 280 nm (A_280 / A_max for the free dye).

    • For effective labeling, a DOL of 2-4 is often desired for antibodies.[6]

  • Storage:

    • Store the labeled protein in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[6][15] Protect the solution from light.[6]

Visualizations

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Labeling Protein Target Protein Dienophile Dienophile (e.g., TCO) Protein->Dienophile Site-Specific Incorporation ModifiedProtein Dienophile-Modified Protein Dienophile->ModifiedProtein ModifiedProtein2 Dienophile-Modified Protein Probe 5-TAMRA-PEG-Tetrazine Probe LabeledProtein Labeled Protein Probe->LabeledProtein ModifiedProtein2->Probe iEDDA Reaction

Caption: Experimental workflow for two-step bioorthogonal protein labeling.

G cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) Reaction Tetrazine Tetrazine (on Probe) Product Stable Covalent Bond (Labeled Protein) Tetrazine->Product + Dienophile Dienophile (on Protein) Dienophile->Product

Caption: The iEDDA reaction between a tetrazine and a dienophile.

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL) start->prep_protein prep_probe Prepare Probe Solution (1-10 mM in DMSO) start->prep_probe react Incubate Protein + Probe (1-2 hours, RT, dark) prep_protein->react prep_probe->react purify Purify Labeled Protein (e.g., SEC) react->purify analyze Determine DOL (Spectrophotometry) purify->analyze store Store Labeled Protein (4°C or -20°C, dark) analyze->store end End store->end

Caption: Logical workflow for the protein labeling protocol.

References

Application Notes and Protocols for 5-Aminopyrazole-Type (5-PT) Compounds in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "5-PT" is not a standard abbreviation in neuroscience literature. Based on our research, it is likely a shorthand for 5-aminopyrazole-type compounds, a class of molecules with significant and varied applications in neuroscience. These notes focus on the utility of these derivatives.

Introduction

5-Aminopyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in neuroscience research due to their diverse pharmacological activities. These compounds serve as valuable scaffolds for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. Their biological effects are attributed to their ability to interact with various components of the central nervous system (CNS), including ion channels, receptors, and enzymes. Key areas of application include epilepsy, neurodegenerative diseases such as Alzheimer's disease, and neuroinflammation.

Key Applications in Neuroscience

  • Anticonvulsant Activity: Certain 5-aminopyrazole derivatives have demonstrated potent anticonvulsant effects in preclinical models, suggesting their potential as novel anti-epileptic drugs. Their mechanism of action is often linked to the modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition.

  • Neuroprotection and Anti-neuroinflammatory Effects: Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. 5-Aminopyrazole derivatives have been shown to exert neuroprotective effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.

  • Enzyme Inhibition:

    • Phosphodiesterase (PDE) Inhibition: Specific aminopyrazole derivatives are potent inhibitors of phosphodiesterase 11A (PDE11A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE11A, these compounds can modulate cyclic nucleotide signaling pathways, which are crucial for memory consolidation and cognitive function.[2][3]

    • Cholinesterase Inhibition: Some sulfenylated 5-aminopyrazoles act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[4] This makes them promising candidates for the symptomatic treatment of Alzheimer's disease.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for various 5-aminopyrazole derivatives from preclinical neuroscience research.

Table 1: Anticonvulsant Activity of 5-Aminopyrazole Derivatives

CompoundAnimal ModelSeizure TestRoute of AdministrationED50 (mg/kg)Protective Index (TD50/ED50)Reference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (analog)RatMaximal Electroshock (MES)Oral5.8>65.5[5]
3-amino-5,5′-diphenylhydantoin Schiff Base (SB2-Ph)MouseMaximal Electroshock (MES)Intraperitoneal8.296.58[6]
Triazolopyrimidine derivative (6d)MouseMaximal Electroshock (MES)Intraperitoneal15.8>20.1[7]
Triazolopyrimidine derivative (6d)MousePentylenetetrazole (PTZ)Intraperitoneal14.1>21.3[7]

Table 2: Enzyme Inhibition by 5-Aminopyrazole Derivatives

Compound Class/DerivativeTarget EnzymeIC50Reference
Aminopyrazole DerivativesPhosphodiesterase 11A4 (PDE11A4)Submicromolar[8]
Sulfenylated 5-aminopyrazole (3b)Acetylcholinesterase (AChE)1.634 ± 0.066 µM[4]
Sulfenylated 5-aminopyrazole (3b)Butyrylcholinesterase (BuChE)0.0285 ± 0.019 µM[4]
Dihydropyranopyrazole derivative ((+)-11h)Phosphodiesterase 2 (PDE2)41.5 nM[9]

Table 3: Anti-inflammatory and Neuroprotective Effects

CompoundCell LineEffectIC50Reference
Pyrazole derivative (6g)BV2 microgliaInhibition of IL-6 expression9.562 µM
5-Aminopyrazole derivative (1g)SK-BR3 breast cancer cell lineCell Growth Inhibition14.4 µM[10]
Sulfenylated 5-aminopyrazole (3b)SH-SY5Y neuroblastomaInhibition of Aβ1–42 aggregationPotent at low micromolar concentrations[4]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity - Maximal Electroshock (MES) Test

This protocol is used to screen for compounds effective against generalized tonic-clonic seizures.[8]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock apparatus with corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Test compound, vehicle, and positive control (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle, positive control, test compound at various doses).

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). Allow for a pre-determined absorption time (time to peak effect).

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal. After a few seconds, apply saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Place the corneal electrodes on the animal's corneas and deliver a high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[2][7]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of the hindlimbs.

  • Endpoint: The absence of the tonic hindlimb extension phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Protocol 2: In Vitro Neuroprotection Assay - MTT Assay

This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult.[11]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • 96-well cell culture plates

  • Complete cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease, or amyloid-beta for Alzheimer's disease)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 5-aminopyrazole test compound for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Add the neurotoxin to the wells (except for the control wells) and co-incubate with the test compound for a duration relevant to the model (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed cells). Plot a dose-response curve to determine the EC50 of the neuroprotective effect.

Protocol 3: Measurement of Inflammatory Cytokines in Microglia

This protocol measures the anti-inflammatory effects of a compound on microglia.[1][12]

Materials:

  • Microglial cell line (e.g., BV2) or primary microglia

  • 24-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) or a multiplex cytokine assay kit

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Plate microglial cells in a 24-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole test compound for 1 hour.

  • Activation of Microglia: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and co-incubate with the test compound for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • Cytokine Measurement: Perform an ELISA or a multiplex cytokine assay on the supernatants according to the manufacturer's instructions to quantify the levels of TNF-α, IL-1β, and IL-6.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group. Calculate the IC50 for the inhibition of each cytokine's production.

Visualizations: Signaling Pathways and Workflows

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron 5PT 5-Aminopyrazole Derivative Na_Channel Voltage-Gated Na+ Channel 5PT->Na_Channel Blocks GABA_Release GABA Release 5PT->GABA_Release Enhances Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits GABA_Synapse GABA GABA_Release->GABA_Synapse GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Binds to Inhibition Neuronal Inhibition GABA_Receptor->Inhibition Increases

Anticonvulsant Mechanism of 5-Aminopyrazole Derivatives.

Neuroinflammation_Pathway cluster_microglia Microglia LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 Activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB_Activation->Cytokine_Production Neuronal_Damage Neuronal Damage Cytokine_Production->Neuronal_Damage Causes 5PT 5-Aminopyrazole Derivative 5PT->NFkB_Activation Inhibits

Anti-Neuroinflammatory Action of 5-Aminopyrazole Derivatives.

MES_Test_Workflow start Start animal_prep Animal Preparation (Acclimatization, Weighing, Grouping) start->animal_prep compound_admin Compound Administration (Vehicle, Positive Control, this compound) animal_prep->compound_admin absorption Absorption Period (Time to Peak Effect) compound_admin->absorption seizure_induction Seizure Induction (Corneal Electroshock) absorption->seizure_induction observation Observation (Presence/Absence of Tonic Hindlimb Extension) seizure_induction->observation data_analysis Data Analysis (% Protection, ED50 Calculation) observation->data_analysis end End data_analysis->end

Experimental Workflow for the Maximal Electroshock (MES) Test.

References

5-Propargyl-L-Tyrosine (5-PT): A Versatile Tool for Studying Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propargyl-L-tyrosine (5-PT), a synthetic analog of the amino acid L-tyrosine, has emerged as a powerful tool for the investigation of post-translational modifications (PTMs). This non-canonical amino acid contains a terminal alkyne group, a bioorthogonal handle that allows for its selective detection and enrichment from complex biological samples. By metabolically incorporating this compound into newly synthesized proteins, researchers can tag and subsequently identify proteins undergoing various PTMs, particularly those involving tyrosine residues such as phosphorylation. This approach, coupled with click chemistry and mass spectrometry-based proteomics, offers a robust platform for elucidating the dynamics of protein modification in cellular signaling, disease progression, and drug discovery.

The principle behind this compound-based PTM analysis lies in its ability to be recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of endogenous tyrosine. The alkyne group of the incorporated this compound does not significantly perturb cellular processes. Following labeling, cell lysates are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. This highly specific and efficient reaction covalently attaches a reporter tag, such as biotin or a fluorescent dye, to the this compound-containing proteins. The tagged proteins can then be enriched, typically using streptavidin affinity chromatography if biotinylated, and subsequently identified and quantified by mass spectrometry. This methodology enables the specific analysis of a sub-proteome that is actively synthesized and modified under particular cellular conditions.

Advantages of this compound in PTM Studies

The use of this compound for studying PTMs offers several key advantages over traditional methods:

  • Bioorthogonality: The alkyne handle is chemically inert within the cellular environment, ensuring that it does not interfere with normal biological processes. The subsequent click reaction is highly specific for the alkyne, minimizing off-target labeling.

  • Temporal Resolution: Metabolic labeling with this compound allows for the study of PTM dynamics with high temporal resolution. By controlling the duration of this compound exposure, researchers can capture snapshots of the proteome being actively modified in response to specific stimuli or at different stages of a biological process.

  • Specificity for Newly Synthesized Proteins: This method specifically targets proteins that are synthesized during the labeling period, providing insights into the PTMs of nascent polypeptide chains.

  • Versatility: The click chemistry handle allows for the attachment of various reporter tags, enabling a wide range of downstream applications, including proteomic profiling, fluorescence microscopy, and western blotting.

  • Enrichment of Low-Abundance Proteins: The ability to enrich for this compound-labeled proteins facilitates the identification of low-abundance proteins and PTMs that might be missed in traditional proteomic analyses.

Data Presentation

Table 1: General Parameters for this compound Metabolic Labeling in Mammalian Cell Culture
ParameterRecommended RangeNotes
This compound Concentration 50 - 200 µMOptimal concentration should be determined empirically for each cell line and experimental condition. Higher concentrations may exhibit toxicity.
Incubation Time 4 - 24 hoursShorter times can be used for pulse-labeling experiments to capture rapid PTM dynamics. Longer times increase labeling density.
Cell Density 50 - 80% confluencyEnsure cells are in a logarithmic growth phase for active protein synthesis.
Culture Medium Tyrosine-free or low-tyrosine mediumTo enhance the incorporation of this compound. Standard medium can be used, but labeling efficiency may be reduced.
Table 2: Representative Quantitative Data from this compound-based Proteomic Studies
Cell LineThis compound Concentration (µM)Incubation Time (h)Number of Identified Tyrosinated ProteinsReference
Neuroblastoma (SH-SY5Y)10016>100 (including tubulin isoforms)[1]
HeLa508~500 newly synthesized proteinsHypothetical Data
A431 (EGF stimulated)1004>200 proteins with altered tyrosinationHypothetical Data

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Culture: Plate mammalian cells of interest in a suitable culture dish and grow to 50-80% confluency in standard growth medium.

  • Preparation of Labeling Medium: Prepare tyrosine-free or low-tyrosine medium supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of endogenous tyrosine. Warm the medium to 37°C.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of 5-propargyl-L-tyrosine in sterile phosphate-buffered saline (PBS) or cell culture-grade water. The pH may need to be adjusted to ~7.4 for complete dissolution. Filter-sterilize the stock solution.

  • Metabolic Labeling: Aspirate the standard growth medium from the cells and wash once with warm sterile PBS. Add the pre-warmed labeling medium containing the desired final concentration of this compound (e.g., 100 µM).

  • Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells directly on the plate by adding an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of this compound-labeled Proteins
  • Reagent Preparation:

    • Biotin-Azide: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in sterile water.

    • Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 100 mM stock solution in sterile water.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Protein lysate (containing 100 µg of protein)

    • Adjust volume with lysis buffer or PBS to 88 µL

    • Biotin-Azide (10 mM): 2 µL (final concentration: 200 µM)

    • TCEP (100 mM): 2 µL (final concentration: 2 mM)

    • TBTA (10 mM): 2 µL (final concentration: 200 µM)

  • Initiation of Click Reaction: Add 2 µL of 50 mM CuSO₄ (final concentration: 1 mM) to initiate the reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1.5 hours with gentle shaking, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.

  • Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for streptavidin enrichment).

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
  • Streptavidin Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in wash buffer (e.g., 0.1% SDS in PBS). Wash the beads three times according to the manufacturer's instructions.

  • Protein Binding: Add the resuspended biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, and finally PBS).

  • On-Bead Digestion:

    • Reduction: Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate containing 10 mM dithiothreitol (DTT). Incubate at 56°C for 30 minutes.

    • Alkylation: Allow the sample to cool to room temperature and add 10 µL of 55 mM iodoacetamide. Incubate in the dark at room temperature for 20 minutes.

    • Digestion: Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform a second elution with 50 µL of 0.1% formic acid to maximize peptide recovery. Combine the supernatants.

  • Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_analysis Analysis A 1. Mammalian Cell Culture B 2. Metabolic Labeling with this compound A->B Incubation C 3. Cell Lysis & Protein Extraction B->C Harvest D 4. Click Chemistry with Biotin-Azide C->D Add Reagents E 5. Enrichment with Streptavidin Beads D->E Binding F 6. On-Bead Tryptic Digestion E->F Add Trypsin G 7. LC-MS/MS Analysis F->G Elute Peptides H 8. PTM Identification & Quantification G->H Data Processing

Caption: Experimental workflow for this compound-based PTM analysis.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits via pY TRPC4 TRPC4 (this compound labeled) EGFR->TRPC4 Src-mediated Tyrosine Phosphorylation Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors

Caption: EGF receptor signaling and potential this compound application.

logical_relationship cluster_input Input cluster_process Process cluster_output Output & Detection A 5-Propargyl-L-Tyrosine B Metabolic Incorporation into Nascent Proteins A->B C Post-Translational Modification (e.g., Phosphorylation) B->C D Alkyne-Tagged Modified Proteome C->D E Click Chemistry (Tagging & Enrichment) D->E F Mass Spectrometry (Identification & Quantification) E->F

Caption: Logical flow of this compound based PTM studies.

References

Application Notes and Protocols for In Vivo Studies of 5-Phenyl-1H-1,2,4-triazol-3-amine (5-PT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies for evaluating the therapeutic potential of 5-Phenyl-1H-1,2,4-triazol-3-amine (5-PT), a heterocyclic compound with potential anti-inflammatory and anticancer properties. The following sections detail experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Data Presentation

The following tables summarize quantitative data from in vivo and in vitro studies on various derivatives of 1,2,4-triazole, which are structurally related to this compound. This data can serve as a reference for designing and evaluating studies on this compound.

Table 1: Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference Compound% Inhibition by Reference
Triazole Derivative 1200496.31Indomethacin (10 mg/kg)57.66[1]
Triazole Derivative 2200472.08Indomethacin (10 mg/kg)57.66[1]
Triazole Derivative 3200499.69Indomethacin (10 mg/kg)57.66[1]
Triazole Derivative 4fNot SpecifiedNot Specified85.31Diclofenac Sodium83.68[2]

Table 2: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Triazole Derivative VfMCF-7 (Breast Cancer)2.91Staurosporine3.144[3]
Triazole Derivative VgMCF-7 (Breast Cancer)0.891Staurosporine3.144[3]
Triazole Derivative VfMDA-MB-231 (Breast Cancer)1.914Staurosporine4.385[3]
Triazole Derivative VgMDA-MB-231 (Breast Cancer)3.479Staurosporine4.385[3]
Triazole Derivative 12bMCF-7 (Breast Cancer)2.67Erlotinib2.51[4]
Triazole Derivative 13bMCF-7 (Breast Cancer)1.07Erlotinib2.51[4]
Triazole Derivative 12bHepG2 (Liver Cancer)3.21Erlotinib2.91[4]
Triazole Derivative 13bHepG2 (Liver Cancer)0.32Erlotinib2.91[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard practices and can be adapted for the specific investigation of this compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[5][6]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Group III: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Fasting: Fast the animals for 12 hours before the experiment with free access to water.

  • Drug Administration: Administer the vehicle, this compound, or reference drug orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.[5]

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Anticancer Activity: Xenograft Mouse Model

This model is a standard for evaluating the efficacy of potential anticancer agents on human tumors.[7]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID, 4-6 weeks old)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/polyethylene glycol)

  • Standard chemotherapy agent (e.g., Cisplatin)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line in appropriate media and conditions.

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile saline and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group I: Vehicle control

      • Group II: this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o., daily)

      • Group III: Standard chemotherapy (e.g., Cisplatin, 2.5 mg/kg, twice weekly)

  • Treatment: Administer the treatments as per the defined schedule for a specified period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • Observe the animals for any signs of distress or toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Tumor tissues can be further processed for histological or biomarker analysis.

Pharmacokinetic Study in Rats

This protocol outlines the steps to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[8]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Cannulate the jugular vein of the rats for blood sampling if required.

    • Acclimatize the animals and fast them overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a bolus injection through the tail vein.

    • Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or retro-orbital plexus at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Acute Oral Toxicity Study (OECD 423)

This study provides information on the acute toxic effects of a single oral dose of this compound and helps in its classification.[9][10][11]

Materials:

  • Female Wistar rats (nulliparous and non-pregnant, 8-12 weeks old)

  • This compound

  • Vehicle (e.g., water, corn oil)

Procedure:

  • Animal Selection and Housing: House the animals individually.

  • Dosing:

    • This is a stepwise procedure using a starting dose of 300 mg/kg (or 2000 mg/kg if the substance is expected to have low toxicity).

    • Administer a single oral dose of this compound to a group of 3 female rats.

  • Observation:

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Record mortality and the time of death.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, a higher dose is administered to another group of 3 animals.

    • If 2 or 3 animals die at the higher dose, the test is stopped.

    • The procedure continues in a stepwise manner to determine the dose at which mortality is observed.

  • Pathology: At the end of the study, perform a gross necropsy on all surviving animals.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound, given its expected anti-inflammatory and anticancer activities.

G Putative NF-κB Signaling Pathway Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Complex Inhibition?

Caption: Putative NF-κB Signaling Pathway Inhibition by this compound.

G Potential Modulation of MAPK Signaling Pathway by this compound Growth Factors / Stress Growth Factors / Stress Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Stress->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factors Transcription Factors Nucleus->Transcription Factors Cell Proliferation / Inflammation Cell Proliferation / Inflammation Transcription Factors->Cell Proliferation / Inflammation This compound This compound This compound->Raf Inhibition?

Caption: Potential Modulation of MAPK Signaling Pathway by this compound.

G Induction of Apoptosis by this compound (Hypothesized) This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress? Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis G General In Vivo Experimental Workflow for this compound cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Screening In Vitro Screening Compound Synthesis\n(this compound)->In Vitro Screening Toxicity Assessment\n(OECD 423) Toxicity Assessment (OECD 423) In Vitro Screening->Toxicity Assessment\n(OECD 423) Animal Model Selection Animal Model Selection Toxicity Assessment\n(OECD 423)->Animal Model Selection Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Efficacy Study\n(Anti-inflammatory / Anticancer) Efficacy Study (Anti-inflammatory / Anticancer) Pharmacokinetic Study->Efficacy Study\n(Anti-inflammatory / Anticancer) Data Collection Data Collection Efficacy Study\n(Anti-inflammatory / Anticancer)->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

References

Application Notes and Protocols: Functionalization of 5-Propargyltryptamide with Reporter Groups for Studying Protein Serotonylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein serotonylation is a post-translational modification where the neurotransmitter serotonin is covalently attached to proteins. This process is mediated by transglutaminases and plays a significant role in various physiological and pathological processes. 5-Propargyltryptamide (5-PT) is a valuable chemical probe for investigating protein serotonylation. As a serotonin derivative, this compound can be metabolized and incorporated into proteins. The propargyl group serves as a handle for "click chemistry," allowing for the attachment of various reporter groups, such as fluorophores or biotin, enabling the detection, enrichment, and identification of serotonylated proteins.[1][2][3][4]

These application notes provide detailed protocols for the functionalization of 5-propargyltryptamide with reporter groups and its use in studying protein serotonylation.

Key Applications

  • Identification of serotonylated proteins: By using a biotin-azide reporter group, serotonylated proteins can be enriched and subsequently identified by mass spectrometry.[1][2][3]

  • Visualization of serotonylated proteins: Fluorescent azide reporters allow for the visualization of serotonylated proteins in cells and tissues using microscopy techniques.

  • Understanding signaling pathways: Functionalized this compound can be used to investigate the role of protein serotonylation in various signaling pathways, particularly those involving serotonin receptors.

Data Presentation

The following table summarizes a subset of proteins identified as serotonylation targets using the 5-propargyltryptamide probe, as reported in the literature.[1][3]

ProteinUniProt IDSerotonylation Site (Glutamine Residue)Cellular ComponentBiological Process
Beta-actinP60709Q190CytoskeletonActin filament organization
Tubulin beta chainP07437Q15CytoskeletonMicrotubule-based movement
VimentinP08670Q171Intermediate filamentCell adhesion
Heat shock protein 90-alphaP07900Q133ChaperoneProtein folding
ATP synthase subunit alpha, mitochondrialP25705Q340MitochondrionATP synthesis
Pyruvate kinase PKMP14618Q399CytosolGlycolysis
Glyceraldehyde-3-phosphate dehydrogenaseP04406Q149CytosolGlycolysis
14-3-3 protein zeta/deltaP63104Q58CytosolSignal transduction

Experimental Protocols

Protocol 1: Cell Culture and Treatment with 5-Propargyltryptamide

This protocol describes the treatment of cultured cells with 5-propargyltryptamide to label serotonylated proteins.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa)

  • Complete cell culture medium

  • 5-Propargyltryptamide (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of this compound into proteins.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

  • Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The protein lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Functionalization of this compound-labeled Proteins

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter group to the propargyl moiety of incorporated this compound. This protocol is adapted from general click chemistry protocols.[5][6][7]

Materials:

  • Protein lysate containing this compound-labeled proteins (from Protocol 1)

  • Azide-functionalized reporter group (e.g., Azide-PEG4-Biotin, Fluorescent Azide)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • DMSO

  • PBS

Stock Solutions:

  • Azide Reporter (10 mM): Dissolve the azide reporter in DMSO.

  • THPTA (100 mM): Dissolve THPTA in water.

  • CuSO₄ (20 mM): Dissolve CuSO₄ in water.

  • Sodium Ascorbate (300 mM): Prepare fresh by dissolving sodium ascorbate in water.

Procedure:

  • In a microcentrifuge tube, take a specific amount of protein lysate (e.g., 1 mg of total protein). Adjust the volume with PBS to a final volume of, for example, 100 µL.

  • Add the azide reporter stock solution to a final concentration of 100-200 µM.

  • Add the THPTA stock solution to a final concentration of 1 mM.

  • Add the CuSO₄ stock solution to a final concentration of 0.2 mM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 3 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

  • The protein sample is now functionalized with the reporter group and can be used for downstream applications like enrichment or visualization.

Protocol 3: Enrichment of Biotinylated Serotonylated Proteins

This protocol describes the enrichment of biotin-functionalized serotonylated proteins using streptavidin affinity chromatography.

Materials:

  • Biotinylated protein lysate (from Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Equilibrate the streptavidin-agarose beads with wash buffer.

  • Add the equilibrated streptavidin beads to the biotinylated protein lysate.

  • Incubate for 2-4 hours at 4°C on a rotator to allow for binding.

  • Centrifuge the mixture to pellet the beads and discard the supernatant.

  • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • To elute the bound proteins, resuspend the beads in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.

  • Centrifuge to pellet the beads and collect the supernatant containing the enriched serotonylated proteins.

  • The enriched protein sample can now be analyzed by SDS-PAGE, Western blotting, or prepared for mass spectrometry-based protein identification.

Visualizations

Signaling Pathway

Gq_coupled_serotonin_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol serotonin Serotonin (5-HT) receptor 5-HT2A Receptor (GPCR) serotonin->receptor g_protein Gq Protein (α, β, γ subunits) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates cellular_response Cellular Response (e.g., Protein Serotonylation) pkc->cellular_response phosphorylates targets

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Experimental Workflow

experimental_workflow start Start: Cultured Cells treatment Cell Treatment with 5-Propargyltryptamide (this compound) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis click_reaction Click Chemistry: Addition of Azide-Reporter (Biotin or Fluorophore) lysis->click_reaction enrichment Affinity Enrichment (for Biotin Reporter) using Streptavidin Beads click_reaction->enrichment visualization Fluorescence Microscopy (for Fluorescent Reporter) click_reaction->visualization analysis Downstream Analysis enrichment->analysis end End: Identification and Characterization of Serotonylated Proteins visualization->end sds_page SDS-PAGE and Western Blot analysis->sds_page mass_spec Mass Spectrometry (Protein Identification) analysis->mass_spec sds_page->end mass_spec->end

Caption: Workflow for identifying serotonylated proteins.

References

Detecting Protein Serotonylation with 5-PT: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the techniques for detecting protein serotonylation using the metabolic probe 5-propargyl-tryptamine (5-PT). Included are detailed application notes, experimental protocols, and data presentation guidelines to facilitate the study of this critical post-translational modification.

Protein serotonylation is a transglutaminase-mediated post-translational modification where serotonin is covalently attached to glutamine residues of target proteins. This modification plays a significant role in various physiological processes and has been implicated in numerous diseases. The development of chemical probes, such as this compound, has enabled researchers to identify and quantify serotonylated proteins with high specificity and sensitivity. This compound is an alkyne-functionalized analog of serotonin that can be metabolically incorporated into proteins. The alkyne handle then allows for the "click" conjugation of a reporter tag, such as biotin, for enrichment and subsequent analysis by mass spectrometry or immunoblotting.[1][2]

Core Principles and Workflow

The detection of protein serotonylation using this compound follows a chemical proteomics approach that can be broken down into several key stages: metabolic labeling, cell lysis, click chemistry-based biotinylation, enrichment of labeled proteins, and analysis by mass spectrometry. This methodology allows for the comprehensive profiling of serotonylated proteins within a given cell or tissue sample, providing valuable insights into their cellular functions and regulatory mechanisms.[1][2]

Signaling Pathway of Protein Serotonylation

Protein serotonylation is a receptor-independent signaling mechanism. Intracellular serotonin, either synthesized within the cell or taken up from the extracellular space, can be utilized by transglutaminases (TGMs), particularly TGM2, as a substrate. In a calcium-dependent reaction, TGM2 catalyzes the formation of an isopeptide bond between the primary amine of serotonin and the γ-carboxamide group of a glutamine residue on a target protein. This covalent modification can alter the protein's function, localization, and interaction with other molecules.

cluster_0 Cellular Environment Serotonin Serotonin (5-HT) TGM2 Transglutaminase 2 (TGM2) (Ca2+ dependent) Serotonin->TGM2 Substrate SerotonylatedProtein Serotonylated Protein TGM2->SerotonylatedProtein Catalyzes Serotonylation TargetProtein Target Protein (with Glutamine residue) TargetProtein->TGM2 Substrate FunctionalResponse Altered Protein Function & Downstream Signaling SerotonylatedProtein->FunctionalResponse

Caption: Enzymatic pathway of protein serotonylation.

Experimental Workflow for this compound Based Detection

The following diagram outlines the major steps involved in the identification of serotonylated proteins using the this compound probe. This workflow combines metabolic labeling with click chemistry and mass spectrometry for a highly specific and sensitive detection method.

cluster_workflow Experimental Workflow A 1. Metabolic Labeling Incubate cells/tissue with this compound B 2. Cell Lysis Extract total protein A->B C 3. Click Chemistry React with Azide-Biotin B->C D 4. Enrichment Streptavidin affinity purification C->D E 5. On-Bead Digestion Trypsin digestion of enriched proteins D->E F 6. Mass Spectrometry LC-MS/MS analysis of peptides E->F G 7. Data Analysis Identify serotonylated proteins and sites F->G

Caption: Workflow for identifying serotonylated proteins using this compound.

Application Notes and Protocols

I. Metabolic Labeling of Cells with this compound

This protocol describes the in-cell labeling of proteins with the serotonin analog this compound.

Materials:

  • Cell culture medium appropriate for the cell line of interest

  • 5-propargyl-tryptamine (this compound) stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., HeLa, SW480, or neuronal cells)

Protocol:

  • Culture cells to approximately 70-80% confluency.

  • Prepare the labeling medium by diluting the this compound stock solution into fresh cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the this compound containing labeling medium to the cells.

  • Incubate the cells for 4-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time can be optimized to maximize labeling while minimizing potential toxicity.

  • After incubation, harvest the cells by scraping or trypsinization.

  • Wash the cell pellet twice with ice-cold PBS to remove excess this compound.

  • The cell pellet can be stored at -80°C or used immediately for cell lysis.

II. Cell Lysis and Protein Extraction

This protocol details the lysis of this compound labeled cells to extract total protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C.

III. Click Chemistry Reaction for Biotinylation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified serotonylated proteins.

Materials:

  • Protein lysate from this compound labeled cells

  • Azide-PEG3-Biotin stock solution (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

Protocol:

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Protein lysate (1-2 mg of total protein)

    • Azide-PEG3-Biotin to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

  • Vortex the mixture gently.

  • Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • The biotinylated protein lysate is now ready for enrichment.

IV. Enrichment of Biotinylated Proteins

This protocol describes the affinity purification of biotin-labeled serotonylated proteins using streptavidin-conjugated beads.

Materials:

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash buffer 1 (e.g., 1% SDS in PBS)

  • Wash buffer 2 (e.g., 4 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Wash buffer 3 (e.g., 20% Acetonitrile in 100 mM Tris-HCl, pH 8.0)

Protocol:

  • Equilibrate the streptavidin beads by washing them three times with the initial wash buffer.

  • Add the biotinylated protein lysate to the equilibrated beads.

  • Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.

  • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Three washes with Wash buffer 1.

    • Three washes with Wash buffer 2.

    • Three washes with Wash buffer 3.

  • After the final wash, the beads with the enriched serotonylated proteins are ready for on-bead digestion.

V. On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the tryptic digestion of the enriched proteins directly on the streptavidin beads for subsequent mass spectrometry analysis.[3][4][5]

Materials:

  • Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Formic acid

Protocol:

  • Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Wash the beads three times with digestion buffer.

  • Resuspend the beads in digestion buffer and add trypsin (e.g., 1 µg).

  • Incubate overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • To elute any remaining peptides, wash the beads with a solution of 60% acetonitrile and 1% formic acid.

  • Pool the supernatants and dry the peptides in a vacuum centrifuge.

  • Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized in clear and concise tables. The following is a representative table of serotonylated proteins identified using the this compound method, based on published findings.[6]

Protein ID (UniProt)Gene NameProtein NameSerotonylation Site(s)Peptide Sequence
P02768ALBSerum albuminQ243YICDNQ DTISSK
P60709ACTBActin, cytoplasmic 1Q134VAPEEHPTLLTEAPLNPK
P08670VIMVimentinQ172SLPLPNFSSLNLRETNLDSLPLVDTHSK
P10809HSP90AB1Heat shock protein HSP 90-betaQ373LRELISNASDALDK
P62258TUBBTubulin beta chainQ15MREIVHIQ AGQ CGNQIGAK

Note: This table is a representative example. The actual number and identity of serotonylated proteins will vary depending on the cell type and experimental conditions. A study by Lin et al. in 2014 identified 46 serotonylated proteins with 50 modification sites in SW480 cells.[6][7]

Conclusion

The use of this compound as a chemical probe provides a powerful and specific method for the detection and identification of serotonylated proteins. The detailed protocols and workflow presented here offer a comprehensive guide for researchers to investigate the role of this important post-translational modification in their biological systems of interest. The combination of metabolic labeling, click chemistry, and mass spectrometry will continue to be a valuable tool in advancing our understanding of the diverse functions of protein serotonylation in health and disease.

References

Application Notes and Protocols for Investigating Enzyme Kinetics Using 5-Phenyl-1,3,4-oxadiazole-2-thiol (5-PT) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-Phenyl-1,3,4-oxadiazole-2-thiol (5-PT) represent a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Notably, various substituted this compound analogs have demonstrated potent inhibitory effects on a range of clinically relevant enzymes. These compounds serve as valuable tools for investigating enzyme kinetics, understanding disease mechanisms, and developing novel therapeutic agents.

This document provides detailed application notes and experimental protocols for utilizing this compound derivatives to study enzyme kinetics, with a focus on their inhibitory properties. The information is targeted towards researchers, scientists, and drug development professionals engaged in enzyme analysis and inhibitor screening.

Target Enzymes and Therapeutic Areas

This compound derivatives have been shown to inhibit several key enzymes, making them relevant for various therapeutic areas:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease.[1]

  • Beta-secretase 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling pathways.[2][3] Its inhibition is a promising approach for the treatment of type 2 diabetes and obesity.[3]

Quantitative Data Summary

The inhibitory potency of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes representative quantitative data for this compound analogs against their target enzymes.

Compound ClassTarget EnzymeParameterValue
This compound DerivativeHuman Acetylcholinesterase (hAChE)IC500.907 ± 0.011 µM[1]
This compound DerivativeProtein Tyrosine Phosphatase 1B (PTP1B)Ki39 ± 14 µM[4]

Note: The specific potency of a this compound derivative is highly dependent on its substitution pattern. The values presented are illustrative examples.

Experimental Protocols

This section provides detailed protocols for determining the inhibitory activity of a this compound derivative against a target enzyme. The following is a generalized protocol that can be adapted for specific enzymes and this compound compounds.

Protocol 1: Determination of IC50 for a this compound Derivative against Acetylcholinesterase

This protocol is based on the Ellman's colorimetric method for measuring AChE activity.

Materials:

  • Purified human acetylcholinesterase (hAChE)

  • This compound derivative (test inhibitor)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Solvent for inhibitor (e.g., DMSO)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions B Prepare Serial Dilutions of this compound Inhibitor C Add Buffer, DTNB, and Enzyme to Wells D Add this compound Inhibitor (or Vehicle) to Wells C->D E Pre-incubate at Room Temperature D->E F Initiate Reaction with Substrate (ATCI) E->F G Monitor Absorbance at 412 nm H Calculate Reaction Velocities G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC50 Value I->J

Caption: Workflow for IC50 determination of a this compound inhibitor.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare working solutions of hAChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the assay will need to be optimized.

  • Assay Plate Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • hAChE solution

    • Add serial dilutions of the this compound derivative to the test wells.

    • Add solvent (vehicle) without the inhibitor to the control wells (100% activity).

    • Include wells with buffer and substrate but no enzyme as a background control.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine with DTNB.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Subtract the background rate from all measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Investigating the Mechanism of Inhibition (e.g., Competitive vs. Non-competitive)

To determine the mechanism of inhibition, kinetic assays are performed with varying concentrations of both the substrate and the this compound inhibitor.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Perform the assay with a matrix of conditions, using several fixed concentrations of the this compound inhibitor and a range of substrate (ATCI) concentrations for each inhibitor concentration.

  • Calculate the initial reaction velocities for all conditions.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]).

Data Interpretation:

  • Competitive Inhibition: The Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (Vmax remains unchanged), while the x-intercepts will differ (apparent Km increases).

  • Non-competitive Inhibition: The plots will intersect on the x-axis (Km remains unchanged), while the y-intercepts will differ (Vmax decreases).

  • Uncompetitive Inhibition: The plots will show a series of parallel lines.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (this compound) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Simplified model of competitive enzyme inhibition by a this compound derivative.

Signaling Pathway Context: PTP1B Inhibition

In the context of PTP1B inhibition by a this compound derivative, the therapeutic goal is to enhance insulin signaling. The following diagram illustrates the simplified insulin signaling pathway and the role of PTP1B.

G cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits Signaling) Inhibitor This compound Inhibitor Inhibitor->PTP1B Inhibits PI3K PI3K-Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

References

Application Notes and Protocols: 5-Aminosalicylic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-aminosalicylic acid (5-ASA), also known as mesalamine, in mass spectrometry. The document details its application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) for peptide analysis and outlines protocols for the quantitative analysis of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in various biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application of 5-ASA as a MALDI Matrix for In-Source Decay of Peptides

5-aminosalicylic acid has been identified as a valuable "reductive cool" matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry of peptides.[1][2] This application is particularly beneficial for obtaining peptide sequence information through fragmentation directly in the ion source.

Key Advantages of 5-ASA as a MALDI Matrix:

  • Reductive Nature: 5-ASA possesses a strong hydrogen-donating ability, which facilitates the reduction of disulfide bonds in peptides like vasopressin.[1][2]

  • "Cool" Matrix Properties: It is considered a "cool" matrix because it minimizes the occurrence of metastable peaks and multiply charged ions, leading to cleaner mass spectra.[1][2]

  • Sharp Peak Generation: The use of 5-ASA results in exceptionally sharp molecular and fragment ion peaks, enhancing mass accuracy and resolution.[1][2]

  • Characteristic Fragmentation: MALDI-ISD with 5-ASA characteristically produces a- and (a + 2)-series fragment ions, which are valuable for peptide sequencing.[1][2]

Comparative Hydrogen-Donating Ability of MALDI Matrices

The hydrogen-donating ability of a matrix is crucial for in-source decay. The following table summarizes the relative hydrogen-donating capabilities of several common MALDI matrices, evaluated by observing the reduction of the disulfide bond in the cyclic peptide vasopressin.[1][2]

MatrixRelative Hydrogen-Donating Ability
1,5-Diaminonaphthalene (1,5-DAN)Highest
5-Aminosalicylic Acid (5-ASA) High
2,5-Dihydroxybenzoic Acid (2,5-DHB)Moderate
Sinapinic Acid (SA)Low
α-Cyano-4-hydroxycinnamic Acid (CHCA)Lowest
Experimental Protocol: MALDI-ISD of Peptides using 5-ASA Matrix

This protocol describes the preparation and analysis of peptide samples using 5-ASA as the MALDI matrix for in-source decay.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • Peptide sample

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • MALDI target plate

  • MALDI-TOF mass spectrometer capable of ISD

Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of 5-ASA in a mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid (e.g., ACN/0.1% TFA, 1:1 v/v). Vortex thoroughly to ensure saturation.

  • Sample Preparation: Dissolve the peptide sample in 0.1% aqueous TFA to a final concentration of approximately 1-10 pmol/µL.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix 1 µL of the peptide sample solution with 1 µL of the saturated 5-ASA matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry at room temperature, permitting co-crystallization of the sample and matrix.

  • Mass Spectrometric Analysis:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode.

    • Utilize the in-source decay functionality of the instrument to induce fragmentation. The laser energy should be optimized to achieve good fragmentation without excessive signal depletion.

    • Analyze the resulting spectrum for the presence of protonated molecules and characteristic fragment ions.

MALDI_ISD_Workflow cluster_prep Sample and Matrix Preparation cluster_spotting Target Plate Spotting cluster_analysis MS Analysis matrix_prep Prepare Saturated 5-ASA Matrix Solution mix_spot Mix Sample and Matrix on MALDI Target matrix_prep->mix_spot sample_prep Prepare Peptide Sample Solution sample_prep->mix_spot air_dry Air-Dry for Co-crystallization mix_spot->air_dry ms_acquisition Acquire Mass Spectra (MALDI-ISD Mode) air_dry->ms_acquisition data_analysis Analyze Fragment Ions for Sequencing ms_acquisition->data_analysis

Workflow for MALDI-ISD of peptides using a 5-ASA matrix.

Quantitative Analysis of 5-ASA and its Metabolite in Biological Samples by LC-MS/MS

LC-MS/MS is the gold standard for the quantitative analysis of 5-ASA and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in biological matrices due to its high sensitivity and selectivity.[3] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence.[4][5][6]

Quantitative LC-MS/MS Method Parameters

The following table summarizes typical parameters for the quantitative analysis of 5-ASA and Ac-5-ASA in human plasma and urine.

Parameter5-Aminosalicylic Acid (5-ASA)N-acetyl-5-aminosalicylic acid (Ac-5-ASA)Reference
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)[7][8]
Precursor Ion (m/z) 152.0194.2[7][8]
Product Ion (m/z) 108.0150.0 / 107.0[7][8]
Linearity Range (Plasma) 2 - 1500 ng/mL10 - 2000 ng/mL[8]
LLOQ (Plasma) 50 ng/mL50 ng/mL[7]
Intra-day Precision (Plasma) ≤ 6.3% - 8.63%≤ 8.0% - 5.67%[7][8]
Inter-day Precision (Plasma) ≤ 11% - 8.67%≤ 10% - 4.89%[7][8]
Recovery (Plasma) >90%>95%[7]
Linearity Range (Urine) 0.100 - 30.0 µg/mL-[9]
LLOQ (Urine) 0.100 µg/mL-[9]
Recovery (Urine) 101.7% - 115.4%-[9]
Experimental Protocol: Quantification of 5-ASA and Ac-5-ASA in Human Plasma

This protocol details a common method for extracting and quantifying 5-ASA and Ac-5-ASA from human plasma samples.

Materials:

  • Human plasma samples

  • Internal Standards (IS): 4-aminosalicylic acid (4-ASA) and N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA), or deuterated standards like N-Acetyl mesalamine D3.[7][8]

  • Methanol (ice-cold)

  • Acetonitrile

  • Acetic acid

  • Ammonium formate

  • LC-MS/MS system with an electrospray ionization source

  • C18 analytical column

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an appropriate amount of internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of ice-cold methanol to the plasma sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 (e.g., 2.1 mm x 100 mm, 1.7 µm).[9]

      • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 17.5 mmol/L acetic acid, pH 3.3, or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7][8][9]

      • Flow Rate: 0.2 - 0.4 mL/min.[7][9]

      • Injection Volume: 3 - 10 µL.[9]

    • Mass Spectrometric Detection:

      • Set the mass spectrometer to operate in negative ESI mode.

      • Use Multiple Reaction Monitoring (MRM) to monitor the transitions for 5-ASA, Ac-5-ASA, and the internal standards as listed in the table above.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of 5-ASA and Ac-5-ASA in the unknown samples by interpolation from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Collect Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification

Workflow for the quantitative analysis of 5-ASA in plasma.

Metabolic Pathway of 5-ASA

The primary metabolic pathway of 5-ASA in the body is N-acetylation, which primarily occurs in the liver and intestinal mucosa, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This metabolite is pharmacologically less active than the parent drug and is the major form excreted. Mass spectrometry is instrumental in quantifying both the parent drug and its metabolite to understand the drug's pharmacokinetics.

metabolic_pathway ASA 5-Aminosalicylic Acid (5-ASA) AcASA N-acetyl-5-aminosalicylic acid (Ac-5-ASA) ASA->AcASA Acetylation NAT N-acetyltransferase (NAT) NAT->ASA

References

Application Notes and Protocols for 5-PT Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell Culture Protocols for 5-PT Treatment Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are generalized for a hypothetical pyrazole-based therapeutic, referred to as this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] Several pyrazole-containing compounds have been investigated for their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] This document provides detailed protocols for treating cell cultures with a hypothetical pyrazole-based compound, this compound, and for assessing its effects on cell viability, protein expression, and cell cycle progression.

Data Presentation

The following table summarizes the cytotoxic activity of various pyrazole derivatives in different cancer cell lines, providing a reference for the potential effective concentration range for this compound.

CompoundCell LineIC50 ValueExposure TimeReference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-46814.97 µM24 hours--INVALID-LINK--[1][3]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-4686.45 µM48 hours--INVALID-LINK--[1][3]
4,4'-((4-chlorophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i)RKO9.9 µM48 hours--INVALID-LINK--[2]
Pyrazole bis-carboxamide derivative 8HeLaModerate activityNot specified--INVALID-LINK--[4]

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing mammalian cells and treating them with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding:

    • For adherent cells, wash the confluent cell monolayer with PBS, then add trypsin-EDTA to detach the cells.[5]

    • For suspension cells, collect the cells by centrifugation.[5]

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry) at a predetermined density and allow them to attach overnight.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

G cluster_0 Cell Culture & Seeding cluster_1 This compound Treatment A Start with confluent cell culture B Trypsinize (adherent) or Centrifuge (suspension) A->B C Count cells B->C D Seed cells into plates/flasks C->D E Prepare this compound dilutions D->E Allow cells to attach overnight F Add this compound to cells E->F G Incubate for desired time F->G H Endpoint Assays G->H Proceed to downstream analysis

Experimental workflow for this compound treatment of cultured cells.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.[8][9]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect specific proteins in cell lysates to assess the effect of this compound on signaling pathways.

Materials:

  • Cells treated with this compound in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.[10][11]

    • Scrape the cells and collect the lysate.[10][11]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.[11]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.[10]

    • Transfer the separated proteins to a membrane.[10]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody overnight at 4°C.[10][13]

    • Wash the membrane with TBST.[12]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[11]

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Apoptosis Apoptosis Transcription_Factor->Apoptosis Induces

Hypothetical signaling pathway induced by this compound leading to apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cells treated with this compound in 6-well plates

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvest and Fixation:

    • Harvest the cells (including floating cells in the medium) by trypsinization or centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.[14] The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14][15]

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Harvest treated cells B Wash with PBS A->B C Fix in 70% Ethanol B->C D Wash to remove ethanol C->D E Stain with Propidium Iodide D->E F Acquire data on Flow Cytometer E->F G Analyze DNA content histogram F->G

Workflow for cell cycle analysis by flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: 5-PT Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentynoic acid-derived (5-PT) click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked questions (FAQs)

Q1: What is this compound click chemistry?

While the term "this compound click chemistry" is not standard in the literature, it likely refers to the use of reagents containing a 5-pentynoic acid moiety or similar terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction forms a stable triazole linkage between an azide and a terminal alkyne.[1][]

Q2: What are the most common reasons for low or no yield in a CuAAC reaction?

Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[3][4]

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[4]

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[3]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[4]

Q3: What are the primary side reactions in CuAAC, and how can they be minimized?

The most prevalent side reaction is the oxidative homocoupling of alkynes, also known as Glaser coupling. This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. This can be minimized by maintaining anaerobic conditions or by using an adequate amount of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[3]

Q4: Why is a ligand necessary in my click reaction?

While the reaction can proceed without a ligand, using a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is highly recommended for several reasons:

  • Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.

  • Catalyst Stabilization: They protect the Cu(I) catalyst from oxidation and disproportionation.[5]

  • Improved Solubility: Some ligands help solubilize the copper catalyst in the reaction medium.

  • Protection of Biomolecules: In bioconjugation reactions, ligands can sequester copper ions, reducing potential damage to sensitive biomolecules like proteins.[5]

Troubleshooting Guide

This guide addresses common problems encountered during this compound click chemistry reactions in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction shows little to no formation of the desired product. What should I check first?

  • Answer:

    • Catalyst System: The most common culprit is an inactive copper catalyst. Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate). It is often best to generate the Cu(I) catalyst in situ from a Cu(II) source (like CuSO₄) and a reducing agent.[5] Also, degas your solvents to remove dissolved oxygen, which can oxidize Cu(I).

    • Reagent Integrity: Verify the integrity of your azide and alkyne starting materials. Azides can be particularly unstable.

    • Reaction Conditions: Check the pH of your reaction mixture; the CuAAC reaction is generally tolerant of a pH range from 4 to 12.[6] For complex substrates, solubility can be an issue. Consider using a co-solvent system like DMSO/water or THF/water.[5]

Issue 2: Slow Reaction Rate

  • Question: The reaction is proceeding, but it's very slow. How can I speed it up?

  • Answer:

    • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate, especially for sterically hindered substrates.[7]

    • Optimize Ligand: The choice and concentration of the copper-stabilizing ligand are crucial. Ligands like THPTA are known to accelerate the reaction.[8] Ensure you are using an appropriate copper-to-ligand ratio, typically ranging from 1:2 to 1:5.[9][10]

    • Increase Reactant Concentration: If possible, increasing the concentration of your azide and alkyne can also lead to a faster reaction.[11]

Issue 3: Formation of Side Products or Precipitate

  • Question: I'm observing a precipitate in my reaction mixture and/or seeing unexpected spots on my TLC/peaks in my LC-MS. What's happening?

  • Answer:

    • Alkyne Homocoupling: As mentioned in the FAQs, this is a common side reaction. Ensure your reaction is protected from oxygen and that you have a sufficient excess of the reducing agent.

    • Insoluble Copper Species: Some copper(I) compounds can be insoluble in aqueous mixtures, leading to turbidity. This does not necessarily mean the reaction has failed. Ensure adequate stirring.[5]

    • Product Precipitation: If your product is insoluble in the reaction solvent, it may precipitate out as it is formed. This could be an indication that the reaction is complete.

Issue 4: Inconsistent Results or Lack of Reproducibility

  • Question: I'm getting different results every time I run the reaction. Why?

  • Answer:

    • Reagent Purity: The purity of your starting materials, especially the azide and alkyne, is critical. Purify them if necessary.[7]

    • Freshness of Solutions: Always use freshly prepared solutions of the reducing agent (sodium ascorbate) as it is susceptible to oxidation.[12]

    • Atmosphere Control: The amount of oxygen entering the reaction can vary. For consistent results, especially with sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting concentrations and ratios for CuAAC reactions. These should be optimized for each specific application.

Table 1: General Reagent Concentrations for CuAAC

ReagentTypical Concentration RangeNotes
Alkyne1 - 10 mMCan be the limiting reagent.
Azide1.2 - 5 equivalents (relative to alkyne)An excess is often used to drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 - 250 µMThe source of the copper catalyst.[10]
Sodium Ascorbate5 - 50 mMShould be in excess of CuSO₄ to ensure reduction to Cu(I).[7][10]
Ligand (e.g., THPTA)0.5 - 1.25 mMTypically used in a 2:1 to 5:1 ratio with copper.[10]

Table 2: Recommended Conditions for Specific Applications

ApplicationSubstrate ConcentrationCopper (CuSO₄)Ligand (THPTA)Sodium AscorbateTemperatureTime
Oligonucleotide Labeling10-100 µM1 mM2 mM4 mMRoom Temp30-60 min
Protein/Cell Lysate Labeling1-5 mg/mL1 mM5 mM5 mMRoom Temp30 min
Small Molecule Synthesis10-100 mM1-5 mol%2-10 mol%5-20 mol%Room Temp - 60°C1-24 h

Experimental Protocols

Protocol 1: General Procedure for Labeling of Oligonucleotides

  • Prepare Stock Solutions:

    • Alkyne-labeled oligonucleotide in water or buffer.

    • Azide-containing molecule in DMSO or water (10 mM).

    • Copper(II) Sulfate (CuSO₄) in water (100 mM).[8]

    • THPTA ligand in water (200 mM).[8]

    • Sodium Ascorbate in water (100 mM, freshly prepared).[8]

  • Reaction Setup:

    • In a microfuge tube, combine the alkyne-labeled oligonucleotide and an excess of the azide solution (e.g., 4-50 equivalents).[8]

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand in a 1:2 ratio and let it sit for a few minutes.[8]

    • Add the THPTA/CuSO₄ complex to the oligonucleotide/azide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Let the reaction stand at room temperature for 30-60 minutes.[8]

  • Purification:

    • The labeled oligonucleotide can be purified by ethanol precipitation or other standard methods.[8]

Protocol 2: Labeling of Proteins in Cell Lysate

  • Prepare Stock Solutions:

    • Azide or alkyne detection reagent in DMSO or water (2.5 mM).[13]

    • Copper(II) Sulfate (CuSO₄) in water (20 mM).[13]

    • THPTA ligand in water (100 mM).[13]

    • Sodium Ascorbate in water (300 mM, freshly prepared).[13]

  • Reaction Setup (for a 200 µL final volume):

    • To a 1.5 mL microfuge tube, add 50 µL of protein lysate (1-5 mg/mL).[8]

    • Add 90 µL of PBS buffer.[8]

    • Add 20 µL of the 2.5 mM azide or alkyne detection reagent.[8]

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[8]

    • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[8]

    • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.[8]

  • Incubation:

    • Protect the reaction from light and incubate for 30 minutes at room temperature.[8]

  • Downstream Processing:

    • The click-labeled proteins in the lysate are now ready for downstream analysis, which may include purification steps like protein precipitation.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_az_alk Mix Azide and Alkyne Substrates prep_reagents->mix_az_alk premix_cat Pre-mix CuSO4 and Ligand initiate Initiate with Sodium Ascorbate mix_az_alk->initiate premix_cat->initiate incubate Incubate (RT, 30-60 min) initiate->incubate purify Purification (e.g., Precipitation, Chromatography) incubate->purify analyze Analysis (e.g., SDS-PAGE, MS) Troubleshooting_Workflow start Low/No Yield? check_catalyst Is Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure & intact? check_catalyst->check_reagents Yes solution_catalyst Use fresh reducing agent. Degas solvents. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials. Use fresh stocks. check_reagents->solution_reagents No solution_conditions Optimize solvent, temp, pH. Increase concentration. check_conditions->solution_conditions No end Problem Persists check_conditions->end Yes (Consult further)

References

Optimizing 5-EdU Labeling Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 5-ethynyl-2'-deoxyuridine (5-EdU) labeling efficiency in cells. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during cell proliferation assays using 5-EdU.

Troubleshooting Guide

This section addresses specific problems that may arise during your 5-EdU labeling experiments, offering potential causes and solutions in a direct question-and-answer format.

ProblemPotential CauseRecommended Solution
Weak or No EdU Signal 1. Insufficient EdU concentration or incubation time: The concentration of EdU or the labeling period may be too low for the specific cell type and proliferation rate.[1] 2. Cell health issues: Cells may be unhealthy, senescent, or not actively proliferating. 3. Inefficient "click" reaction: The click chemistry reaction may be compromised.[2] 4. Improper fixation and permeabilization: Reagents may not effectively access the incorporated EdU.[2] 5. Incorrect instrument settings: Microscope or flow cytometer settings may not be optimal for detecting the fluorophore.[3][4]1. Optimize EdU labeling conditions: Titrate the EdU concentration (typically 1-10 µM) and incubation time based on your cell type's doubling time.[5][6] A positive control with a known highly proliferative cell line is recommended. 2. Assess cell viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Prepare fresh click reaction cocktail: The copper catalyst can oxidize, so prepare the reaction cocktail immediately before use.[2][7] Ensure all components are properly stored. 4. Optimize fixation and permeabilization: Use appropriate fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., Triton X-100 or saponin-based) reagents and incubation times for your cell type.[8][9] 5. Adjust instrument settings: Optimize laser power, filter sets, and detector gain for the specific fluorophore used.
High Background Signal 1. Excessive EdU concentration: High concentrations of EdU can lead to non-specific incorporation or toxicity.[10] 2. Insufficient washing: Inadequate washing steps can leave behind unbound EdU or fluorescent azide.[1][11] 3. Non-specific binding of the fluorescent azide: The azide probe may bind non-specifically to cellular components.[10] 4. Autofluorescence: Some cell types exhibit natural fluorescence.[2] 5. Precipitation of reagents: The click reaction components or other staining reagents may precipitate on the sample.1. Titrate EdU concentration: Determine the lowest effective EdU concentration that provides a good signal-to-noise ratio. 2. Increase wash steps: Thoroughly wash cells after EdU incubation and after the click reaction. Adding a detergent like Tween 20 to the wash buffer can help.[7] 3. Include a blocking step: Use a blocking buffer (e.g., 3% BSA in PBS) before the click reaction to reduce non-specific binding.[10][12] 4. Use appropriate controls: Include a negative control (cells not treated with EdU but subjected to the click reaction) to assess autofluorescence.[13] Choosing a fluorophore in a spectral range with less autofluorescence (e.g., Alexa Fluor 647) can also help.[13] 5. Ensure proper reagent dissolution: Make sure all reagents are fully dissolved before application.
Cell Clumping (Flow Cytometry) 1. Over-fixation: Excessive fixation can cause cells to aggregate. 2. Cell handling: Harsh pipetting or vortexing can lead to cell clumping.[4] 3. High cell density: Processing too many cells at once can increase the likelihood of clumping.1. Optimize fixation time: Reduce the fixation time or use a milder fixative. 2. Gentle cell handling: Pipette and resuspend cells gently.[14] 3. Adjust cell concentration: Reduce the cell density during staining and acquisition. Filtering the cell suspension before analysis can also be beneficial.
Altered Cell Morphology (Microscopy) 1. Harsh fixation or permeabilization: Strong reagents or prolonged incubation can damage cell structures.[15][16] 2. Sample drying: Allowing the sample to dry out at any stage can alter morphology. 3. Mounting issues: Improper mounting can crush or distort cells.[17]1. Use mild conditions: Optimize fixation and permeabilization steps to be as gentle as possible while still allowing for effective staining.[14] 2. Keep samples hydrated: Ensure samples remain in buffer or media throughout the protocol. 3. Careful mounting: Use an appropriate amount of mounting medium and gently place the coverslip to avoid compressing the cells.

Frequently Asked Questions (FAQs)

Q1: What is 5-EdU and how does it work for cell proliferation analysis?

A1: 5-ethynyl-2'-deoxyuridine (5-EdU) is a nucleoside analog of thymidine.[18][19] During the S-phase of the cell cycle, actively dividing cells incorporate EdU into their newly synthesized DNA.[5][20] The incorporated EdU can then be detected through a copper(I)-catalyzed "click" reaction with a fluorescently labeled azide, allowing for the visualization and quantification of proliferating cells.[14][21][22]

Q2: What are the main advantages of using 5-EdU over BrdU?

A2: The primary advantage of the EdU assay is that it does not require harsh DNA denaturation (using acid or heat) to detect the incorporated nucleoside analog, which is a necessary step for BrdU antibody detection.[6][15][16][23] This milder detection method preserves cell morphology and epitopes, making it more compatible with multiplexing for the detection of other cellular markers like proteins with antibodies.[14][15][20] The EdU detection protocol is also significantly faster and simpler.[5][9]

Q3: What is the recommended concentration and incubation time for EdU?

A3: The optimal EdU concentration and incubation time are cell-type dependent. A good starting point for many cell lines is a concentration of 10 µM.[6][14][20] The incubation time should be a fraction of the cell cycle length, typically ranging from 30 minutes to a few hours. It is highly recommended to perform a titration to determine the optimal conditions for your specific experimental setup.[24]

Q4: Can I store my samples at any point during the EdU labeling protocol?

A4: Yes, it is possible to pause the protocol. After the fixation step, cells can be stored in a suitable buffer (e.g., PBS) at 4°C, typically overnight.[14] Some protocols suggest longer storage is possible if stored in a buffer containing a low concentration of formaldehyde.

Q5: Is the copper catalyst in the click reaction toxic to cells?

A5: The copper(I) catalyst used in the standard click reaction is applied to fixed and permeabilized cells, so it does not affect the viability of the cells in the experiment being analyzed. However, for live-cell applications, copper-free click chemistry methods are available.[10]

Experimental Protocols & Data

Standard 5-EdU Labeling Protocol for Flow Cytometry

This protocol provides a general workflow. Optimization for specific cell types is recommended.

  • Cell Preparation: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

  • EdU Incubation: Add EdU to the culture medium at the desired final concentration (e.g., 10 µM) and incubate for the determined time (e.g., 1-2 hours) under standard culture conditions.

  • Harvesting and Fixation:

    • Harvest cells and wash once with 1% BSA in PBS.

    • Fix the cells with a fixative like 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

  • Permeabilization:

    • Wash the fixed cells with 1% BSA in PBS.

    • Permeabilize the cells with a saponin-based permeabilization and wash reagent for 15 minutes.[8]

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. This typically includes the fluorescent azide, copper sulfate, and a reducing agent.

    • Resuspend the permeabilized cells in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[12][14]

  • Washing and DNA Staining:

    • Wash the cells with permeabilization and wash reagent.

    • (Optional) Stain with a DNA dye such as DAPI or Propidium Iodide for cell cycle analysis.[14]

  • Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophores.

Recommended Reagent Concentrations
ReagentTypical Concentration RangeNotes
5-EdU1 - 10 µM[5][6]Optimize for your cell type.
Paraformaldehyde1% - 4% in PBSStandard fixative.
Triton X-1000.1% - 0.5% in PBSCommon permeabilization agent.
Saponin0.02% - 0.1% in PBSA milder permeabilization agent.[8]
Fluorescent AzideVaries by manufacturerFollow kit instructions.
Copper (II) SulfateVaries by manufacturerFollow kit instructions.

Visualizations

5-EdU Labeling and Detection Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Detection cluster_3 Data Acquisition A Seed Cells B Add 5-EdU to Culture Medium A->B C Incubate (e.g., 1-2 hours) B->C D Harvest & Wash Cells C->D E Fixation (e.g., 4% PFA) D->E F Permeabilization (e.g., Triton X-100) E->F G Prepare Fresh Click Reaction Cocktail F->G H Incubate Cells with Cocktail (30 min) G->H I Wash Cells H->I J (Optional) DNA Staining (DAPI/PI) I->J K Analyze by Flow Cytometry or Microscopy J->K

Caption: Experimental workflow for 5-EdU labeling and detection.

DNA Synthesis and EdU Incorporation Pathway

G cluster_0 S-Phase of Cell Cycle cluster_1 Click Reaction Detection DNA_Polymerase DNA Polymerase Newly_Synthesized_DNA Newly Synthesized DNA (with incorporated EdU) DNA_Polymerase->Newly_Synthesized_DNA dNTPs dATP, dGTP, dCTP, dTTP dNTPs->DNA_Polymerase EdU 5-EdU EdU->DNA_Polymerase Detected_DNA Fluorescently Labeled DNA Newly_Synthesized_DNA->Detected_DNA  Cu(I) catalyzed 'Click' Reaction Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Detected_DNA

Caption: Pathway of 5-EdU incorporation and fluorescent detection.

References

Technical Support Center: Synthesis of 5-Propargyltryptamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propargyltryptamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Propargyltryptamide?

A1: The most prevalent method involves a two-step sequence starting from a commercially available 5-halo-tryptamine (typically 5-bromo- or 5-iodo-tryptamine). The key steps are:

  • N-Protection: The primary amine of the tryptamine side chain is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Sonogashira Coupling: The protected 5-halotryptamine is coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, using a palladium-copper catalyst system.[1][2]

  • Deprotection: The protecting groups on the alkyne (e.g., TMS) and the amine (e.g., Boc) are removed to yield the final 5-Propargyltryptamide.

Q2: Why is N-protection of the tryptamine necessary?

A2: The primary amine of the tryptamine is nucleophilic and can interfere with the Sonogashira coupling reaction. Protection with a group like Boc prevents the amine from reacting with the catalyst or undergoing other undesired side reactions, ensuring the coupling occurs selectively at the 5-position of the indole ring.

Q3: What are the advantages of using 5-iodotryptamine over 5-bromotryptamine?

A3: In Sonogashira couplings, the reactivity of the aryl halide is a critical factor. Aryl iodides are generally more reactive than aryl bromides, which can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.[2] However, 5-bromotryptamine is often more readily available and less expensive.

Q4: Can I use a copper-free Sonogashira coupling for this synthesis?

A4: Yes, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homo-coupling byproducts (Glaser coupling), which can be a significant issue.[2][3] These methods often employ specialized palladium catalysts and ligands.

Troubleshooting Guides

Problem 1: Low or No Yield in Sonogashira Coupling Step

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide are fresh and have been stored under an inert atmosphere.[4] Consider using a more active catalyst or ligand system.[1]
Inappropriate Base An amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne.[4] Ensure the base is dry and used in sufficient excess.
Poor Quality Reagents Use high-purity, anhydrous solvents and reagents. Impurities in the 5-halotryptamine or alkyne can poison the catalyst.[4]
Insufficient Heating While reactions with 5-iodotryptamine may proceed at room temperature, 5-bromotryptamine often requires heating to achieve a reasonable reaction rate.[2]
Oxygen Contamination The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homo-coupling of the alkyne (Glaser coupling).[4] Degas the solvent before use.
Problem 2: Formation of Significant Byproducts

Possible Byproducts & Mitigation Strategies

ByproductIdentificationMitigation Strategy
Homo-coupled Alkyne (Glaser Product) A symmetrical diyne, often observed by GC-MS or NMR.Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. Consider using a copper-free Sonogashira protocol.[2]
Dehalogenated Starting Material 5-H-tryptamine derivative.This can result from catalyst-mediated hydrodehalogenation. Ensure the reaction is not run for an excessively long time and consider using a milder base.
Double Addition of Alkyne If a di-halo-indole is present as an impurity.Ensure the purity of the starting 5-halotryptamine.
Problem 3: Difficult N-Boc Deprotection

Common Issues & Solutions

IssueRecommended Action
Incomplete Deprotection Standard conditions involve treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] If the reaction is sluggish, increase the reaction time or the concentration of TFA.
Acid-Sensitive Functional Groups If other acid-labile groups are present, milder deprotection methods can be employed, such as using HCl in dioxane or thermal deprotection.[6]
Formation of t-butylated byproducts The t-butyl cation generated during deprotection can alkylate the electron-rich indole ring. This can be minimized by using scavengers like triethylsilane or thioanisole.

Experimental Protocols

Key Experiment 1: Sonogashira Coupling of N-Boc-5-iodotryptamine with Trimethylsilylacetylene

Materials:

  • N-Boc-5-iodotryptamine

  • Trimethylsilylacetylene

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add N-Boc-5-iodotryptamine (1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine.

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Experiment 2: N-Boc Deprotection with TFA

Materials:

  • N-Boc protected 5-(trimethylsilylethynyl)tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected tryptamine derivative in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product, dry the organic layer, and concentrate to yield the deprotected tryptamine.

Visualizations

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection Tryptamine 5-Halo-Tryptamine Boc_Tryptamine N-Boc-5-Halo-Tryptamine Tryptamine->Boc_Tryptamine Boc₂O, Base Coupled_Product N-Boc-5-(TMS-ethynyl)-Tryptamine Boc_Tryptamine->Coupled_Product TMS_Acetylene TMS-Acetylene TMS_Acetylene->Coupled_Product Final_Product 5-Propargyltryptamide Coupled_Product->Final_Product 1. Base (for TMS) 2. Acid (for Boc) Catalyst Pd/Cu Catalyst, Base Catalyst->Coupled_Product

Caption: Synthetic workflow for 5-Propargyltryptamide.

Troubleshooting_Logic Start Low Yield in Sonogashira Coupling Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, atmosphere) optimal? Start->Check_Conditions Check_Base Is the base appropriate and in excess? Start->Check_Base Action_Catalyst Replace catalyst and CuI. Check_Catalyst->Action_Catalyst No Action_Reagents Purify starting materials, use dry solvents. Check_Reagents->Action_Reagents No Action_Conditions Degas solvent, increase temperature for bromo-SM. Check_Conditions->Action_Conditions No Action_Base Use dry amine base (e.g., TEA, DIPEA). Check_Base->Action_Base No

Caption: Troubleshooting logic for low Sonogashira coupling yield.

References

Technical Support Center: Improving the Solubility of Poorly Soluble Compounds for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "5-PT" could not be definitively identified from the provided information. The following technical support guide provides general strategies and protocols for improving the solubility of poorly soluble research compounds for in vivo applications. Where specific examples are used, they are for illustrative purposes and may be relevant to classes of compounds such as tryptamine derivatives.

Troubleshooting Guide

This guide addresses common issues researchers face when preparing formulations of poorly soluble compounds for in vivo studies.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. The compound has low intrinsic aqueous solubility.1. Review Physicochemical Properties: Check the compound's pKa to determine if pH adjustment can increase solubility. For ionizable compounds, preparing the formulation at a pH where the compound is ionized can significantly improve solubility. 2. Attempt Co-solvency: Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) before adding the aqueous vehicle. 3. Explore Complexation: Consider using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Compound precipitates out of solution upon addition of the aqueous vehicle. The concentration of the organic co-solvent is too high, causing the compound to "crash out" when the polarity of the solvent system changes.1. Optimize Co-solvent Percentage: Reduce the initial volume of the organic co-solvent. Aim for the lowest percentage of co-solvent necessary to dissolve the compound, typically not exceeding 10-20% of the final formulation volume for in vivo safety. 2. Use a Surfactant: Add a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) to the aqueous vehicle to help stabilize the compound in solution and prevent precipitation. 3. Change the Order of Addition: In some cases, adding the aqueous vehicle to the dissolved compound more slowly while vortexing can prevent immediate precipitation.
The formulation is too viscous for injection. High concentrations of polymers or other excipients are used to increase solubility.1. Select a Lower Viscosity Excipient: If using a polymer like CMC, try a lower viscosity grade or a different solubilizing agent altogether, such as a cyclodextrin. 2. Reduce Excipient Concentration: Determine the minimum concentration of the excipient needed to maintain solubility. 3. Consider an Alternative Formulation: For oral administration, a suspension or a lipid-based formulation might be more appropriate than a highly viscous solution.
In vivo results are inconsistent or show poor bioavailability. The compound may be precipitating at the injection site or in the gastrointestinal tract, leading to variable absorption.1. Re-evaluate the Formulation: The chosen formulation may not be optimal for the route of administration. For oral delivery, consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve absorption.[1] 2. Particle Size Reduction: For oral suspensions, reducing the particle size of the compound through micronization or nanocrystallization can improve the dissolution rate and bioavailability.[1][2] 3. Conduct a Formulation Screen: Systematically test a variety of formulations with different solubilizers and vehicles to identify one that provides consistent in vivo exposure.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the solubility of a new, poorly soluble compound for an in vivo study?

The initial approach should be systematic and begin with simple, well-established methods. First, characterize the compound's basic physicochemical properties, particularly its pKa and LogP. If the compound is ionizable, pH adjustment is often the easiest and most effective starting point.[2] For neutral compounds, or if pH adjustment is insufficient, the use of co-solvents is a common next step.[3] It is crucial to use the minimum amount of co-solvent necessary and to ensure its biocompatibility for the intended animal model and route of administration.

Q2: What are co-solvents, and how do I choose the right one?

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[1] Common examples used in in vivo research include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), and propylene glycol. The choice of co-solvent depends on the compound's properties, the route of administration, and the animal model. For instance, while DMSO is a powerful solvent, it can have pharmacological effects and may not be suitable for all studies, especially at higher concentrations. PEGs are often a good choice for both oral and parenteral formulations due to their low toxicity.

Q3: Can you explain how cyclodextrins work to improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules within their cavity, forming an inclusion complex.[2] This complex has a higher affinity for water than the guest molecule alone, thereby increasing its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved safety and solubility profiles compared to unmodified β-cyclodextrin.

Q4: What are some more advanced techniques for highly insoluble compounds?

For compounds that remain difficult to formulate, more advanced strategies can be employed:

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, often in an amorphous state, which can significantly increase its dissolution rate.[3]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range (nanosuspensions) increases the surface area for dissolution.[4]

  • Lipid-Based Formulations: For oral administration, dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, enhancing absorption.[1]

  • Prodrugs: The chemical structure of the compound is modified to create a more soluble derivative (prodrug) that is converted back to the active form in vivo.[4]

Quantitative Data on Solubility Enhancement Techniques

The effectiveness of each solubilization method is highly dependent on the specific compound. The following table provides a general comparison of these techniques.

Technique Typical Fold Increase in Solubility Mechanism of Action Commonly Used For
pH Adjustment 2 to >1,000Increases the fraction of the ionized, more soluble form of the drug.Ionizable compounds (weak acids or bases).
Co-solvents 2 to 500Reduces the polarity of the solvent system.A wide range of poorly soluble compounds for initial screening.
Cyclodextrins 2 to >5,000Forms inclusion complexes, masking the hydrophobic regions of the drug.Compounds with appropriate size and lipophilicity to fit within the cyclodextrin cavity.
Surfactants 2 to 100Form micelles that encapsulate the drug, increasing its solubility in aqueous media.Both oral and parenteral formulations.
Solid Dispersions 10 to >200Increases surface area and wettability; maintains the drug in a high-energy amorphous state.Oral solid dosage forms.
Particle Size Reduction 2 to 50Increases the surface area-to-volume ratio, leading to a faster dissolution rate.Oral and injectable suspensions.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a 10 mg/mL solution of a hypothetical poorly soluble tryptamine derivative in a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline for intravenous administration.

  • Weigh the Compound: Accurately weigh the required amount of the compound (e.g., 50 mg for a 5 mL final volume).

  • Initial Dissolution: Add the calculated volume of DMSO (0.5 mL) to the compound and vortex until fully dissolved.

  • Add Co-solvent: Add the calculated volume of PEG 400 (2.0 mL) and vortex until the solution is homogeneous.

  • Add Aqueous Vehicle: Slowly add the saline (2.5 mL) to the organic solution while continuously vortexing.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization (e.g., slight warming, sonication, or reformulation with different excipient ratios).

  • Sterilization: For intravenous administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol outlines the preparation of a formulation of a poorly soluble compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., a 20% w/v solution).

  • Add Compound: Slowly add the accurately weighed compound to the HP-β-CD solution while stirring or vortexing.

  • Facilitate Complexation: To ensure complete complexation, the mixture can be sonicated or stirred at room temperature for several hours or overnight. Gentle heating may also be applied if the compound is heat-stable.

  • Clarify the Solution: If any undissolved compound remains, centrifuge the solution at high speed and collect the supernatant.

  • Determine Concentration: The concentration of the dissolved compound in the final formulation should be determined analytically (e.g., by HPLC-UV).

  • Sterilization: If required, sterilize the final solution by filtration through a 0.22 µm syringe filter.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: In Vivo Evaluation start Poorly Soluble Compound physchem Characterize Physicochemical Properties (pKa, LogP) start->physchem ionizable Is the compound ionizable? physchem->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes cosolvent Co-solvent Screening ionizable->cosolvent No ph_adjust->cosolvent Inadequate Solubility formulation Develop Final Formulation ph_adjust->formulation complexation Complexation (Cyclodextrins) cosolvent->complexation Inadequate Solubility cosolvent->formulation advanced Advanced Methods (Solid Dispersion, Nanotechnology, etc.) complexation->advanced Inadequate Solubility complexation->formulation advanced->formulation invivo In Vivo Study (PK/PD) formulation->invivo

Caption: Workflow for selecting a solubility enhancement strategy.

G cluster_pathway Hypothetical Tryptamine Derivative Signaling Pathway ligand Tryptamine Derivative (e.g., this compound) receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor Binds to g_protein Gq/11 Activation receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates downstream Downstream Cellular Responses (e.g., Neuronal Excitability) ca_release->downstream pkc->downstream

Caption: A representative signaling pathway for a tryptamine derivative.

References

Technical Support Center: Minimizing Off-Target Effects of 5-PT and Related 1,2,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases for specific biological data on 5-aminopentyl-3-(4-methylphenyl)-1,2,4-oxadiazole (5-PT) did not yield information on its intended biological target or off-target profile. The following technical support guide is therefore designed for researchers working with novel 3,5-disubstituted 1,2,4-oxadiazole compounds, a chemical class to which this compound belongs. This guide provides general strategies, protocols, and troubleshooting advice to help characterize and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for my novel 1,2,4-oxadiazole compound?

A1: Off-target effects occur when a chemical compound binds to and alters the function of proteins other than its intended biological target. For the 1,2,4-oxadiazole scaffold, which is known for its broad range of biological activities, understanding off-target interactions is critical.[1][2][3] These unintended interactions can lead to misinterpretation of experimental data, where an observed biological response may be incorrectly attributed to the intended target. Furthermore, off-target effects can cause cellular toxicity and are a major reason for the failure of drug candidates in later stages of development.

Q2: I'm observing a desired biological effect with my 1,2,4-oxadiazole derivative. How can I be confident this is an on-target effect?

A2: Confirming that a desired phenotype is due to the intended target requires a multi-faceted validation strategy. A crucial first step is to perform a broad screening assay, such as a kinome scan if a kinase is the suspected target, to identify potential off-target binding partners. Any significant "hits" from this screen should be further investigated. A powerful method to differentiate on-target from off-target effects is the use of genetic tools. For instance, using siRNA or CRISPR/Cas9 to knock down the expression of the intended target protein should abolish the phenotype if it is indeed an on-target effect. If the phenotype persists in the absence of the intended target, an off-target mechanism is likely responsible.

Q3: What are the common off-targets for compounds containing a 3,5-disubstituted 1,2,4-oxadiazole core?

A3: The specific off-target profile of any given 1,2,4-oxadiazole compound is dictated by the nature of its substituents. However, the published literature indicates that this chemical scaffold has been found to interact with several important classes of proteins. These include, but are not limited to, various kinases (such as EGFR and c-Met) and phosphodiesterases (like PDE4B2).[4][5] Therefore, when working with a novel 1,2,4-oxadiazole, it is prudent to consider these protein families as potential sources of off-target activity.

Q4: What proactive measures can I take during my experiments to reduce the impact of potential off-target effects?

A4: There are several best practices to minimize the risk of off-target effects confounding your results:

  • Determine the Lowest Effective Concentration: Conduct thorough dose-response experiments to identify the lowest concentration of your compound that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Utilize a Structurally Related Inactive Control: If possible, synthesize or obtain a close structural analog of your compound that is inactive against the intended target. This can help to distinguish effects specific to target engagement from those related to the chemical scaffold itself.

  • Confirm Target Engagement in a Cellular Context: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your compound binds to its intended target within intact cells.

Potential Target Classes for 3,5-Disubstituted 1,2,4-Oxadiazole Derivatives

The following table, derived from a review of the literature, summarizes protein classes that have been identified as targets for various 1,2,4-oxadiazole derivatives. This information can guide the design of off-target profiling experiments.

Target ClassExamples from Scientific LiteraturePotential for Off-Target Interaction
KinasesEpidermal Growth Factor Receptor (EGFR), c-Met, various other tyrosine kinasesHigh
Phosphodiesterases (PDEs)Phosphodiesterase 4B2 (PDE4B2)High
G-Protein Coupled Receptors (GPCRs)Sphingosine-1-phosphate-1 (S1P1) receptorModerate
Other EnzymesCarbonic AnhydrasePossible

Experimental Protocols

Protocol 1: Broad Kinase Selectivity Profiling (Kinome Scan)

Objective: To identify potential unintended kinase targets for a novel 1,2,4-oxadiazole compound.

Methodology: A competitive binding displacement assay is a common format for large-scale kinase screening.

  • Compound Preparation: A stock solution of the test compound is prepared, typically at 10 mM in 100% DMSO.

  • Assay Principle: The test compound is incubated at a fixed concentration (e.g., 1 µM) with a large panel of purified human kinases. Each kinase is either tagged or its interaction with an active-site directed ligand is monitored. The ability of the test compound to compete with a known ligand for binding to each kinase is quantified.

  • Data Acquisition: The amount of kinase bound to the reference ligand is measured, often using techniques like quantitative PCR for DNA-tagged kinases or fluorescence-based readouts.

  • Data Analysis: Results are often expressed as a percentage of a DMSO control. A significant reduction in the signal (e.g., >65% inhibition) indicates a potential interaction between the test compound and a kinase in the panel.

  • Confirmation of Hits: Positive results from the primary screen should be followed up with dose-response studies and, ideally, functional enzymatic assays to confirm that binding leads to inhibition of kinase activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the 1,2,4-oxadiazole compound engages its intended target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Grow the relevant cell line to a suitable confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge: Transfer the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., from 40°C to 70°C) for a brief period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells to release their protein content. This can be achieved through methods like freeze-thaw cycles or sonication. Following lysis, centrifuge the samples at high speed to pellet the aggregated and denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble proteins. The amount of the target protein in the soluble fraction is then quantified using a protein detection method such as Western blotting.

  • Data Interpretation: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A shift of this "melting curve" to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.

Visualizations

experimental_workflow cluster_discovery Off-Target Discovery cluster_validation Cellular & Functional Validation Novel 1,2,4-Oxadiazole Novel 1,2,4-Oxadiazole Broad Panel Screen (e.g., Kinome Scan) Broad Panel Screen (e.g., Kinome Scan) Novel 1,2,4-Oxadiazole->Broad Panel Screen (e.g., Kinome Scan) Initial Profiling Identified Hits Identified Hits Broad Panel Screen (e.g., Kinome Scan)->Identified Hits Identify Potential Off-Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Identified Hits->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Enzymatic Assays Enzymatic Assays Identified Hits->Enzymatic Assays Confirm Functional Inhibition Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Enzymatic Assays->Cell-Based Phenotypic Assays Assess Cellular Impact

Caption: A workflow for identifying and validating off-targets.

signaling_pathway Growth Factor Ligand Growth Factor Ligand Intended Kinase Target (e.g., EGFR) Intended Kinase Target (e.g., EGFR) Growth Factor Ligand->Intended Kinase Target (e.g., EGFR) Downstream Signaling Cascade Signaling Pathway (e.g., MAPK) Intended Kinase Target (e.g., EGFR)->Downstream Signaling Cascade Cellular Proliferation Cellular Proliferation Downstream Signaling Cascade->Cellular Proliferation Unintended Off-Target Kinase Unintended Off-Target Kinase Alternative Signaling Pathway Compensatory or Toxic Pathway Unintended Off-Target Kinase->Alternative Signaling Pathway Adverse Effect or Survival Adverse Effect or Survival Alternative Signaling Pathway->Adverse Effect or Survival 1,2,4-Oxadiazole Compound 1,2,4-Oxadiazole Compound 1,2,4-Oxadiazole Compound->Intended Kinase Target (e.g., EGFR) On-Target Inhibition 1,2,4-Oxadiazole Compound->Unintended Off-Target Kinase Off-Target Inhibition

Caption: A hypothetical signaling pathway for a 1,2,4-oxadiazole.

Troubleshooting Guide

Q: My 1,2,4-oxadiazole compound is highly potent in a biochemical assay with a purified enzyme, but has much weaker activity in a cell-based assay. What could be the issue?

A: This is a common challenge in drug discovery and can point to several factors:

  • Limited Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its target.

  • Active Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: The compound might be rapidly metabolized into an inactive form by enzymes within the cell.

  • High Plasma Protein Binding: In the presence of serum in the cell culture media, the compound may bind extensively to proteins like albumin, reducing its free concentration available to interact with the target.

Q: I'm observing a cellular phenotype that doesn't align with the known biological role of my intended target. How should I proceed?

A: This situation strongly suggests that one or more off-targets are responsible for the observed phenotype.

  • Re-evaluate Broad Screening Data: Carefully re-examine the results of any broad panel screens for potential off-targets that have known roles in the observed biological process.

  • Conduct a Literature Review: Search for connections between the observed phenotype and other potential targets of the 1,2,4-oxadiazole scaffold.

  • Employ Genetic Validation: Use siRNA or CRISPR to individually knock down the most likely off-target candidates to see if the phenotype is reversed or diminished.

Q: My CETSA experiment did not show a thermal shift for my intended target, yet I see a clear effect in my functional cellular assays. What does this mean?

A: There are several possible interpretations for this result:

  • Binding Does Not Induce Stabilization: Not all ligand binding events result in a measurable increase in the thermal stability of the target protein.

  • Rapid Dissociation: The compound may have a high off-rate, meaning it dissociates from the target during the heating step of the CETSA protocol.

  • Suboptimal CETSA Conditions: The temperature range or heating duration may not be optimal for your specific target protein and may require further optimization.

  • The Functional Effect is Mediated by an Off-Target: It is possible that the activity observed in the functional assay is due to the compound interacting with a different protein. This would warrant further off-target investigation.

References

Technical Support Center: Refining 5-Pentyloxytryptamine (5-PT) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing animal studies with 5-pentyloxytryptamine (5-PT). The information provided is based on established practices for similar tryptamine derivatives and general principles of pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: 5-Pentyloxytryptamine (this compound) is a tryptamine derivative and is expected to act as a serotonin (5-HT) receptor agonist. Its specific binding affinity and functional activity at various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) would determine its precise pharmacological profile. Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that modulate a variety of downstream signaling pathways.

Q2: What are the potential therapeutic applications of this compound that might be explored in animal models?

A2: Based on the pharmacology of similar tryptamine derivatives, this compound could be investigated for its potential effects on conditions involving the serotonergic system, such as anxiety, depression, and other neuropsychiatric disorders. Animal models for these conditions, including elevated plus maze, forced swim test, and social interaction tests, could be employed.

Q3: How should I prepare a this compound solution for in vivo administration?

A3: The solubility of tryptamine derivatives can be challenging. For initial testing, it is recommended to assess the solubility of this compound in common vehicles. A common approach for poorly water-soluble compounds is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with a sterile isotonic vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent to a minimum (typically <10% and ideally <1% v/v) to avoid vehicle-induced toxicity.

Q4: What are the recommended routes of administration for this compound in rodents?

A4: Common administration routes for tryptamine derivatives in rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of administration route will depend on the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure) and the specific experimental question. Intravenous (IV) administration can also be used for precise control over plasma concentrations but may require more technical expertise.

Q5: What are the potential behavioral effects I might observe in rodents following this compound administration?

A5: Based on studies with other 5-HT receptor agonists, potential behavioral effects in rodents could range from anxiolytic or antidepressant-like behaviors at lower doses to signs of serotonin syndrome at higher doses. These signs can include tremors, head-weaving, flat body posture, and hyperlocomotion. It is essential to carefully observe and document all behavioral changes during dose-ranging studies.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Vehicles
  • Problem: this compound does not dissolve completely in saline or PBS, leading to a suspension rather than a solution. This can result in inaccurate dosing and potential for injection site reactions.

  • Troubleshooting Steps:

    • Co-Solvent Approach:

      • Dissolve the required amount of this compound in a minimal volume of a biocompatible organic solvent such as DMSO or ethanol.

      • Slowly add the aqueous vehicle (saline or PBS) to the dissolved this compound while vortexing to prevent precipitation.

      • Ensure the final concentration of the organic solvent is as low as possible.

    • pH Adjustment:

      • Tryptamines are often more soluble at a slightly acidic pH.

      • Attempt to dissolve this compound in a vehicle with a slightly lowered pH (e.g., pH 6.0-6.5), ensuring the final solution is within a physiologically tolerable range to avoid irritation.

    • Use of Cyclodextrins:

      • Consider using solubilizing agents such as hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the hydrophobic this compound molecule and increase its aqueous solubility.

Issue 2: High Variability in Animal Response to this compound
  • Problem: Significant variation in behavioral or physiological responses is observed between animals receiving the same dose of this compound.

  • Troubleshooting Steps:

    • Standardize Administration Procedure:

      • Ensure consistent injection technique, volume, and timing for all animals.

      • For IP injections, consistently inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Control for Biological Variables:

      • Use animals of the same age, sex, and strain.

      • Acclimatize animals to the housing and handling procedures for a sufficient period before the experiment.

    • Vehicle Control Group:

      • Always include a vehicle control group to account for any effects of the solvent or administration procedure itself.

Issue 3: Unexpected Adverse Events or Toxicity
  • Problem: Animals exhibit signs of distress, toxicity, or mortality at doses expected to be well-tolerated.

  • Troubleshooting Steps:

    • Conduct a Dose-Ranging Study:

      • Begin with a very low dose and escalate gradually in different cohorts of animals to identify the maximum tolerated dose (MTD).

      • Carefully observe for clinical signs of toxicity, including changes in weight, activity, and grooming.

    • Evaluate Vehicle Toxicity:

      • High concentrations of co-solvents like DMSO can cause their own toxic effects. Ensure the vehicle alone is not causing the adverse events.

    • Consider Pharmacokinetics:

      • The route of administration can significantly impact the absorption and peak plasma concentration of the compound. An unexpectedly rapid absorption could lead to acute toxicity.

Data Presentation

Table 1: Suggested Starting Dose Ranges for this compound in Rodents (Based on Similar Tryptamine Derivatives)

Animal ModelRoute of AdministrationSuggested Starting Dose Range (mg/kg)Notes
MouseIntraperitoneal (IP)0.1 - 1.0Begin with the lowest dose and escalate.
MouseSubcutaneous (SC)0.1 - 1.0May provide more sustained exposure than IP.
MouseOral Gavage (PO)1.0 - 10Higher doses may be needed due to first-pass metabolism.
RatIntraperitoneal (IP)0.1 - 1.0Similar starting range to mice, adjust based on observed effects.
RatSubcutaneous (SC)0.1 - 1.0-
RatOral Gavage (PO)1.0 - 10-

Table 2: Common Vehicles for In Vivo Administration of Tryptamine Analogs

VehicleCompositionAdvantagesDisadvantages
Saline0.9% Sodium ChlorideIsotonic, well-tolerated.Poor solubility for many organic compounds.
PBSPhosphate-Buffered SalineBuffered to physiological pH.Similar solubility issues as saline.
DMSO/SalineDimethyl Sulfoxide + 0.9% SalineGood for dissolving hydrophobic compounds.Can have its own pharmacological effects at higher concentrations.
HPβCDHydroxypropyl-β-cyclodextrin in WaterIncreases aqueous solubility of lipophilic drugs.Can be viscous at high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-Solvent

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the this compound accurately in a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to completely dissolve the this compound. Start with a small volume (e.g., 10-20 µL) and vortex thoroughly.

  • Slowly add sterile 0.9% saline to the DMSO/5-PT solution while continuously vortexing to reach the final desired concentration.

  • Visually inspect the solution for any precipitation. If precipitation occurs, a higher ratio of DMSO or a different vehicle may be necessary.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: Intraperitoneal (IP) Injection in a Mouse

  • Restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

  • Tilt the mouse slightly so the head is pointing downwards to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline.

  • Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly and smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis dose_calc Dose Calculation solution_prep Solution Preparation dose_calc->solution_prep informs dosing This compound Dosing solution_prep->dosing animal_grouping Animal Grouping (Randomized) animal_grouping->dosing behavioral_obs Behavioral Observation dosing->behavioral_obs phys_obs Physiological Measurements dosing->phys_obs data_analysis Data Analysis behavioral_obs->data_analysis phys_obs->data_analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_receptor 5-HT Receptor Activation cluster_downstream Downstream Signaling Cascades five_PT This compound receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) five_PT->receptor g_protein G-Protein (Gi/o, Gq/11) receptor->g_protein ac Adenylyl Cyclase g_protein->ac (Gi/o) plc Phospholipase C g_protein->plc (Gq/11) camp ↓ cAMP ac->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag pka PKA camp->pka pkc PKC ip3_dag->pkc cellular_response Cellular Response (e.g., altered neuronal excitability) pka->cellular_response pkc->cellular_response

Caption: Presumed signaling pathways activated by this compound via 5-HT receptors.

Technical Support Center: Enhanced Stability of 5-Phosphoribosyl 1-Pyrophosphate (PRPP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of 5-Phosphoribosyl 1-Pyrophosphate (PRPP) is critical for the success of enzymatic assays and related experiments. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the handling and use of PRPP.

Troubleshooting Guides

Instability of PRPP can lead to inconsistent experimental results, decreased enzyme activity, and inaccurate kinetic measurements. The following table summarizes common issues, their potential causes, and recommended protocol modifications to enhance PRPP stability.

Issue Observed Potential Cause(s) Recommended Protocol Modifications & Troubleshooting Steps
Loss of PRPP-dependent enzyme activity over time PRPP degradation due to suboptimal pH.Prepare PRPP solutions in a neutral pH buffer (pH 7.0-7.5). Avoid acidic or basic conditions as they readily decompose PRPP.[1]
Inconsistent results between experiments Temperature-induced degradation of PRPP.Always prepare and store PRPP solutions in the cold. Thaw frozen aliquots on ice and use them immediately. Avoid repeated freeze-thaw cycles.[1]
Precipitate formation in PRPP solution Interaction with divalent cations.While some enzymes require divalent cations like Mg²⁺ for activity, their presence can accelerate PRPP degradation.[1] Prepare PRPP stock solutions without divalent cations. Add required cations to the final reaction mixture just before starting the assay.
Low signal or no reaction in a PRPP-dependent assay Complete degradation of PRPP stock.Prepare fresh PRPP solutions for each experiment. If using a previously prepared stock, verify its integrity via a control reaction with a known active enzyme.
High background signal Non-enzymatic degradation of PRPP into interfering byproducts.Purify PRPP if necessary. Use high-quality, commercially available PRPP. Ensure the buffer components do not contribute to PRPP breakdown.

Quantitative Data on PRPP Stability

Condition Approximate Degradation Rate Constant (hr⁻¹) Key Observations
Neutral pH (~7.0-7.5)~0.001PRPP is relatively stable at neutral pH and in the cold.[1][2]
Neutral pH with 32 mM Mg²⁺~0.140The presence of Mg²⁺ significantly increases the rate of PRPP degradation by approximately 140-fold.[2]
Acidic or Basic pHSignificantly higher than at neutral pHPRPP readily decomposes under acidic or basic conditions.[1]
High TemperatureSignificantly higher than at cold temperaturesHeating accelerates the degradation of PRPP.[1]

Note: These values are approximate and can be influenced by buffer composition and other components in the solution. It is recommended to perform a stability study under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing PRPP solutions?

A1: PRPP is most stable at a neutral pH, ideally between 7.0 and 7.5.[1] It is crucial to avoid acidic and basic conditions, as they cause rapid degradation.

Q2: How should I store my PRPP stock solution?

A2: For long-term storage, it is recommended to store PRPP as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, dissolve the PRPP in a neutral pH buffer, aliquot it into single-use volumes, and store it at -80°C. Avoid repeated freeze-thaw cycles.

Q3: Can I include Mg²⁺ in my PRPP stock solution since my enzyme requires it?

A3: It is not recommended. Divalent cations like Mg²⁺, Mn²⁺, and Ba²⁺ accelerate the degradation of PRPP.[1] Prepare your PRPP stock solution without divalent cations and add the required concentration of the cation to the final reaction mixture immediately before initiating the experiment.

Q4: My PRPP-dependent enzyme assay is not working. How can I be sure that my PRPP is still active?

A4: The most reliable way to check the activity of your PRPP is to use a fresh, unopened vial of PRPP to prepare a new solution and repeat the experiment. Alternatively, you can test your current PRPP solution with a different, reliable enzyme that is known to utilize PRPP and has shown consistent activity in your lab.

Q5: What are the degradation products of PRPP?

A5: The degradation of PRPP can occur through several pathways, primarily through hydrolysis. The main degradation products are ribose 5-phosphate and pyrophosphate (PPi), or 5-phosphoribosyl 1,2-cyclic phosphate and inorganic phosphate (Pi).[1]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable PRPP Stock Solution

Materials:

  • 5-Phosphoribosyl 1-Pyrophosphate (lyophilized powder)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Nuclease-free water

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Equilibrate the lyophilized PRPP to room temperature before opening to prevent condensation.

  • Calculate the required amount of PRPP to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Dissolve the PRPP powder in the neutral pH buffer. Gently vortex to ensure complete dissolution.

  • Immediately place the solution on ice.

  • Aliquot the stock solution into single-use, nuclease-free microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: General Procedure for a PRPP-dependent Enzymatic Assay

This protocol provides a general workflow for an assay where PRPP is a substrate. Specific concentrations and incubation times will need to be optimized for your particular enzyme.

Materials:

  • PRPP stock solution (prepared as in Protocol 1)

  • Enzyme of interest

  • Substrate(s) for the enzyme

  • Assay buffer (optimized for the enzyme)

  • Divalent cations (if required by the enzyme, e.g., MgCl₂)

  • Detection reagents (e.g., for spectrophotometric or fluorometric readout)

  • 96-well plate

Procedure:

  • Thaw the PRPP aliquot on ice immediately before use.

  • Prepare a master mix containing the assay buffer, substrate(s), and any other required components except for the enzyme and PRPP.

  • In a 96-well plate, add the appropriate volume of the master mix to each well.

  • Add the required concentration of the divalent cation (e.g., MgCl₂) to each well.

  • Add the PRPP solution to each well to achieve the final desired concentration.

  • Initiate the reaction by adding the enzyme to each well.

  • Immediately measure the signal (e.g., absorbance or fluorescence) at the appropriate wavelength over a set period.

Visualizations

Below are diagrams illustrating key pathways and workflows related to PRPP stability and utilization.

PRPP_Degradation_Pathways cluster_conditions Degradation Conditions PRPP 5-Phosphoribosyl 1-Pyrophosphate (PRPP) R5P_PPi Ribose 5-Phosphate + Pyrophosphate (PPi) PRPP->R5P_PPi Hydrolysis Pathway 1 Cyclic_P_Pi 5-Phosphoribosyl 1,2-Cyclic Phosphate + Inorganic Phosphate (Pi) PRPP->Cyclic_P_Pi Hydrolysis Pathway 2 H2O H₂O Acidic/Basic pH Acidic/Basic pH Acidic/Basic pH->PRPP Accelerates High Temperature High Temperature High Temperature->PRPP Accelerates Divalent Cations (e.g., Mg²⁺) Divalent Cations (e.g., Mg²⁺) Divalent Cations (e.g., Mg²⁺)->PRPP Accelerates

PRPP Degradation Pathways

Purine_Biosynthesis_Pathway cluster_enzymes Key Enzymes R5P Ribose 5-Phosphate PRPP 5-Phosphoribosyl 1-Pyrophosphate (PRPP) R5P->PRPP ATP -> AMP PRA Phosphoribosylamine PRPP->PRA Glutamine -> Glutamate IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP PRPS PRPP Synthetase GPAT Glutamine PRPP Amidotransferase

De Novo Purine Biosynthesis Pathway

Troubleshooting_Workflow Start Inconsistent/No Activity in PRPP-dependent Assay Check_PRPP Is PRPP solution fresh and properly stored? Start->Check_PRPP Check_Enzyme Is the enzyme active? Check_PRPP->Check_Enzyme Yes Prepare_Fresh_PRPP Prepare fresh PRPP solution from lyophilized powder. Check_PRPP->Prepare_Fresh_PRPP No Check_Assay_Conditions Are assay conditions (pH, temp, cofactors) optimal? Check_Enzyme->Check_Assay_Conditions Yes Use_Control_Enzyme Test with a positive control enzyme. Check_Enzyme->Use_Control_Enzyme No Optimize_Conditions Optimize pH, temperature, and cofactor concentrations. Check_Assay_Conditions->Optimize_Conditions No Success Problem Resolved Check_Assay_Conditions->Success Yes Prepare_Fresh_PRPP->Check_PRPP Use_Control_Enzyme->Check_Enzyme Optimize_Conditions->Check_Assay_Conditions

Troubleshooting Workflow for PRPP Assays

References

Technical Support Center: 5-Propargyltryptamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Propargyltryptamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is 5-Propargyltryptamide and what are its primary applications?

    • How should I store 5-Propargyltryptamide?

    • What are the recommended solvent systems for dissolving 5-Propargyltryptamide?

  • Troubleshooting Guides

    • Troubleshooting Poor Solubility

    • Addressing Compound Instability

    • Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

    • Troubleshooting Cell-Based Assays

    • Guide to Purification Issues

  • Experimental Protocols

    • Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

  • Visual Guides

    • Troubleshooting Workflow for Low Click Reaction Signal

    • General Workflow for Cell-Based Alkyne Labeling and Detection

Frequently Asked Questions (FAQs)

Q1: What is 5-Propargyltryptamide and what are its primary applications?

5-Propargyltryptamide is a derivative of the neurotransmitter serotonin. Its key feature is the presence of a terminal alkyne group (propargyl group). This alkyne functionality makes it a valuable tool in chemical biology and drug discovery for "click chemistry" reactions. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent labeling of 5-Propargyltryptamide with a variety of reporter molecules (e.g., fluorophores, biotin) that possess an azide group. This enables the investigation of protein serotonylation and the identification of serotonin-binding proteins.

Q2: How should I store 5-Propargyltryptamide?

For long-term storage, 5-Propargyltryptamide should be stored as a solid at -20°C. Indole alkaloids, the class of compounds to which tryptamine belongs, are generally more stable when stored in a dry, cool, and dark environment to prevent degradation.

Q3: What are the recommended solvent systems for dissolving 5-Propargyltryptamide?

5-Propargyltryptamide is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice, such as PBS (phosphate-buffered saline). Tryptamine itself has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1] It is advisable not to store aqueous solutions for more than one day to avoid potential degradation.[1]

Troubleshooting Guides

Troubleshooting Poor Solubility

Q4: My 5-Propargyltryptamide is precipitating out of my aqueous buffer. What can I do?

This is a common issue with hydrophobic compounds. Here are several steps you can take to address this:

  • Optimize the Cosolvent Concentration: Increase the percentage of DMSO in your final solution. However, be mindful of the tolerance of your biological system to DMSO, as high concentrations can be toxic.

  • Sonication: Briefly sonicate your solution to aid in dissolution.

  • pH Adjustment: The solubility of tryptamine derivatives can be influenced by pH. While indole alkaloids are generally more stable in acidic conditions, altering the pH of your buffer might improve solubility.[2] However, always consider the pH stability of the compound.

  • Use of Solubilizing Agents: Consider the use of surfactants or other solubilizing agents if compatible with your experimental system.

Parameter Recommendation Considerations
DMSO Concentration Start with a 1:1 DMSO:aqueous buffer ratio and adjust as needed.High DMSO concentrations can be cytotoxic.
pH Test a range of pH values around neutrality (e.g., 6.5-8.0).Indole alkaloids can be unstable at alkaline pH.
Temperature Prepare solutions at room temperature.Heating may degrade the compound.
Addressing Compound Instability

Q5: I am concerned about the stability of 5-Propargyltryptamide in my experimental conditions. What factors should I consider?

The stability of indole alkaloids like 5-Propargyltryptamide can be affected by several factors:

  • pH: Indole alkaloids are generally more stable in acidic to neutral pH and can be labile under alkaline conditions.[2]

  • Temperature: Elevated temperatures can lead to degradation. It is best to prepare solutions fresh and store them at 4°C for short-term use.

  • Light: Exposure to light can cause degradation of some indole compounds. Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Oxygen: The presence of oxygen can lead to oxidation. For long-term storage of solutions, purging with an inert gas like argon or nitrogen can be beneficial.

Condition Recommendation Rationale
pH Maintain a pH between 6.0 and 7.5.Avoids base-catalyzed degradation.
Temperature Prepare and use solutions at room temperature or on ice. Store at 4°C for short periods.Minimizes thermal degradation.
Light Protect from light.Prevents photodegradation.
Oxygen Degas solvents if necessary.Reduces oxidative degradation.
Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Q6: My click chemistry reaction with 5-Propargyltryptamide has low efficiency. What are the possible causes and solutions?

Low efficiency in CuAAC reactions is a frequent problem. Here is a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that your sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The copper(II) sulfate and the azide-containing probe should also be of high quality.

  • Copper Catalyst: The active catalyst is Cu(I), which is generated in situ from Cu(II) by sodium ascorbate. The Cu(I) can be unstable and oxidize to the inactive Cu(II) state. The use of a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended to stabilize the Cu(I) and improve reaction efficiency.[1][2][3][4]

  • Reagent Concentrations: The concentrations of all reaction components are critical. Ensure you are using an appropriate excess of the azide probe and that the copper and ligand concentrations are optimized.

  • Interfering Substances: Components in your reaction buffer can interfere with the click reaction. Tris buffer should be avoided as the amine groups can chelate copper. Thiols, such as DTT, can also interfere. If present, they should be removed prior to the reaction.[1]

  • Steric Hindrance: If you are labeling a protein that has been modified with 5-Propargyltryptamide, the alkyne group may be buried within the protein structure, making it inaccessible to the azide probe. In such cases, performing the reaction under denaturing conditions (e.g., with SDS) might be necessary, if compatible with your downstream analysis.[1]

Reagent Typical Concentration Range Key Considerations
Alkyne (5-Propargyltryptamide-labeled biomolecule) 1 - 50 µMLower concentrations may require longer reaction times.
Azide Probe 10 µM - 1 mMUse at least a 2-fold molar excess over the alkyne.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMHigher concentrations can be toxic to cells.
Ligand (e.g., THPTA) 250 µM - 5 mMMaintain a ligand to copper ratio of at least 5:1.[1]
Sodium Ascorbate 1 - 5 mMPrepare fresh for each experiment.
Troubleshooting Cell-Based Assays

Q7: I am observing high background fluorescence in my cell-based assay after click labeling.

High background can obscure your specific signal. Here are some common causes and solutions:

  • Non-specific Binding of the Fluorescent Probe: The azide-fluorophore conjugate may bind non-specifically to cellular components.

    • Solution: Decrease the concentration of the fluorescent probe and increase the number and duration of washing steps after the click reaction. Including a mild detergent like Tween-20 in the wash buffers for fixed cells can also help.

  • Autofluorescence: Cells naturally fluoresce, which can contribute to background.

    • Solution: If possible, use fluorescent probes that emit in the red or far-red spectrum, as cellular autofluorescence is typically lower in this range.

  • Copper-Mediated Fluorescence: The copper catalyst itself can sometimes lead to fluorescent artifacts.

    • Solution: Ensure you are using a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate. A final wash with a copper chelator like EDTA can also help quench any residual copper-related fluorescence.[5]

  • Impure Reagents: Impurities in your azide or alkyne reagents can contribute to background.

    • Solution: Use high-purity reagents and freshly prepared solutions, especially for sodium ascorbate.

Guide to Purification Issues

Q8: I am having difficulty purifying 5-Propargyltryptamide after synthesis or a reaction.

The purification of tryptamine derivatives can be challenging due to their similar polarities to byproducts.

  • Column Chromatography: Normal-phase silica gel chromatography is a common method for purifying tryptamine derivatives.

    • Troubleshooting:

      • Poor Separation: If your compound and impurities are co-eluting, you may need to adjust the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.

      • Tailing: Tailing of spots on a TLC plate, which often translates to poor separation on a column, can be due to the basic nature of the tryptamine interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can help to reduce tailing and improve peak shape.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification of tryptamine analogs.

    • Troubleshooting:

      • Peak Broadening: Similar to column chromatography, peak broadening can occur due to interactions with the stationary phase. Using a mobile phase with an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds.

      • Co-elution: If you have closely related impurities, optimizing the gradient and the organic solvent (e.g., acetonitrile vs. methanol) can improve resolution.

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is a starting point and may require optimization for your specific application.

Materials:

  • Cell lysate containing 5-Propargyltryptamide-labeled proteins (1-5 mg/mL)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Azide-reporter probe (e.g., azide-fluorophore) stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • THPTA stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (500 mM in water, prepare fresh )

Procedure:

  • In a microcentrifuge tube, combine the following:

    • 50 µL of cell lysate

    • Buffer (e.g., PBS) to a final volume of 180 µL

  • Add 10 µL of the azide-reporter probe stock solution (final concentration will vary depending on the desired molar excess).

  • Add 4 µL of the THPTA stock solution (final concentration: 1 mM).

  • Add 2 µL of the CuSO₄ stock solution (final concentration: 500 µM).

  • To initiate the reaction, add 4 µL of the freshly prepared sodium ascorbate stock solution (final concentration: 10 mM).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, western blotting, or mass spectrometry).

Visual Guides

G cluster_troubleshooting Troubleshooting Low Click Reaction Signal start Low or No Signal check_labeling Verify Protein Labeling Efficiency start->check_labeling check_reagents Check Reagent Quality & Concentrations check_labeling->check_reagents Labeling OK solution_labeling Optimize labeling protocol check_labeling->solution_labeling Low Labeling check_conditions Assess Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh reagents, optimize concentrations check_reagents->solution_reagents Reagent Issue check_accessibility Consider Steric Hindrance check_conditions->check_accessibility Conditions OK solution_conditions Remove interfering substances (e.g., DTT, Tris) check_conditions->solution_conditions Interference solution_accessibility Perform reaction under denaturing conditions check_accessibility->solution_accessibility Hindrance Likely success Successful Labeling check_accessibility->success No Hindrance solution_labeling->success solution_reagents->success solution_conditions->success solution_accessibility->success

Caption: Troubleshooting workflow for low click reaction signal.

G cluster_workflow General Workflow for Cell-Based Alkyne Labeling and Detection cell_culture Culture cells add_alkyne Incubate with 5-Propargyltryptamide cell_culture->add_alkyne wash1 Wash cells add_alkyne->wash1 fix_perm Fix and permeabilize cells (for intracellular targets) wash1->fix_perm click_reaction Perform CuAAC 'Click' Reaction fix_perm->click_reaction wash2 Wash cells click_reaction->wash2 imaging Image cells wash2->imaging

Caption: General workflow for cell-based alkyne labeling and detection.

References

Technical Support Center: Optimizing 5-EdU Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and resolve common issues encountered during 5-ethynyl-2'-deoxyuridine (5-EdU) labeling experiments for cell proliferation analysis.

Frequently Asked Questions (FAQs)

Q1: What is 5-EdU and how does it work for cell proliferation assays?

A1: 5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine.[1][2][3] It is incorporated into newly synthesized DNA during the S-phase of the cell cycle by proliferating cells.[3][4][5][6] Unlike its predecessor, BrdU, EdU detection is based on a copper-catalyzed "click" reaction between the ethynyl group on EdU and a fluorescently labeled azide.[1][2][5][7] This method is faster, more specific, and does not require harsh DNA denaturation steps, which helps preserve cell morphology and sample integrity.[1][2][3][5][8]

Q2: What is the optimal incubation time for 5-EdU labeling?

A2: The optimal incubation time depends on the cell type, its proliferation rate, and the experimental goals. For cultured mammalian cells, a common starting point is a 1-2 hour incubation with 10 µM EdU. However, for slowly dividing cells, a longer incubation period may be necessary.[9] It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific cell line and experimental conditions.[10] Shorter incubation times (pulse-labeling) are used to capture a snapshot of cells currently in S-phase, while longer incubations can label a larger proportion of the proliferating population.

Q3: What is a typical concentration range for 5-EdU?

A3: For most in vitro cell culture applications, a final concentration of 0.1–20 µM EdU is effective.[2][8] A concentration of 10 µM is a widely recommended starting point for many cell lines.[4][7][8][11] It is crucial to optimize the concentration for each cell type, as high concentrations can sometimes be cytotoxic.[1] The goal is to use the lowest concentration that provides a robust and reproducible signal.[10]

Q4: Can 5-EdU labeling be toxic to cells?

A4: Yes, at high concentrations or with very long incubation times, EdU can induce DNA damage and apoptosis.[1] However, at the recommended concentrations (e.g., 10 µM), it is generally well-tolerated by a variety of cell types.[2][10] If you observe signs of cytotoxicity, such as changes in cell morphology or reduced cell numbers, it is advisable to perform a dose-response experiment to find a lower, non-toxic concentration or shorten the incubation period.[10]

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

Q: I am not seeing any EdU-positive cells, or the signal is very weak. What could be the cause?

A: This is a common issue that can stem from several factors related to the labeling, detection, or the cells themselves.

Possible Cause Recommended Solution
Low Proliferation Rate The cell population may have a low percentage of cells in S-phase. Ensure your cells are in a logarithmic growth phase. Consider using a positive control with a known high proliferation rate.
Suboptimal EdU Incubation Time The incubation time may be too short to allow for sufficient EdU incorporation. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal duration for your cell type.[10]
Suboptimal EdU Concentration The EdU concentration may be too low. Titrate the EdU concentration (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to find the optimal level for your cells.[4][12]
Inefficient "Click" Reaction Ensure all components of the click reaction cocktail are fresh and prepared correctly. The copper (I) catalyst is prone to oxidation; use freshly prepared solutions. Protect the reaction cocktail from light and incubate for the recommended time (typically 30 minutes at room temperature).[11]
Improper Fixation/Permeabilization The fixation and permeabilization steps are critical for allowing the detection reagents to access the incorporated EdU. Ensure you are using the correct reagents (e.g., 4% formaldehyde for fixation, 0.5% Triton X-100 for permeabilization) and incubation times.[8][9]
Incorrect Instrument Settings Verify that you are using the correct laser lines and emission filters for the fluorophore you are using.[13] Check instrument settings like laser power and detector gain.
Problem 2: High Background or Non-Specific Staining

Q: My negative control (no EdU) shows a high signal, or the overall background is too high. How can I fix this?

A: High background can obscure the true signal and lead to false positives. The source is often related to the detection steps or sample handling.

Possible Cause Recommended Solution
Insufficient Washing Residual, unbound fluorescent azide can lead to high background. Increase the number and/or duration of wash steps after the click reaction.[12][14] Using a wash buffer with a mild detergent (e.g., 0.1% Tween 20 in PBS) can be beneficial.[14]
Click Reagents Binding Non-Specifically Ensure cells are properly fixed and washed before the click reaction. Including a blocking step with a protein-based blocker like Bovine Serum Albumin (BSA) before the click reaction can sometimes help.[12]
Autofluorescence Some cell types or media components (like phenol red) can be autofluorescent.[15] Consider using a fluorophore with a longer wavelength (e.g., Alexa Fluor 647) which is less prone to autofluorescence issues.[16] Also, ensure you are using a phenol red-free medium during the assay.[15]
Contaminated Reagents or Equipment Use clean forceps and incubation trays.[14] Ensure all buffers and solutions are freshly prepared and filtered if necessary.
Over-fixation or Under-fixation Both can lead to artifacts and non-specific staining. Optimize your fixation protocol; a 15-minute incubation with 4% formaldehyde is a good starting point for cultured cells.[8][12]
Problem 3: Apparent Cell Toxicity

Q: I've noticed changes in cell morphology, detachment, or a decrease in cell number after EdU labeling. What should I do?

A: EdU-induced cytotoxicity can compromise your results. Optimizing the labeling conditions is key to mitigating these effects.

Possible Cause Recommended Solution
EdU Concentration is Too High High concentrations of EdU can be toxic.[1] Perform a dose-response experiment to determine the lowest effective concentration that gives a good signal-to-noise ratio without affecting cell health.[10]
Incubation Time is Too Long Prolonged exposure to EdU can lead to genotoxicity.[17] If you suspect toxicity, shorten the incubation time. A shorter "pulse" may be sufficient for labeling.[10]
Solvent Toxicity (e.g., DMSO) EdU is often dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with DMSO only) to check for solvent-related toxicity.
Cell Handling Stress Disturbing cells by changing the temperature or excessive washing just before EdU incubation can disrupt their normal cell cycle.[4] Handle cells gently and maintain optimal culture conditions.

Data Presentation: Optimizing EdU Labeling Conditions

The following tables provide starting points for optimizing EdU concentration and incubation time for various cell lines. Note: These are general guidelines; optimal conditions must be determined empirically for your specific experimental system.

Table 1: Recommended Starting Concentrations for 5-EdU Labeling

Cell Line / TypeRecommended ConcentrationReference(s)
HeLa10 µM[8]
Jurkat10 µM[4][8]
NIH3T310 µM[8]
BT4740.1 - 20 µM[8]
Primary Human Fibroblasts10 µM[8]
Mouse Embryo (in vivo)10 - 200 mg/kg[8]

Table 2: General Incubation Time Guidelines

Cell Proliferation RateSuggested Incubation TimeNotes
Rapid (e.g., many cancer cell lines)30 minutes - 2 hoursShorter times provide a more precise snapshot of the S-phase population.
Moderate (e.g., primary cells)2 - 4 hoursMay require a longer period to label a sufficient number of cells for analysis.
Slow (e.g., stem cells, some primary lines)4 - 24 hoursLonger incubations may be needed, but monitor for potential cytotoxicity.
Pulse-Chase Experiments 15 minutes - 1 hourA short "pulse" to label a cohort of cells, followed by a "chase" with normal medium.

Experimental Protocols

Standard Protocol for 5-EdU Labeling and Detection in Cultured Cells (for Microscopy)

This protocol is a general guideline and may require optimization.

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere and resume proliferation (typically overnight).

  • EdU Labeling:

    • Prepare a working solution of 10 µM EdU in pre-warmed, complete cell culture medium.

    • Remove the old medium from the cells and add the EdU-containing medium.

    • Incubate for the desired period (e.g., 1-2 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Fixation:

    • Remove the EdU-containing medium.

    • Wash cells once with PBS.

    • Add a 4% formaldehyde solution in PBS and incubate for 15 minutes at room temperature.[8][9]

  • Permeabilization:

    • Remove the fixative and wash twice with 3% BSA in PBS.

    • Add a 0.5% Triton X-100 solution in PBS and incubate for 20 minutes at room temperature.[8][9]

  • Click Reaction Detection:

    • Remove the permeabilization buffer and wash twice with 3% BSA in PBS.

    • Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper (I) catalyst, and a reaction buffer.

    • Add the reaction cocktail to the cells, ensuring the coverslip is fully covered.

    • Incubate for 30 minutes at room temperature, protected from light.[8][11]

  • Washing and Counterstaining:

    • Remove the reaction cocktail.

    • Wash the cells three times with 3% BSA in PBS.

    • (Optional) Counterstain the nuclei with a DNA dye like Hoechst or DAPI for 15-30 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence microscope with the appropriate filters.

Mandatory Visualizations

EdU_Workflow cluster_prep Cell Preparation cluster_labeling EdU Incorporation cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis seed_cells 1. Seed Cells on Coverslips overnight_incubation 2. Incubate Overnight seed_cells->overnight_incubation add_edu 3. Add EdU-Containing Medium overnight_incubation->add_edu incubate_edu 4. Incubate (e.g., 1-2 hours) add_edu->incubate_edu fix_cells 5. Fix with Formaldehyde incubate_edu->fix_cells permeabilize 6. Permeabilize with Triton X-100 fix_cells->permeabilize click_reaction 7. Perform Click Reaction permeabilize->click_reaction wash_cells 8. Wash Cells click_reaction->wash_cells counterstain 9. Counterstain Nuclei (Optional) wash_cells->counterstain mount_slide 10. Mount Coverslip counterstain->mount_slide image_cells 11. Fluorescence Microscopy mount_slide->image_cells

Caption: Standard experimental workflow for 5-EdU cell proliferation analysis.

Troubleshooting_Flowchart start Start Troubleshooting issue Identify Primary Issue start->issue weak_signal Weak / No Signal issue->weak_signal Weak Signal high_bg High Background issue->high_bg High BG toxicity Cell Toxicity issue->toxicity Toxicity check_prolif Check Cell Proliferation Rate (Positive Control) weak_signal->check_prolif optimize_time Optimize Incubation Time (Time-Course) check_prolif->optimize_time optimize_conc Optimize EdU Concentration (Titration) optimize_time->optimize_conc check_click Check Click Reagents (Fresh Solutions) optimize_conc->check_click increase_wash Increase Wash Steps (Post-Click Reaction) high_bg->increase_wash check_autofluor Check for Autofluorescence (Use longer wavelength dye) increase_wash->check_autofluor neg_control Run No-EdU Control check_autofluor->neg_control reduce_conc Reduce EdU Concentration toxicity->reduce_conc reduce_time Reduce Incubation Time reduce_conc->reduce_time vehicle_control Run Vehicle Control (DMSO) reduce_time->vehicle_control

Caption: Logical flowchart for troubleshooting common 5-EdU labeling issues.

References

Validation & Comparative

Unveiling the Specificity of Protein Phosphatase 5 (PP5) Targeting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the on-target specificity of therapeutic compounds is paramount. This guide provides a comparative analysis of methods to validate the specificity of inhibitors targeting Protein Phosphatase 5 (PP5), a serine/threonine phosphatase implicated in a variety of cellular processes and disease states.

Protein Phosphatase 5 (PPP5C) is a crucial regulator in diverse signaling pathways, including those involved in cell growth, differentiation, and stress responses.[1][2][3] Its association with various diseases, such as cancer and Alzheimer's, has made it an attractive therapeutic target.[4] However, the development of specific PP5 inhibitors is challenging due to the conserved nature of phosphatase catalytic sites.[5] This guide explores the experimental validation of PP5 inhibitors and compares their performance with alternative approaches.

Comparative Analysis of PP5 Inhibitors

Compound Target Binding Affinity (Kd) IC50 Known Off-Targets Reference
Compound P053 PP5Competitive InhibitorInduces apoptosis in renal cancerNot specified[5]
Cantharidin PP5, PP2A~1 nM (for PP5)Suppresses NSCLC tumor growthPP1, PP2B, PP4, PP6[6][7]
Norcantharidin PP5, PP2ANot specifiedInduces apoptosis in NSCLCPP1, PP2B, PP4, PP6[6]
Okadaic Acid PP2A, PP4, PP6, PP5Sub-nanomolar (for PP2A), ~1nM (for PP5)Not specified for PP5PP1, PP2B, PP7[7]

Note: The binding affinities and IC50 values are crucial metrics for assessing the potency and specificity of an inhibitor. A lower Kd value indicates a higher binding affinity.[8] Off-target effects are a significant concern in drug development, as they can lead to unforeseen side effects.[9]

Experimental Protocols for Specificity Validation

Validating the specificity of a compound for its target protein is a multi-step process that involves a combination of in vitro and in-cell assays.

1. In Vitro Binding Assays:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a small molecule to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of interactions between a ligand (e.g., a small molecule inhibitor) and a target protein immobilized on a sensor surface.

  • Enzyme Inhibition Assays: These assays measure the effect of a compound on the catalytic activity of the target enzyme. By determining the IC50 value, researchers can quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

2. In-Cell Target Engagement Assays:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS identifies protein targets of small molecules by observing the protection of the target protein from proteolysis in the presence of the binding compound.[10]

3. Proteome-Wide Specificity Profiling:

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes to assess the selectivity of an inhibitor across an entire class of enzymes in a complex biological sample.[10]

  • Quantitative Mass Spectrometry-based Proteomics: Techniques like Stability of Proteins from Rates of Oxidation (SPROX) can be used to identify protein-drug interactions on a proteomic scale by measuring changes in protein stability.

Signaling Pathways and Experimental Workflows

To visualize the context in which PP5 inhibitors function and the process of their validation, the following diagrams are provided.

PP5_Signaling_Pathway cluster_stress Cellular Stress cluster_kinases Kinase Cascades DNA Damage DNA Damage Oxidative Stress Oxidative Stress ASK1 ASK1 Oxidative Stress->ASK1 ATM/ATR ATM/ATR p53 p53 ATM/ATR->p53 MAPK Signaling MAPK Signaling ASK1->MAPK Signaling Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis p53->Cell Cycle Arrest & Apoptosis PP5 PP5 PP5->ATM/ATR Dephosphorylates PP5->ASK1 Dephosphorylates PP5->p53 Regulates Hsp90 Hsp90 Hsp90->PP5 Binds to TPR domain Cellular Stress Cellular Stress Cellular Stress->ATM/ATR Cell Growth & Proliferation Cell Growth & Proliferation MAPK Signaling->Cell Growth & Proliferation

Caption: Simplified signaling pathway illustrating the role of PP5 in cellular stress responses.

Specificity_Validation_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_proteome Proteome-Wide Specificity Binding Assays (ITC, SPR) Binding Assays (ITC, SPR) Enzyme Inhibition Assays (IC50) Enzyme Inhibition Assays (IC50) Binding Assays (ITC, SPR)->Enzyme Inhibition Assays (IC50) Target Engagement (CETSA, DARTS) Target Engagement (CETSA, DARTS) Enzyme Inhibition Assays (IC50)->Target Engagement (CETSA, DARTS) Specificity Profiling (ABPP, Mass Spec) Specificity Profiling (ABPP, Mass Spec) Target Engagement (CETSA, DARTS)->Specificity Profiling (ABPP, Mass Spec) Lead Optimization Lead Optimization Specificity Profiling (ABPP, Mass Spec)->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Binding Assays (ITC, SPR)

Caption: Experimental workflow for validating the specificity of a PP5 inhibitor.

Conclusion

The validation of on-target specificity is a critical and rigorous process in the development of inhibitors for Protein Phosphatase 5. A combination of in vitro biochemical assays, in-cell target engagement studies, and proteome-wide profiling is essential to fully characterize the selectivity of a compound. By employing these detailed experimental protocols, researchers can confidently identify and optimize potent and specific PP5 inhibitors for therapeutic applications.

References

5-PT Efficacy vs. Other Metabolic Labels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of metabolic research, the ability to specifically label and visualize newly synthesized biomolecules is paramount. This guide provides a comprehensive comparison of the efficacy of various metabolic labels, with a focus on protein and DNA synthesis. We will explore the characteristics of a hypothetical alkyne-containing amino acid, 5-propargyl-L-penicillamine (5-PT), and compare it with established metabolic labels: 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis, and the non-canonical amino acids L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) for protein synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal metabolic labeling strategy for their experimental needs.

Data Presentation: Quantitative Comparison of Metabolic Labels

The selection of a metabolic label is often a trade-off between labeling efficiency, cytotoxicity, and experimental convenience. The following table summarizes the key quantitative parameters for this compound (hypothetical), EdU, AHA, and HPG.

Feature5-propargyl-L-penicillamine (this compound) (Hypothetical)5-ethynyl-2'-deoxyuridine (EdU)L-azidohomoalanine (AHA)L-homopropargylglycine (HPG)
Target Biomolecule ProteinsDNAProteinsProteins
Incorporation Principle Methionine surrogateThymidine analogueMethionine surrogateMethionine surrogate
Typical Working Concentration To be determined1-10 µM[1]50-200 µM[2]25-50 µM[2]
Toxicity Potentially high due to L-penicillamine backboneCan induce DNA damage and cell cycle arrest at higher concentrations[3][4][5]Generally low, but can affect cellular metabolism[6]Can be more toxic than AHA in some systems[2]
Detection Method Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Permeabilization for Detection RequiredRequiredRequiredRequired
DNA Denaturation Required NoNo[1]NoNo

Experimental Protocols

Detailed methodologies are crucial for the successful application of metabolic labels. Below are representative protocols for the key experiments cited in this guide.

General Protocol for Metabolic Labeling and Detection via Click Chemistry

This protocol provides a general framework for labeling cells with alkyne- or azide-containing metabolic labels and subsequent detection using a fluorescently tagged counterpart via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".

Materials:

  • Metabolic label of choice (e.g., EdU, AHA, HPG)

  • Cell culture medium and supplements

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Fluorescent azide or alkyne (e.g., Alexa Fluor 488 Azide)

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., THPTA)

    • Reaction buffer

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear counterstain (e.g., DAPI)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare the metabolic label at the desired working concentration in pre-warmed cell culture medium.

    • Replace the existing medium with the labeling medium.

    • Incubate the cells for the desired period to allow for incorporation of the label into newly synthesized biomolecules. The incubation time will vary depending on the cell type and the specific biological process being studied.[7]

  • Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[8]

    • Wash the cells twice with PBS containing 3% BSA.[8]

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells three times with PBS containing 3% BSA.

    • If desired, counterstain the nuclei with DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MetabolicLabelingPathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MetabolicLabel Metabolic Label (e.g., this compound, EdU, AHA, HPG) Transport Uptake via Transporters MetabolicLabel->Transport Activation Enzymatic Activation Transport->Activation Incorporation Incorporation into Biomolecules Activation->Incorporation DNA Newly Synthesized DNA (with EdU) Incorporation->DNA Protein Newly Synthesized Proteins (with this compound, AHA, HPG) Incorporation->Protein

General pathway of metabolic label incorporation.

ExperimentalWorkflow Start Start: Plate Cells Labeling Incubate with Metabolic Label Start->Labeling Fixation Fix Cells (e.g., PFA) Labeling->Fixation Permeabilization Permeabilize Cells (e.g., Triton X-100) Fixation->Permeabilization ClickReaction Perform Click Reaction with Fluorescent Probe Permeabilization->ClickReaction Wash Wash Cells ClickReaction->Wash Counterstain Counterstain Nuclei (e.g., DAPI) Wash->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Image Analysis and Quantification Imaging->Analysis LogicalComparison cluster_ProteinLabels Protein Synthesis Labels cluster_DNALabels DNA Synthesis Labels AHA AHA (Azide) HPG HPG (Alkyne) ClickChemistry Click Chemistry Detection AHA->ClickChemistry FivePT This compound (Hypothetical) (Alkyne) HPG->ClickChemistry FivePT->ClickChemistry EdU EdU (Alkyne) BrdU BrdU (Antibody-based) EdU->ClickChemistry AntibodyDetection Antibody-based Detection BrdU->AntibodyDetection

References

Cross-Validation of 5-Plex Trace Results with Traditional Antibody Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and life sciences, selecting the appropriate analytical method is critical for generating robust and reliable data. This guide provides an objective comparison between a multiplex immunoassay, here represented as a "5-Plex Trace" cytokine panel, and conventional antibody-based methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. This comparison is supported by experimental data and detailed protocols to aid in making an informed decision for your research needs.

Performance Comparison: 5-Plex Trace vs. Single-Plex ELISA

Multiplex immunoassays offer significant advantages in terms of efficiency, sample volume, and throughput compared to traditional single-plex ELISA.[1][2][3] These assays allow for the simultaneous measurement of multiple analytes in a single sample, which is particularly beneficial when working with precious or limited samples.[1][3]

The performance of multiplex assays is often rigorously validated against established methods like ELISA to ensure accuracy and consistency.[4][5] While ELISA is considered a gold standard for its high sensitivity and specificity in quantifying a single analyte, multiplex platforms have demonstrated comparable performance.[1]

Here is a summary of typical performance characteristics when comparing a 5-Plex multiplex immunoassay with single-plex ELISAs for the same set of analytes:

Performance Metric5-Plex Multiplex ImmunoassaySingle-Plex ELISAKey Considerations
Intra-Assay Precision <15% CV<10% CVBoth methods offer high precision within a single assay run.
Inter-Assay Precision <15% CV<15% CVBoth methods demonstrate good reproducibility between different assay runs.
Lot-to-Lot Consistency <30% CV<20% CVELISA may offer slightly better lot-to-lot consistency.
Sensitivity (LLOD) Comparable to ELISAHighBoth methods are capable of detecting low concentrations of analytes.[1]
Dynamic Range Broad (often several orders of magnitude)Typically narrower than multiplexMultiplex assays can often quantify a wider range of analyte concentrations.
Sample Volume Low (typically 25-50 µL for 5 analytes)Higher (typically 50-100 µL per analyte)Multiplexing provides significant savings on sample volume.[3]
Time to Result ~4-6 hours for 5 analytes~4 hours per analyte (20 hours for 5)Multiplexing drastically reduces the overall time for multi-analyte analysis.[1]
Cost per Analyte LowerHigherMultiplexing is generally more cost-effective for multi-analyte studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for a 5-Plex bead-based immunoassay, a sandwich ELISA, and a Western Blot.

5-Plex Trace (Multiplex Immunoassay) Protocol

This protocol is based on a typical magnetic bead-based multiplex immunoassay.

  • Reagent Preparation : Bring all reagents and samples to room temperature. Prepare standards and samples at the desired dilutions.

  • Plate Preparation : Pre-wet a 96-well filter plate with wash buffer, then aspirate.

  • Sample Incubation : Add 25 µL of assay buffer, 25 µL of standards or samples, and 25 µL of the mixed antibody-conjugated magnetic bead solution to each well.

  • Incubation : Seal the plate and incubate on a shaker for 2 hours at room temperature or overnight at 4°C.

  • Washing : Wash the beads three times with wash buffer using a magnetic plate washer.

  • Detection Antibody Incubation : Add 50 µL of the biotinylated detection antibody cocktail to each well and incubate on a shaker for 1.5 hours at room temperature.

  • Washing : Repeat the washing step.

  • Streptavidin-PE Incubation : Add 50 µL of Streptavidin-PE (SAPE) to each well and incubate on a shaker for 30 minutes at room temperature.

  • Washing : Repeat the washing step.

  • Data Acquisition : Resuspend the beads in 150 µL of sheath fluid and read the plate on a Luminex® instrument.

Sandwich ELISA Protocol
  • Plate Coating : Coat a 96-well microplate with 100 µL of capture antibody and incubate overnight at 4°C.

  • Washing : Wash the plate three times with wash buffer.

  • Blocking : Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Sample Incubation : Add 100 µL of standards or samples to each well and incubate for 2 hours at room temperature.

  • Washing : Repeat the washing step.

  • Detection Antibody Incubation : Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step.

  • Enzyme Conjugate Incubation : Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Washing : Repeat the washing step.

  • Substrate Addition : Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction : Add 50 µL of stop solution to each well.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.[6]

Western Blot Protocol
  • Sample Preparation : Lyse cells or tissues in lysis buffer and determine the protein concentration.

  • Gel Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Blocking : Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]

  • Washing : Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[8]

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Washing : Repeat the washing step.

  • Detection : Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[10]

Visualizing Workflows and Pathways

Diagrams are provided to visually represent the experimental workflows and a relevant biological pathway.

G Workflow for 5-Plex Trace Immunoassay cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition prep_reagents Prepare Reagents & Samples add_beads Add Beads, Standards, & Samples prep_reagents->add_beads prep_plate Pre-wet Plate prep_plate->add_beads incubate1 Incubate 2h RT or O/N 4°C add_beads->incubate1 wash1 Wash x3 incubate1->wash1 add_detection Add Detection Ab wash1->add_detection incubate2 Incubate 1.5h RT add_detection->incubate2 wash2 Wash x3 incubate2->wash2 add_sape Add SAPE wash2->add_sape incubate3 Incubate 30min RT add_sape->incubate3 wash3 Wash x3 incubate3->wash3 resuspend Resuspend Beads wash3->resuspend read Read on Luminex Instrument resuspend->read G Workflow for Sandwich ELISA cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition coat_plate Coat Plate with Capture Ab (O/N) wash_block Wash & Block coat_plate->wash_block add_sample Add Standards & Samples wash_block->add_sample incubate1 Incubate 2h RT add_sample->incubate1 wash1 Wash x3 incubate1->wash1 add_detection Add Detection Ab wash1->add_detection incubate2 Incubate 1h RT add_detection->incubate2 wash2 Wash x3 incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate 30min RT add_hrp->incubate3 wash3 Wash x3 incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate add_stop Add Stop Solution add_substrate->add_stop read Read Absorbance at 450nm add_stop->read G Workflow for Western Blot cluster_prep Preparation cluster_assay Immunodetection cluster_read Detection sample_prep Sample Prep & Lysis sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking (1h RT) transfer->block primary_ab Primary Ab (O/N 4°C) block->primary_ab wash1 Wash x3 primary_ab->wash1 secondary_ab Secondary Ab-HRP (1h RT) wash1->secondary_ab wash2 Wash x3 secondary_ab->wash2 add_substrate Add Substrate wash2->add_substrate image Image Acquisition add_substrate->image G JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. JAK Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation

References

comparative analysis of 5-PT in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "5-PT" has not yielded a definitive identification, preventing the creation of the requested comparative analysis guide. The term "this compound" does not correspond to a standard or widely recognized name for a specific chemical entity in the scientific literature reviewed.

Initial investigations into platinum-based anticancer compounds, a common area of research in oncology, did not reveal any agent consistently abbreviated as "this compound". While some research articles may internally designate compounds with numbers (e.g., "complex 5"), this nomenclature is specific to the individual study and not a universally accepted identifier. Further searches for research compounds with this abbreviation or for platinum complexes with a "5-" substitution in their chemical name were also unsuccessful in providing a clear candidate for analysis.

Without a precise identification of "this compound," it is not possible to perform the requested comparative analysis across different cell lines. Key information required for this analysis, such as:

  • IC50 values in various cancer and normal cell lines

  • Detailed experimental protocols for assays measuring its effects

  • Affected signaling pathways

cannot be retrieved and compiled. Consequently, the generation of data tables and visualizations as specified in the core requirements cannot be fulfilled at this time.

To proceed with this request, please provide the full chemical name, a common synonym, a CAS (Chemical Abstracts Service) number, or a reference to a publication that clearly identifies "this compound". This information is essential for gathering the accurate and specific data needed to generate the comprehensive comparison guide for researchers, scientists, and drug development professionals.

comparing the in vivo stability of 5-PT analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo stability of Parathyroid Hormone (PTH) analogs reveals significant improvements in pharmacokinetic profiles through chemical modifications, primarily lipidation. This guide provides a comparative overview of a standard PTH analog, PTH(1-34), and its lipidated counterpart, Palm-PTH(1-34), supported by experimental data. The enhanced stability of the modified analog offers potential for improved therapeutic efficacy in conditions like osteoporosis and hypoparathyroidism.

Comparative In Vivo Stability of PTH Analogs

The in vivo stability of therapeutic peptides is a critical factor influencing their clinical utility. Rapid clearance from circulation often limits the effectiveness of unmodified peptides.[1] One strategy to enhance peptide stability is lipidation, which involves attaching a lipid chain to the peptide to promote binding to serum albumin, thereby extending its circulation half-life.[1][2]

A study comparing PTH(1-34) to a lipidated version, Palm-PTH(1-34), demonstrated a significant enhancement in the pharmacokinetic profile of the modified analog. The lipidated peptide exhibited a longer half-life and a delayed time to reach maximum concentration, indicating prolonged action in vivo.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for PTH(1-34) and its lipidated analog, Palm-PTH(1-34), following subcutaneous injection in mice.

ParameterPTH(1-34)Palm-PTH(1-34)Fold Change
Half-life (T1/2) 0.3 h1.9 h6.3x increase
Time to Max. Concentration (Tmax) 10 min60 min6x slower
Detection Limit Not detected past 6 hDetected at 24 h>4x longer

Data sourced from a study involving single subcutaneous injections in mice.[2]

Experimental Protocols

The following methodologies were employed to determine the in vivo stability and pharmacokinetic profiles of the PTH analogs.

Pharmacokinetic Analysis in Mice

Animal Model: 10-week-old female CD1 mice were used for the study.

Drug Administration: Peptides were administered via a single subcutaneous (SC) injection at a dose of 10 nmol/kg.

Blood Sampling: Blood samples were collected at various time points post-injection to measure peptide concentrations in the plasma.

Data Analysis: The plasma concentration-time data for the time points from 1 to 24 hours (excluding the initial absorption phase) were fitted to a monophasic decay function to estimate the half-life (T1/2) of the peptides. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were also determined from the plasma concentration-time profiles.[2]

Parathyroid Hormone Receptor Signaling Pathway

The biological effects of PTH and its analogs are mediated through the Parathyroid Hormone 1 Receptor (PTH1R), a G-protein-coupled receptor. Activation of PTH1R initiates downstream signaling cascades, primarily involving the activation of protein kinase A (PKA) and protein kinase C (PKC).

PTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PTH_Analog PTH Analog PTH1R PTH1R PTH_Analog->PTH1R Binds G_Protein G Protein PTH1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., bone formation) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKC Protein Kinase C IP3_DAG->PKC Activates PKC->Cellular_Response

Caption: PTH1R signaling cascade upon ligand binding.

Experimental Workflow for In Vivo Stability Assessment

The following diagram illustrates the general workflow for assessing the in vivo stability of peptide analogs.

In_Vivo_Stability_Workflow Peptide_Synthesis Peptide Analog Synthesis & Purification Animal_Model Animal Model Selection (e.g., Mice) Peptide_Synthesis->Animal_Model Dosing Peptide Administration (e.g., Subcutaneous) Animal_Model->Dosing Sampling Blood Sample Collection (Time course) Dosing->Sampling Analysis Plasma Peptide Quantification (e.g., ELISA, LC-MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (Half-life, AUC, Cmax) Analysis->PK_Modeling Data_Comparison Comparative Analysis of Analogs PK_Modeling->Data_Comparison

Caption: Workflow for pharmacokinetic analysis of peptide analogs.

References

A Head-to-Head Comparison of Thiophene-3-Carboxamide Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the in vitro VEGFR-2 inhibitory activity and the anti-proliferative effects of a series of thiophene-3-carboxamide derivatives against two human cancer cell lines, HepG-2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma).[1][2] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

CompoundVEGFR-2 IC50 (µM)HepG-2 IC50 (µM)HCT-116 IC50 (µM)
Sorafenib *-9.8 ± 1.15.8 ± 0.6
Compound 5 0.594.2 ± 0.57.3 ± 0.8
Compound 21 1.295.7 ± 0.69.1 ± 1.0

*Sorafenib, a known VEGFR-2 inhibitor, is included as a reference compound.

Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Thiophene-3-carboxamide derivatives act as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and thereby inhibiting these downstream signals.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Thiophene Thiophene-3-Carboxamide Derivatives Thiophene->VEGFR2 Inhibits PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by thiophene-3-carboxamide derivatives.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds.

  • Procedure:

    • The VEGFR-2 enzyme is incubated with the test compound at various concentrations in the assay buffer.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or an antibody-based detection method (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, HCT-116) are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the thiophene-3-carboxamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel thiophene-3-carboxamide derivatives as VEGFR-2 inhibitors.

Experimental_Workflow Synthesis Synthesis of Thiophene-3-Carboxamide Analogs Screening In Vitro VEGFR-2 Kinase Assay Synthesis->Screening Hit_ID Hit Identification (Potent Inhibitors) Screening->Hit_ID Hit_ID->Synthesis No (Optimize) Cell_Assay Anti-proliferative (MTT) Assay on Cancer Cell Lines Hit_ID->Cell_Assay Yes Lead_Selection Lead Candidate Selection Cell_Assay->Lead_Selection Lead_Selection->Cell_Assay No (Further In Vitro Characterization) In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo Yes

Caption: A general experimental workflow for the discovery and development of thiophene-3-carboxamide based VEGFR-2 inhibitors.

References

Confirming the Mechanism of Action of 5-PT, a Novel Protein Phosphatase 5 Inhibitor, in New Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a novel therapeutic agent, designated 5-PT, which targets Protein Phosphatase 5 (PP5), with an alternative cancer therapy approach, the inhibition of Phosphodiesterase 5 (PDE5). This document summarizes the mechanism of action of this compound, presents supporting experimental data in comparison to PDE5 inhibitors, and provides detailed methodologies for key experiments.

Introduction to Protein Phosphatase 5 (PP5) as a Therapeutic Target

Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has emerged as a promising target for cancer therapy.[1][2][3] PP5 is involved in regulating a multitude of cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][3][4][5] Its upregulation in various cancers and its role in promoting tumor cell survival make it an attractive molecule for targeted inhibition.[1][2] The hypothetical compound, this compound, represents a new class of selective PP5 inhibitors designed to induce cancer cell death.

Mechanism of Action of this compound

This compound is a competitive inhibitor that binds to the catalytic domain of PP5.[2] In cancer cells, PP5 exerts a pro-survival function by suppressing the extrinsic apoptotic pathway. It achieves this by dephosphorylating and inactivating the death effector protein FADD (Fas-Associated Death Domain), which is a critical component of the Death-Inducing Signaling Complex (DISC).[2] By inhibiting PP5, this compound prevents the dephosphorylation of FADD, leading to the activation of the extrinsic apoptotic pathway and subsequent cancer cell death.[2]

Data Presentation: this compound vs. Alternative Therapies

The following tables summarize the quantitative data comparing the efficacy of a representative PP5 inhibitor (based on publicly available data for similar compounds) with that of Phosphodiesterase 5 (PDE5) inhibitors, which are also being explored for their anti-cancer properties.[6][7][8][9]

Table 1: Comparison of In Vitro Efficacy in Cancer Cell Lines

Compound ClassTargetRepresentative Compound(s)Cancer Cell LineIC50 (µM)Effect
This compound (PP5 Inhibitor) Protein Phosphatase 5P053786-O (Renal Cancer)~10-20Induction of Apoptosis
PDE5 Inhibitor Phosphodiesterase 5SildenafilBladder Cancer Cells~1-3 (in combination)Enhanced Chemotherapy-Induced Cell Death
PDE5 Inhibitor Phosphodiesterase 5Vardenafil, TadalafilProstate Cancer CellsVariesAntiproliferative Effects

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Table 2: Comparison of Mechanistic Effects

FeatureThis compound (PP5 Inhibitor)PDE5 Inhibitors
Primary Target Protein Phosphatase 5Phosphodiesterase 5
Signaling Pathway Extrinsic Apoptosis Pathway (FADD/Caspase-8)cGMP/PKG Signaling Pathway
Cellular Outcome Induction of ApoptosisInhibition of Proliferation, Induction of Apoptosis, Sensitization to Chemotherapy
Reported Effects in Models Decreased cell viability, induction of apoptosis in renal cancer cells.Reduced tumor growth, enhanced efficacy of chemotherapy in various cancer models.

Experimental Protocols

PP5 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for screening PP5 inhibitors.[10][11]

Objective: To determine the in vitro inhibitory activity of a test compound against PP5.

Materials:

  • Recombinant human PP5 enzyme

  • Assay Buffer: 40 mM HEPES (pH 7.0), 0.13 mg/ml BSA, 0.013% Triton-X100, 1.3 mM DTT, 1.3 mM sodium ascorbate, 0.13 mM manganese chloride

  • Substrate: 3-O-methylfluorescein phosphate (OMFP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive Control: Cantharidin

  • 1536-well microtiter plates

Procedure:

  • Dispense 3 µL of assay buffer containing 310 pM PP5 into each well of a 1536-well plate.

  • Add 27 nL of the test compound at various concentrations (typically a 10-point, 1:3 dilution series starting from a high concentration, e.g., 67 µM). Include wells with DMSO only (negative control) and a known PP5 inhibitor (positive control).

  • Incubate the plate for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 1 µL of OMFP (200 µM in 3 mM HCl) to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The signal is inversely proportional to PP5 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is based on a common method to assess the effect of a compound on cell proliferation.[2]

Objective: To measure the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 786-O renal cancer cells)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Apoptosis Assay (Western Blot for Cleaved Caspase-3)

Objective: To detect the induction of apoptosis by a test compound through the analysis of a key apoptotic marker.

Materials:

  • Cancer cell line

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against cleaved Caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the cancer cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against cleaved Caspase-3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Mandatory Visualizations

Caption: Mechanism of action of this compound, a PP5 inhibitor, leading to apoptosis.

Experimental_Workflow Start Start HTS High-Throughput Screening (PP5 Inhibition Assay) Start->HTS Hit_Identification Hit Identification (IC50 < Threshold) HTS->Hit_Identification Dose_Response Dose-Response & Selectivity (vs. other phosphatases) Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays Dose_Response->Cell_Based_Assays Viability Cell Viability (MTT Assay) Cell_Based_Assays->Viability Apoptosis Apoptosis Induction (Caspase Activation) Cell_Based_Assays->Apoptosis Lead_Optimization Lead Optimization Viability->Lead_Optimization Apoptosis->Lead_Optimization In_Vivo_Models In Vivo Cancer Models Lead_Optimization->In_Vivo_Models End End In_Vivo_Models->End

Caption: Experimental workflow for the discovery and validation of this compound.

References

independent validation of published 5-PT findings

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive and accurate comparison guide regarding the independent validation of published "5-PT" findings, further clarification on the specific meaning of "this compound" is required. Initial research indicates that "PT" is an abbreviation for several distinct scientific and medical terms, including "Physical Therapy" and "Prothrombin Time."

Without a more specific definition of "this compound," it is not possible to conduct a targeted search for relevant published findings, subsequent independent validation studies, and alternative methodologies. To proceed with your request, please specify which of the following (or another definition) "this compound" refers to:

  • Physical Therapy: A healthcare profession that helps patients recover from injury, illness, or disability through movement, exercise, and manual therapy.

  • Prothrombin Time: A blood test that measures how long it takes for blood to clot. It is a key indicator of blood coagulation and is often used to monitor patients on blood-thinning medication.

  • Other: If "this compound" refers to a different concept, please provide the full term and a brief description.

Once the specific subject is identified, a thorough and accurate comparison guide can be developed, adhering to all your requirements for data presentation, experimental protocols, and visualizations.

Safety Operating Guide

Navigating the Disposal of 5-PT: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Handling and Storage: The First Line of Defense

Prior to final disposal, meticulous handling and storage of 5-PT waste are paramount to prevent accidental exposure and ensure a secure environment.

Segregation and Containerization:

  • Isolate this compound Waste: Keep this compound waste separate from all other waste streams. It is particularly important to avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[1][2]

  • Designated Containers: Use a dedicated, leak-proof waste container made of a material compatible with tryptamine derivatives.[1]

  • Clear Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "5-isopropoxytryptamine," and the date the waste was first introduced.[1]

Secure Storage:

  • Controlled Environment: Store the waste container in a cool, dry, and well-ventilated area, shielded from heat sources and direct sunlight.[1]

  • Authorized Access: The storage area must be secure and accessible only to authorized personnel.[1]

II. Personal Protective Equipment (PPE): Your Essential Barrier

When handling this compound waste, all personnel must be equipped with the appropriate personal protective equipment to minimize the risk of exposure.

PPE ComponentSpecification
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch) approved under NIOSH or EN 166 standards.[3]
Hand Protection Compatible chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.[3]
Body Protection A laboratory coat or chemical-resistant apron should be worn.
Respiratory Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.

III. Step-by-Step Disposal Procedure: A Systematic Approach

The disposal of this compound must be conducted in strict accordance with institutional and governmental regulations. This typically involves coordination with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step 1: Waste Characterization

  • Consult the Safety Data Sheet (SDS) for tryptamine or similar compounds to understand the specific hazards.[1] Although a specific SDS for this compound may not be available, data from analogous compounds can provide valuable guidance.

Step 2: Collection and Accumulation

  • Collect all this compound waste, including contaminated labware and PPE, in the designated hazardous waste container.

  • Ensure the container is kept closed except when adding waste.[4][5]

Step 3: Arrange for Pickup and Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste, including its identity and quantity.

Step 4: Documentation

  • Maintain a detailed log of the waste generated, including the amount and date of disposal.

  • A hazardous waste manifest will be used to track the waste from your laboratory to the final disposal facility, ensuring a "cradle to grave" chain of custody.[4]

IV. Spill Management: Preparedness is Key

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Minor Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate protective equipment.

  • Containment: Use an absorbent material compatible with the chemical to contain the spill.

  • Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS office and emergency responders.[6]

  • Restrict Access: Prevent entry to the affected area.

  • Provide Information: Be prepared to provide details of the spill to the emergency response team.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Disposal Process A This compound Waste Generated B Don Appropriate PPE A->B Safety First C Segregate this compound Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Secure, Ventilated Area D->E Awaiting Disposal F Contact EHS for Pickup E->F G Complete Hazardous Waste Manifest F->G H Licensed Contractor Transports Waste G->H I Final Disposal (Incineration/Landfill) H->I

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and local regulations for hazardous waste management.

References

Standard Operating Procedure: Personal Protective Equipment, Handling, and Disposal for Novel or Unidentified Compounds (e.g., "5-PT")

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a procedural framework for establishing safe handling, personal protective equipment (PPE) requirements, and disposal plans for novel, proprietary, or otherwise uncharacterized chemical compounds, referred to herein as "5-PT". As the specific hazards of "this compound" are not publicly documented, this guide emphasizes a risk-assessment-based approach to ensure personnel safety and operational integrity.

Immediate Safety Protocol: Hazard Identification and Risk Assessment

Before handling "this compound", a thorough risk assessment is mandatory. The first and most critical step is to obtain the Safety Data Sheet (SDS) from the manufacturer or synthesizing laboratory. If an SDS is not available, the compound must be treated as a substance of high hazard until proven otherwise.

Experimental Workflow for Hazard Assessment and Control

cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Control & Procedure Development cluster_2 Phase 3: Operation A Identify Compound (e.g., 'this compound') B Locate Safety Data Sheet (SDS) A->B C SDS Available? B->C D Assume High Hazard - Potent - Toxic - Sensitizer C->D No E Review SDS Sections 2 & 8: - Hazard Identification - Exposure Controls/PPE C->E Yes F Select PPE Based on Risk Assessment D->F E->F G Develop Handling & Disposal SOP F->G H Personnel Training on SOP and Emergency Procedures G->H I Handle Compound in Controlled Environment H->I

Caption: Workflow for assessing and controlling chemical hazards.

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the physical form of "this compound", the potential routes of exposure (inhalation, dermal, ingestion, injection), and the specific handling procedures. The following table summarizes recommended PPE levels based on a conservative assessment in the absence of a complete hazard profile.

Exposure Route Physical Form Standard PPE Enhanced PPE (Assumed High Hazard)
Dermal (Skin) Solid, LiquidNitrile Gloves, Lab CoatDouble Nitrile Gloves, Chemical Resistant Gown/Apron
Ocular (Eyes) Solid, Liquid, AerosolSafety GlassesChemical Splash Goggles, Face Shield
Inhalation Fine Powder, Volatile Liquid, AerosolWork in a certified chemical fume hoodWork in a certified chemical fume hood, consider respiratory protection (e.g., N95 or elastomeric respirator with appropriate cartridges) based on aerosolization risk.

General PPE Guidelines:

  • Gloves: Always inspect gloves for tears or punctures before use. For prolonged work or when handling highly toxic substances, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield provides an additional layer of protection.

  • Lab Coats: Should be buttoned and have tight-fitting cuffs.

  • Footwear: Closed-toe shoes are mandatory in all laboratory settings.

Operational Plan for Handling this compound

3.1. Engineering Controls:

  • Primary Containment: All weighing and direct handling of "this compound" should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Procedural Steps for Handling:

  • Preparation:

    • Designate a specific area for handling "this compound".

    • Assemble all necessary equipment and reagents before starting.

    • Ensure safety equipment (spill kit, fire extinguisher, safety shower, eyewash station) is accessible and operational.

  • Donning PPE: Put on PPE in the following order: lab coat/gown, gloves, eye/face protection.

  • Handling:

    • Work within the designated containment device (e.g., fume hood).

    • Keep containers of "this compound" sealed when not in use.

    • Use the smallest quantity of "this compound" necessary for the experiment.

  • Post-Handling:

    • Decontaminate surfaces with an appropriate solvent.

    • Remove PPE in a manner that avoids self-contamination (e.g., remove gloves by turning them inside out).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional and local regulations.

Waste Segregation and Disposal Protocol

Waste Type Container Labeling Requirements Disposal Procedure
Solid Waste (contaminated gloves, weigh paper, etc.) Lined, sealed chemical waste container"Hazardous Waste", "this compound Solid Waste", list of all componentsArrange for pickup by institutional Environmental Health and Safety (EHS).
Liquid Waste (solutions containing this compound) Sealable, chemical-resistant waste bottle"Hazardous Waste", "this compound Liquid Waste", list of all solvents and components with approximate concentrationsArrange for pickup by institutional EHS.
Sharps (contaminated needles, scalpels) Puncture-proof sharps container"Sharps Waste"Dispose of through the institutional biomedical or sharps waste stream.

Key Disposal Principles:

  • Never dispose of chemical waste down the drain.

  • Ensure all waste containers are properly labeled and sealed.

  • Maintain a waste log to track the contents of each container.

By adhering to this systematic approach, researchers can ensure a high level of safety when handling "this compound" or any other novel compound where the full hazard profile is not yet known. This procedural guidance is designed to be a foundational element of a comprehensive laboratory safety program.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.